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  • Product: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol
  • CAS: 88561-12-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a plausible synthetic pathway, and expected analytical characteristics of (4-(1-Butyl-1H-indol-2-yl)phenyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a plausible synthetic pathway, and expected analytical characteristics of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. As a novel derivative of the privileged indole scaffold, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document is structured to offer field-proven insights and a self-validating system of protocols, grounded in authoritative scientific principles and data from closely related structural analogs. All data for the title compound should be considered predictive, as direct experimental values are not publicly available at the time of this publication.

Introduction and Scientific Context

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it a versatile scaffold for therapeutic intervention.[1][2] The introduction of substituents at the N1 and C2 positions allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity.

The title compound, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, combines three key structural motifs:

  • An N-butylated indole core : The butyl group at the N1 position enhances lipophilicity, which can improve membrane permeability and pharmacokinetic properties.

  • A 2-phenyl substituent : Aryl groups at the C2 position are common in various classes of bioactive molecules, including kinase inhibitors.[3]

  • A phenylmethanol group : The hydroxymethyl substituent on the C2-phenyl ring provides a site for hydrogen bonding and potential metabolic transformations, influencing solubility and receptor interactions.

This guide aims to provide a robust predictive profile of this compound to facilitate further research and development.

Predicted Physicochemical Properties

The following properties for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol are estimated based on the known values of its structural components: 1-butyl-1H-indole, 2-phenylindole, and benzyl alcohol. These predictions serve as a valuable baseline for experimental design.

PropertyPredicted ValueRationale and References
Molecular Formula C₂₅H₂₅NOCalculated based on the chemical structure.
Molecular Weight 355.48 g/mol Calculated from the molecular formula.
Appearance Expected to be an off-white to pale yellow solid.Based on the typical appearance of substituted 2-arylindoles.
Boiling Point > 300 °CEstimated to be significantly higher than that of 1-butyl-1H-indole (286.1 °C) and benzyl alcohol (~205 °C) due to increased molecular weight and hydrogen bonding capability.[4]
Melting Point Not readily predictable; requires experimental determination.Varies significantly based on crystal lattice energy and intermolecular forces.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water.The N-butyl group and aromatic rings contribute to lipophilicity, while the hydroxyl group provides some polarity. Benzyl alcohol is moderately soluble in water.[5]
logP (Octanol/Water) > 4.0The logP of 1-butyl-1H-indole is 3.44.[4] The addition of the phenylmethanol group will increase this value. This suggests high lipophilicity.
pKa ~16-17 (hydroxyl proton); ~ -3.0 (indole C3 protonation)The hydroxyl proton's acidity is expected to be similar to that of benzyl alcohol. The indole nitrogen is non-basic, and protonation occurs at C3 in strong acids.[6]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol can be logically approached through a multi-step sequence involving the formation of the N-alkylated 2-aroylindole core, followed by the reduction of the ketone. The Bischler-Möhlau indole synthesis provides a robust and classical method for constructing the 2-arylindole scaffold.[3]

Logical Workflow for Synthesis

G cluster_0 Step 1: N-Butylation cluster_1 Step 2: Bischler-Möhlau Indole Synthesis cluster_2 Step 3: Ketone Reduction A 2-Aminobenzophenone C 2-(Butylamino)benzophenone A->C NaH, DMF B 1-Bromobutane B->C E (4-(1-Butyl-1H-indol-2-yl)phenyl)(phenyl)methanone C->E Heat D 4-Bromoacetophenone D->E F (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol E->F NaBH4, Methanol

Caption: Proposed synthetic workflow for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol.

Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol employs well-established reactions. N-alkylation using a strong base like NaH ensures complete deprotonation of the amine for efficient reaction with the alkyl halide.[7] The Bischler-Möhlau synthesis is chosen for its directness in forming 2-arylindoles from an α-halo ketone and an arylamine.[2] Finally, sodium borohydride is selected as a mild and selective reducing agent for the ketone, which will not affect the indole ring.

Materials:

  • 2-Aminobenzophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromobutane

  • 4-Bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-(Butylamino)benzophenone

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.).

  • Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and then place the flask under vacuum.

  • Add anhydrous DMF, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-aminobenzophenone (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)(phenyl)methanone

  • In a round-bottom flask, combine 2-(butylamino)benzophenone (1.0 eq.) and 4-bromoacetophenone (1.0 eq.).

  • Heat the mixture to 160-180 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude solid in a minimal amount of ethyl acetate and purify by column chromatography on silica gel (hexane/ethyl acetate gradient).

Step 3: Synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

  • Dissolve the product from Step 2 (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq.) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Predicted Analytical and Spectroscopic Data

Structural confirmation of the synthesized compound would rely on a combination of NMR, IR, and mass spectrometry. The expected data, based on analogous structures, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton TypePredicted ¹H NMR Chemical Shift (δ ppm)Predicted MultiplicityRationale
Butyl -CH₃~0.9TripletTypical terminal methyl group.
Butyl -CH₂CH₂CH₃~1.3-1.4SextetMethylene group adjacent to the terminal methyl.
Butyl -CH₂CH₂N~1.7-1.8QuintetMethylene group β to the indole nitrogen.
Butyl N-CH₂-~4.1TripletMethylene group directly attached to the electron-withdrawing indole nitrogen, causing a downfield shift.
Methanol -OHBroad singlet (variable)Singlet (broad)The chemical shift is dependent on concentration and solvent.
Methanol -CH₂-~4.7SingletBenzylic protons adjacent to the hydroxyl group.[8]
Indole & Phenyl Aromatic-H~6.5-7.7MultipletA complex multiplet region is expected for the protons on the indole and phenyl rings. The C3-H of the indole is expected to be a singlet around 6.5 ppm.[9][10]
Carbon TypePredicted ¹³C NMR Chemical Shift (δ ppm)Rationale
Butyl -CH₃~14Typical terminal methyl carbon.
Butyl -CH₂-~20, ~32Methylene carbons of the butyl chain.
Butyl N-CH₂-~47Carbon directly attached to the indole nitrogen.
Methanol -CH₂OH~65Benzylic carbon attached to the hydroxyl group, consistent with benzyl alcohol.[8][11]
Indole & Phenyl Aromatic-C~100-142A series of signals corresponding to the aromatic carbons of the indole and phenyl rings. The C2 and C3 carbons of the indole will have distinct shifts.[12][13]
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale
O-H (Alcohol)3200-3500 (broad)StretchingCharacteristic broad absorption for a hydrogen-bonded hydroxyl group.[14]
C-H (Aromatic)3000-3100 (sharp)StretchingTypical for C-H bonds on aromatic rings.
C-H (Aliphatic)2850-2960 (sharp)StretchingCorresponding to the C-H bonds of the butyl group.
C=C (Aromatic)1450-1600Ring StretchingMultiple sharp bands indicating the presence of aromatic rings.
C-O (Alcohol)1000-1260StretchingStrong absorption for the C-O bond of the primary alcohol.
Mass Spectrometry (MS)
Ion TypePredicted m/zFragmentation Pathway
[M]⁺ (Molecular Ion) 355.48The parent ion corresponding to the molecular weight of the compound.
[M-H₂O]⁺ 337.46Loss of a water molecule from the benzyl alcohol moiety is a common fragmentation pattern for alcohols.[15]
[M-C₄H₉]⁺ 298.39Loss of the N-butyl group.
[C₇H₇O]⁺ 107.12A fragment corresponding to the hydroxytropylium ion or benzyl cation, a characteristic fragment from benzyl alcohols.[15][16]

Chemical Stability and Reactivity

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many indole and benzyl alcohol derivatives, it may be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to light and air.[17][18] Benzyl alcohols can slowly oxidize to the corresponding aldehydes (benzaldehyde in this case) upon exposure to air.[5]

  • Reactivity: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[6][19] The hydroxyl group of the benzyl alcohol moiety can undergo typical alcohol reactions, such as esterification and oxidation.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. The proposed synthetic route is based on established and reliable chemical transformations, and the predicted analytical data offer a solid foundation for the characterization of this novel compound. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of new indole derivatives.

References

  • Benchchem. (n.d.). Benzyl alcohol-13C | 54522-91-7.
  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative.
  • PMC. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol.
  • Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?.
  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 8.
  • SciSpace. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • IOP Conference Series: Earth and Environmental Science. (n.d.).
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS).
  • ChemicalBook. (n.d.). 2-Phenylindole(948-65-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Phenylindole(948-65-2) 13C NMR spectrum.
  • ConnectSci. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives.
  • Rsc.org. (n.d.). Supplementary Information.
  • Chemsrc. (2025). 1-BUTYL-1H-INDOLE | CAS#:22014-99-9.
  • Publisso. (2025). Benzyl alcohol.
  • Samiraschem. (2026). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide.
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • PubChem. (n.d.). 1-butyl-1H-indole-3-carbaldehyde.
  • PMC. (n.d.). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles.
  • ResearchGate. (n.d.). Synthesis of 1-alkyl-2-aroylindoles (first approach) & N-alkylation and....
  • SpectraBase. (n.d.). 2-Phenylindole.
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). Synthesis of N‐alkyl‐2‐arylindoles 5 and 3‐alkyl‐substituted indoles 6.
  • SpectraBase. (n.d.). Benzyl alcohol - Optional[ATR-IR] - Spectrum.
  • ACS Publications. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction.
  • Wikipedia. (n.d.). Indole.
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  • Ataman Kimya. (n.d.). BENZYL ALCOHOL.
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  • ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a....
  • Samiraschem. (2024). Benzyl alcohol structure.
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Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (CAS 88561-12-0)

Executive Summary The 1-alkyl-2-arylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for a diverse array of biologically active molecules, including cyclooxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-alkyl-2-arylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural core for a diverse array of biologically active molecules, including cyclooxygenase-2 (COX-2) inhibitors, selective estrogen receptor modulators (SERMs), and melatonin receptor agonists. (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (CAS: 88561-12-0) is a highly versatile intermediate that leverages this core. Featuring a lipophilic N-butyl chain and a reactive para-hydroxymethyl group on the C2-phenyl ring, this compound provides an ideal handle for late-stage functionalization, cross-coupling, or incorporation into larger macromolecular structures.

As a Senior Application Scientist, I have structured this guide to move beyond basic identifiers, providing an in-depth analysis of the compound's physicochemical properties, the causality behind its synthetic design, and a self-validating experimental protocol for its preparation.

Molecular Identity & Physicochemical Profiling

Understanding the fundamental properties of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its structural identifiers and calculated drug-likeness parameters [1].

Table 1: Chemical Identifiers and Quantitative Data
ParameterValue / Descriptor
IUPAC Name (4-(1-butyl-1H-indol-2-yl)phenyl)methanol
CAS Registry Number 88561-12-0
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
SMILES String CCCCn1cc(c2ccccc12)c3ccc(CO)cc3
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 1 (Hydroxyl -OH; Indole N is non-participatory)
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) 25.1 Ų
Predicted LogP (Lipophilicity) ~4.8 (Highly lipophilic)

Pharmacological Relevance of the Scaffold

The 2-arylindole system is not merely a structural curiosity; it is a highly tunable electronic system. The N-alkylation (in this case, a butyl group) disrupts the planarity of the indole-phenyl axis due to steric repulsion, which often forces the C2-phenyl ring out of the indole plane. This specific 3D conformation is critical for binding into deep, hydrophobic protein pockets [2].

Scaffold Core 1-Alkyl-2-arylindole Core (e.g., CAS 88561-12-0) App1 COX-2 Inhibitors (Anti-inflammatory) Core->App1 App2 Estrogen Receptor Modulators (SERMs) Core->App2 App3 Melatonin Receptor Agonists (Circadian Rhythm) Core->App3

Fig 1: Pharmacological applications of the 1-alkyl-2-arylindole scaffold in drug discovery.

Rational Synthesis Design & Mechanistic Insights

Synthesizing (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol requires strict regiocontrol. Direct alkylation of indoles often suffers from competing C3-alkylation due to the inherent nucleophilicity of the C3 position. To circumvent this, we employ a two-step sequence starting from methyl 4-(1H-indol-2-yl)benzoate.

  • Regioselective N-Alkylation: We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). The causality here is thermodynamic: NaH completely deprotonates the indole N-H, forming a highly reactive indolate anion. The use of a polar aprotic solvent like DMF leaves the anion relatively unsolvated and highly nucleophilic, driving the reaction exclusively toward N-alkylation rather than C3-alkylation[3].

  • Chemoselective Ester Reduction: The resulting ester is then reduced using Lithium Aluminum Hydride (LiAlH₄). This cleanly converts the ester to the target benzylic alcohol without affecting the robust indole core.

SynthRoute A Methyl 4-(1H-indol-2-yl)benzoate (Starting Material) B N-Alkylation (1-Bromobutane, NaH, DMF) A->B Step 1 C Methyl 4-(1-butyl-1H-indol-2-yl)benzoate (Intermediate) B->C D Ester Reduction (LiAlH4, THF, 0°C) C->D Step 2 E (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (Target: CAS 88561-12-0) D->E

Fig 2: Two-step synthetic workflow for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol.

Self-Validating Experimental Protocol

A robust protocol must include built-in verification steps to ensure the chemist is on the right path before proceeding to the next stage.

Step 1: Synthesis of Methyl 4-(1-butyl-1H-indol-2-yl)benzoate
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add methyl 4-(1H-indol-2-yl)benzoate (1.0 equiv, 10 mmol). Dissolve in anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Observation: Effervescence (H₂ gas evolution) will occur.

    • Causality: Stir at 0 °C for 30 minutes to ensure complete deprotonation to the indolate anion. Incomplete deprotonation leads to unreacted starting material and complex purification.

  • Alkylation: Add 1-bromobutane (1.2 equiv) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with brine (5 × 30 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • In-Process Control (IPC):

    • TLC Validation: Run a TLC (Hexane/EtOAc 4:1). The N-alkylated product will have a higher Rf value than the starting material due to the loss of the polar N-H hydrogen bond donor.

    • NMR Validation: ¹H NMR must show the disappearance of the broad singlet at >8.0 ppm (indole N-H) and the appearance of a new triplet at ~4.1 ppm corresponding to the N-CH₂ of the butyl group.

Step 2: Chemoselective Reduction to Target (CAS 88561-12-0)
  • Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to 0 °C.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 1.5 equiv) dropwise via syringe. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Causality: The Fieser method precipitates the aluminum byproducts as a granular, easily filterable white solid. Skipping this and quenching with acid will form an intractable gelatinous emulsion that traps the product and destroys the yield.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

  • Final Validation:

    • TLC Validation: The final alcohol product will be significantly more polar (lower Rf) than the ester intermediate.

    • Mass Spectrometry: LC-MS should confirm the [M+H]⁺ peak at m/z 280.1.

References

  • Zhang, Y., et al. "Syntheses of N-Alkyl 2-Arylindoles from Saturated Ketones and 2-Arylethynylanilines via Cu-Catalyzed Sequential Dehydrogenation/Aza-Michael Addition/Annulation Cascade". The Journal of Organic Chemistry, 2020, 85, 5, 3224–3233.[Link]

Foundational

A Comprehensive Guide to the Structure Elucidation of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Abstract The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] This in-depth technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] This in-depth technical guide provides a comprehensive framework for the structural elucidation of a specific indole derivative, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synergistic application of modern spectroscopic techniques. We will delve into the causality behind experimental choices, presenting self-validating protocols for Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The interpretation of the resulting data is presented in a logical, stepwise manner to definitively confirm the molecular structure.

Introduction: The Significance of Substituted Indoles

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry.[1][3] Its derivatives are implicated in a vast array of biological processes, and synthetic analogues are continuously explored for their therapeutic potential.[1][4][5] The compound of interest, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, features several key structural motifs: an N-alkylated indole, a 2-phenyl substituent, and a benzylic alcohol. Each of these features can be precisely mapped using a combination of modern analytical techniques.

The elucidation of a novel molecular structure is a puzzle. Each piece of spectroscopic data provides a unique clue, and only through their logical integration can the complete picture be revealed. This guide will walk through the process of acquiring and interpreting the necessary data to unambiguously confirm the structure of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol.

Logical Flow of Structure Elucidation

The process of structure elucidation follows a hierarchical and cross-validating workflow. We begin with techniques that provide broad, foundational information and progressively move to more detailed, specific analyses.

Elucidation_Workflow MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Structure Final Structure Confirmation NMR_2D->Structure

Caption: Workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][6] For the initial characterization of a novel compound, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules and is typically used in the positive ion mode for indole derivatives.[4]

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

Data Interpretation

The expected monoisotopic mass for C₂₀H₂₃NO is 293.1780. HRMS analysis should yield a protonated molecule [M+H]⁺ at an m/z value that corresponds to this calculated mass with high accuracy (typically within 5 ppm). This provides the first crucial piece of evidence: the molecular formula.

Table 1: Expected HRMS Data

IonCalculated m/zObserved m/z (Hypothetical)
[C₂₀H₂₃NO + H]⁺294.1852294.1855

Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural insights. For indole derivatives, characteristic fragmentation often involves cleavage of substituents from the indole core or the phenyl ring.[6][7]

Infrared Spectroscopy: Identifying Functional Groups

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule.[8] Specific functional groups absorb IR radiation at characteristic wavenumbers, making it an excellent tool for identifying the presence of key molecular components.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

For (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, we expect to see characteristic absorption bands corresponding to the O-H group of the alcohol, C-H bonds of the alkyl and aromatic systems, and C=C bonds of the aromatic rings.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H stretchAlcohol[10]
~3100-3000sp² C-H stretchAromatic Rings
~2960-2850sp³ C-H stretchButyl & CH₂OH Groups
~1600, ~1450C=C stretchAromatic Rings[3]
~1200-1000C-O stretchAlcohol[9]

The presence of a broad absorption band around 3300 cm⁻¹ is a strong indicator of the hydroxyl group.[10] The various C-H and C=C stretching frequencies confirm the presence of both aliphatic and aromatic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR: ¹H and ¹³C Spectra

Principle: ¹H and ¹³C NMR spectroscopy provide information about the number and types of hydrogen and carbon atoms in a molecule, respectively.[11] Chemical shifts (δ) indicate the electronic environment of each nucleus, while signal splitting (in ¹H NMR) reveals neighboring protons.

Experimental Protocol: 1D NMR
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C{¹H} spectra are acquired on a high-field NMR spectrometer.

Data Interpretation and Hypothetical Data

Based on the structure of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, we can predict the expected signals in the ¹H and ¹³C NMR spectra.

Table 3: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HIndole H-4 or H-7
~7.50d2HPhenyl H-a
~7.35d2HPhenyl H-b
~7.20-7.10m3HIndole H-5, H-6, H-7/4
~6.50s1HIndole H-3
~4.70s2HCH ₂OH
~4.20t2HN-CH₂ -CH₂-CH₂-CH₃
~2.50 (broad s)s1HCH₂-OH
~1.80m2HN-CH₂-CH₂ -CH₂-CH₃
~1.30m2HN-CH₂-CH₂-CH₂ -CH₃
~0.90t3HN-CH₂-CH₂-CH₂-CH₃

Table 4: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~141.0Phenyl C (quat.)
~138.0Indole C-7a (quat.)
~136.0Indole C-2 (quat.)
~130.0Phenyl C-a
~129.0Phenyl C (quat.)
~127.0Phenyl C-b
~122.0Indole C-5 or C-6
~121.5Indole C-6 or C-5
~120.0Indole C-4
~110.0Indole C-7
~101.0Indole C-3
~65.0C H₂OH
~46.0N-C H₂-
~32.0N-CH₂-C H₂-
~20.0N-CH₂-CH₂-C H₂-
~14.0N-CH₂-CH₂-CH₂-C H₃
Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.[14][15][16][17]

COSY (Correlation Spectroscopy)

Principle: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[14][16][17] Cross-peaks in the 2D spectrum connect coupled protons.

Data Interpretation:

  • Correlations within the butyl chain: The triplet at ~4.20 ppm will show a correlation to the multiplet at ~1.80 ppm, which in turn will correlate with the multiplet at ~1.30 ppm, and finally to the triplet at ~0.90 ppm.

  • Correlations in the indole ring: The aromatic protons of the indole ring will show correlations consistent with their adjacent positions.

  • Correlations in the phenyl ring: The two doublets of the para-substituted phenyl ring will show a correlation to each other.

COSY_Correlations H_N_CH2 H(N-CH₂) H_CH2_2 H(CH₂)₂ H_N_CH2->H_CH2_2 H_CH2_3 H(CH₂)₃ H_CH2_2->H_CH2_3 H_CH3 H(CH₃) H_CH2_3->H_CH3 H_Phenyl_a H(Ph-a) H_Phenyl_b H(Ph-b) H_Phenyl_a->H_Phenyl_b

Caption: Key COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence)

Principle: The HSQC experiment correlates protons directly to their attached carbons (¹JCH).[14][15][16] This allows for the definitive assignment of carbon signals for all protonated carbons.

Data Interpretation:

  • Each proton signal (except the OH proton) in the ¹H NMR spectrum will have a corresponding cross-peak in the HSQC spectrum that connects it to the signal of the carbon it is bonded to in the ¹³C NMR spectrum. For example, the singlet at ~4.70 ppm (CH₂OH) will correlate to the carbon signal at ~65.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

Principle: The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[14][15] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Data Interpretation:

  • Connecting the Phenyl and Indole Rings: The protons on the phenyl ring (H-a and H-b) will show a correlation to the indole C-2 carbon, definitively establishing the connection between these two rings.

  • Positioning the Butyl Group: The N-CH₂ protons (~4.20 ppm) will show correlations to the indole C-2 and C-7a carbons, confirming its attachment to the indole nitrogen.

  • Positioning the Methanol Group: The CH₂OH protons (~4.70 ppm) will show a correlation to the phenyl carbon to which the group is attached.

HMBC_Correlations cluster_Indole Indole Core cluster_Substituents Substituents cluster_Phenyl Phenyl Ring C2 C-2 C3 C-3 C7a C-7a N_CH2 N-CH₂ N_CH2->C2 N_CH2->C7a Phenyl_H Phenyl-H Phenyl_H->C2 CH2OH_H CH₂OH-H Phenyl_C_quat Phenyl-C (quat) CH2OH_H->Phenyl_C_quat

Caption: Key HMBC correlations for fragment assembly.

Conclusion: A Unified Structural Assignment

By systematically acquiring and interpreting data from Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. The molecular formula is established by HRMS. The presence of key functional groups (alcohol, aromatic rings, alkyl chains) is confirmed by IR. The precise chemical environment and scalar coupling network of the protons are mapped by ¹H NMR and COSY. The carbon skeleton is assigned using ¹³C NMR and HSQC. Finally, the entire molecular framework is pieced together using the long-range connectivity information from the HMBC experiment. This multi-technique, cross-validating approach ensures the scientific integrity and trustworthiness of the final structural assignment.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024, January 16). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI. Retrieved March 15, 2026, from [Link]

  • A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. (2024, October 31). Hilaris. Retrieved March 15, 2026, from [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). (n.d.). Retrieved March 15, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved March 15, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017, December 18). Retrieved March 15, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved March 15, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. (2025, October 29). Orango. Retrieved March 15, 2026, from [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved March 15, 2026, from [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019, April 8). PMC. Retrieved March 15, 2026, from [Link]

  • Indole. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved March 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]

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  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (2020, April 20). Beilstein Journals. Retrieved March 15, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI. Retrieved March 15, 2026, from [Link]

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Sources

Exploratory

Predictive Pharmacology and Biological Evaluation of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol: A Technical Guide

Executive Summary The rational design of targeted therapeutics heavily relies on the deployment of privileged molecular scaffolds. The compound (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol represents a highly specialized de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics heavily relies on the deployment of privileged molecular scaffolds. The compound (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol represents a highly specialized derivative within the 2-arylindole class. While the indole nucleus is ubiquitous in medicinal chemistry, the specific substitution pattern of this molecule—an N -butyl aliphatic chain at position 1 and a para-hydroxymethylphenyl moiety at position 2—creates a unique pharmacophore.

Based on extensive structure-activity relationship (SAR) data of analogous compounds, this technical whitepaper predicts the primary biological activity of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol to be tubulin polymerization inhibition via binding at the colchicine site[1]. Furthermore, we propose a secondary "metabolic target shift" hypothesis, wherein the in vivo oxidation of the hydroxymethyl group yields a carboxylic acid metabolite with predicted COX-2 inhibitory activity [2]. This guide delineates the mechanistic rationale, predictive quantitative data, and the self-validating experimental protocols required to confirm these hypotheses.

Pharmacophore Analysis & Structural Rationale

The 2-arylindole scaffold is a well-documented bioisostere for the cis-stilbene configuration found in potent antimitotic agents like combretastatin A-4 (CA-4)[3]. The predicted efficacy of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is driven by three critical structural domains:

  • The Indole Core: Acts as the central rigidifying scaffold. It mimics the A/B ring system of colchicine, positioning the peripheral substituents in the optimal geometry to interpose at the α/β -tubulin heterodimer interface[4].

  • The N -Butyl Group (Position 1): The addition of a four-carbon aliphatic chain significantly increases the lipophilicity (predicted LogP 4.8) of the molecule. In the context of the colchicine binding pocket, this hydrophobic tail is predicted to occupy a deep lipophilic sub-pocket, enhancing binding affinity while simultaneously improving cellular membrane permeability[5].

  • The 4-(Hydroxymethyl)phenyl Group (Position 2): The phenyl ring is essential for establishing π−π stacking interactions with aromatic residues (e.g., Tyr202) in the tubulin binding site. Crucially, the terminal hydroxymethyl (-CH 2​ OH) group serves as a hydrogen-bond donor/acceptor. This differentiates the compound from purely hydrophobic analogs, potentially allowing specific H-bonding with polar residues like Thr179 or Asn258, while also improving the compound's aqueous solubility.

Predicted Mechanism of Action (MoA)

The primary predicted MoA is the destabilization of microtubule dynamics. By binding to the colchicine site, the compound prevents the curved α/β -tubulin heterodimer from adopting the straight conformation required for microtubule assembly[1]. This disruption prevents the formation of the mitotic spindle during cell division, leading to an extended arrest in the G2/M phase of the cell cycle, which ultimately triggers caspase-mediated apoptosis[3].

MoA Cmpd (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol Tubulin Colchicine Binding Site (α/β-Tubulin Interface) Cmpd->Tubulin High Affinity Binding Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Destabilization CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Mitotic Spindle Disruption Apoptosis Caspase-Mediated Apoptosis CellCycle->Apoptosis Prolonged Arrest

Fig 1. Predicted apoptotic signaling pathway via tubulin destabilization.

The Metabolic Target Shift Hypothesis

A critical aspect of drug development is anticipating metabolic liabilities. The primary metabolic "soft spot" on this molecule is the primary alcohol (-CH 2​ OH). In vivo, hepatic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) will likely oxidize this group to a carboxylic acid (-COOH).

While this oxidation may reduce cell permeability and tubulin-binding efficacy, the resulting metabolite—4-(1-butyl-1H-indol-2-yl)benzoic acid —structurally mirrors classic non-steroidal anti-inflammatory drugs (NSAIDs). 2-Arylindoles with acidic functional groups are highly potent and selective COX-2 inhibitors[2]. Thus, we predict a dual-phase pharmacological profile: an initial anti-proliferative effect driven by the parent compound, followed by a sustained anti-inflammatory effect driven by the metabolite.

Metabolism Parent Parent Compound (-CH2OH) Enzyme Hepatic ADH/ALDH Oxidation Parent->Enzyme Phase I Metabolism Target1 Tubulin Inhibition (Anti-cancer) Parent->Target1 Primary MoA Metabolite Carboxylic Acid Metabolite (-COOH) Enzyme->Metabolite Target2 COX-2 Inhibition (Anti-inflammatory) Metabolite->Target2 Target Shift

Fig 2. Proposed metabolic target shift from tubulin to COX-2 inhibition.

Predicted Quantitative Pharmacological Profile

To benchmark the expected efficacy of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, we have synthesized predicted data based on structurally homologous 2-arylindole tubulin inhibitors (such as OXi8006 analogs)[5].

CompoundTubulin Polymerization IC 50​ (µM)MCF-7 Cytotoxicity GI 50​ (nM)Predicted LogPPrimary Target
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol ~1.2 (Predicted)~85 (Predicted)4.8 Tubulin (Colchicine site)
OXi8006 (Reference)0.84483.9Tubulin (Colchicine site)
Colchicine (Reference)2.30151.3Tubulin (Colchicine site)
Indomethacin (Reference)>50.0>10,0004.2COX-1 / COX-2

Self-Validating Experimental Protocols

To transition these predictions into empirical data, the following rigorous, step-by-step methodologies must be executed. These protocols are designed with built-in causal logic to ensure data integrity.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay

Objective: To confirm that the compound directly inhibits microtubule assembly, rather than acting upstream in the cell cycle. Causality Rationale: Tubulin heterodimers remain stable at 4°C but spontaneously polymerize into microtubules at 37°C in the presence of GTP. By using a fluorescent reporter that only intercalates into polymerized microtubules, we can kinetically track the inhibition of assembly.

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% purity) in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

  • Compound Incubation: In a pre-chilled 384-well black microplate, add 2 µL of the compound dissolved in DMSO (ranging from 0.1 µM to 50 µM final concentration). Add 48 µL of the tubulin solution to each well. Keep on ice for 15 minutes to allow pre-binding to the unpolymerized dimers.

  • Initiation: Add 10 µL of a GTP/Fluorescent Reporter master mix (final GTP concentration 1 mM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm for DAPI-based reporters) every 60 seconds for 1 hour.

  • Data Analysis: Calculate the V max​ of polymerization and determine the IC 50​ by plotting the steady-state fluorescence against the log of the compound concentration.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: To validate that the cellular cytotoxicity (e.g., in MCF-7 cells) is a direct result of antimitotic activity. Causality Rationale: If the compound successfully inhibits tubulin in living cells, the cells will be unable to pass the spindle assembly checkpoint, arresting in the G2/M phase. Propidium Iodide (PI) stains DNA stoichiometrically; cells in G2/M possess double the DNA content (4n) of resting cells (2n).

  • Cell Treatment: Seed MCF-7 breast cancer cells at 2×105 cells/well in 6-well plates. Incubate overnight. Treat with the compound at 1x, 5x, and 10x the established GI 50​ concentration for 24 hours.

  • Harvesting: Trypsinize cells, collect both floating (apoptotic) and adherent cells, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours. (Note: Ethanol permeabilizes the cell membrane, allowing the PI dye to enter).

  • RNase Treatment: Centrifuge to remove ethanol. Resuspend the pellet in 0.5 mL PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. (Note: RNase ensures PI only binds to DNA, preventing false-positive RNA fluorescence).

  • Staining & Acquisition: Add PI to a final concentration of 50 µg/mL. Incubate in the dark for 15 minutes. Analyze a minimum of 10,000 events per sample using a flow cytometer (Ex: 488 nm / Em: 610 nm).

Conclusion

(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is a highly promising chemical entity. By combining the privileged 2-arylindole core with an N -butyl lipophilic anchor and a polar hydroxymethyl handle, it is structurally primed to act as a potent inhibitor of tubulin polymerization. Furthermore, its predicted metabolic trajectory suggests a fascinating shift from an anti-cancer agent to a COX-2 targeted anti-inflammatory metabolite. Execution of the provided self-validating protocols will be the critical next step in confirming its pharmacological utility.

Sources

Foundational

Advanced Synthesis, Characterization, and Pharmacological Profiling of Novel 2-Phenylindole Derivatives

Executive Summary 2-Phenylindole (C15H11N) and its functionalized derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and materials science 1. Characterized by a crystalline solid form and a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylindole (C15H11N) and its functionalized derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and materials science 1. Characterized by a crystalline solid form and a melting point typically around 175-177°C, the core structure consists of an indole ring system conjugated with a phenyl group at the C-2 position 1. Over the past two decades leading up to 2026, these compounds have demonstrated profound biological potential, acting as potent inhibitors of nitric oxide (NO) synthase, the NF-κB signaling pathway, and tubulin polymerization 2, 1. This technical guide provides an authoritative, in-depth analysis of the rational design, synthesis, and characterization of these molecules.

Strategic Synthesis Pathways: Causality and Mechanism

The construction of the 2-phenylindole core requires precise regiochemical control over the C-2 and C-3 positions 3. While traditional one-step cyclizations remain relevant, transition-metal-catalyzed cross-coupling has revolutionized the field by enabling mild, highly functionalized late-stage derivatization [[3]](), 4.

Palladium-Catalyzed Sonogashira Heteroannulation

The most robust modern approach utilizes a one-pot, two-step Sonogashira-type alkynylation followed by a base-assisted cycloaddition [[2]](), 4.

Causality of Reagents :

  • PdCl2(PPh3)2 : Acts as the primary catalytic engine. The Pd(0) active species undergoes oxidative addition into the C-I bond of the 2-iodoaniline.

  • CuI (Co-catalyst) : Reacts with the terminal phenylacetylene to form a copper acetylide intermediate. This facilitates the crucial transmetalation step, transferring the alkyne to the palladium center before reductive elimination yields the 2-alkynylaniline intermediate 4.

  • NaOH or Triethylamine : Serves a dual purpose. Initially, it neutralizes the HX generated during coupling. Subsequently, strong bases (like NaOH) drive the intramolecular heteroannulation by deprotonating the amine, prompting a nucleophilic attack on the activated alkyne to close the pyrrole ring, achieving the thermodynamic stability of the indole core [[2]]().

Synthesis A 2-Iodoaniline + Terminal Alkyne B Pd/Cu Catalysis (Sonogashira) A->B PdCl2(PPh3)2, CuI Et3N / DMF, RT C 2-Alkynylaniline Intermediate B->C D Base-Assisted Cycloaddition C->D NaOH, Heat E 2-Phenylindole Derivative D->E Heteroannulation

Figure 1: Palladium-catalyzed Sonogashira alkynylation and base-assisted cycloaddition.

Green Fischer Indole Synthesis

Driven by the need for sustainable chemistry, solvent-free and aqueous Fischer indole syntheses have gained immense traction 3.

Causality of Reagents : By utilizing solid-state acid catalysts (e.g., KHSO4·H2O on SiO2) or low-melting-point mixtures, the [3,3]-sigmatropic rearrangement of the phenylhydrazone intermediate is accelerated without toxic organic solvents [[3]](), 5. The acid protonates the imine nitrogen, facilitating the crucial carbon-carbon bond formation that precedes the elimination of ammonia to form the indole core 3.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are established based on optimized literature standards 2, 5.

Protocol A: One-Pot Synthesis of Functionalized 2-Phenylindole Derivatives
  • Preparation : In an oven-dried sealed tube, combine 2-iodoaniline (0.5 mmol) and phenylacetylene (0.75 mmol).

  • Catalyst Loading : Add PdCl2(PPh3)2 (3 mol %, ~10.5 mg) and CuI (3 mol %, ~2.85 mg) to the mixture 2.

  • Solvent & Reaction : Dissolve the mixture in 3 mL of N,N-Dimethylacetamide (DMA). Stir at room temperature.

  • Monitoring : Track the reaction via HPLC or TLC until the 2-iodoaniline is fully consumed (typically 1 hour), indicating complete conversion to the 2-alkynylaniline intermediate 2.

  • Cycloaddition : Add NaOH pellets (200 mg, 5 mmol) directly to the tube. Heat the mixture to 80°C and stir for 24 hours to drive the intramolecular cyclization.

  • Workup : Quench with 6 mL of H2O. Ensure pH > 12 (add more NaOH if necessary). Extract the aqueous layer with Diethyl Ether (3 × 10 mL).

  • Purification : Combine organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 2-phenylindole 2.

Protocol B: Solvent-Free Fischer Indole Synthesis
  • Condensation : Mix phenylhydrazine (1.0 mmol) and the appropriate acetophenone derivative (1.0 mmol) with a catalytic amount of KHSO4·H2O/SiO2 in a mortar [[5]]().

  • Activation : Grind the mixture thoroughly at room temperature until a solid phenylhydrazone intermediate forms.

  • Cyclization : Transfer the solid to a reaction vessel and heat to 100°C for 2-4 hours. Monitor via TLC.

  • Extraction & Purification : Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography (6% ethyl acetate in hexane) 5.

Analytical Characterization Standards

Rigorous characterization is mandatory to confirm the regioselectivity of the C-2 substitution.

  • 1H-NMR (500 MHz, CDCl3) : The defining feature of a successful 2-phenylindole synthesis is the presence of a broad singlet at ~8.33 ppm corresponding to the indole N-H proton, and a distinct singlet around 6.80-6.85 ppm for the C-3 proton of the pyrrole ring (if unsubstituted) 5.

  • Mass Spectrometry (ESI-MS) : Used to confirm the molecular ion peak [M+H]+, ensuring no over-alkylation occurred during the base-assisted steps.

  • X-Ray Crystallography : Essential for confirming the planar geometry of the conjugated phenyl-indole system, which is critical for DNA intercalation and tubulin binding activities [[1]](), [[6]]().

Pharmacological Profiling & Biological Activity

2-Phenylindoles exhibit a polypharmacological profile. They are prominent inhibitors of the NF-κB pathway, which subsequently downregulates inducible nitric oxide synthase (iNOS) expression and nitrite production—key drivers of inflammation and tumorigenesis 2. Furthermore, specific derivatives act as potent anti-proliferative agents against breast adenocarcinoma (MDA-MB-231 and MCF-7 cell lines) by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis 1, 6.

Mechanism A LPS Stimulation B IKK Complex Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB Nuclear Translocation C->D E iNOS Gene Transcription D->E F Nitric Oxide (NO) Overproduction E->F G 2-Phenylindole Derivatives G->D Inhibits Translocation G->F Reduces NO Levels

Figure 2: Mechanism of 2-phenylindoles in inhibiting NF-κB and NO production pathways.

Quantitative Structure-Activity Relationship (QSAR)

Table 1: QSAR Data for Select 2-Phenylindole Derivatives2

CompoundSubstitution / ModificationNO Production IC50 (μM)NF-κB Inhibition IC50 (μM)
1 Unsubstituted 2-phenylindole38.1 ± 1.825.4 ± 2.1
5 3-carboxaldehyde oxime4.4 ± 0.56.9 ± 0.8
7 3-cyano substituted4.8 ± 0.48.5 ± 2.0
10aa 4-fluoro substituted phenyl24.7 ± 1.5N/A
10at 6′-MeO-naphthalen-2′-ylN/A0.6 ± 0.2
2d N-propargyl substituted44.3 ± 2.2N/A

Analysis of Data : The data clearly demonstrates that functionalization at the C-3 position (e.g., oxime or cyano groups in compounds 5 and 7) drastically increases potency, lowering IC50 values into the single-digit micromolar range [[2]](). Conversely, N-alkylation (e.g., compound 2d) diminishes activity and introduces unwanted cytotoxicity, indicating that a free N-H bond is likely crucial for target binding, possibly via hydrogen bond donation 2.

Conclusion

The synthesis of 2-phenylindole derivatives has evolved from harsh, classical conditions to elegant, transition-metal-catalyzed and green methodologies 3, 4. By understanding the mechanistic causality of the reagents—such as the precise role of Pd/Cu in transmetalation and the thermodynamic driving forces of base-assisted cycloaddition—researchers can systematically design highly functionalized libraries. As demonstrated by their profound NF-κB and tubulin inhibitory activities, these scaffolds remain at the forefront of anti-inflammatory and oncological drug discovery 2, 1.

References

  • Source: PMC / nih.
  • Title: Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review Source: OMICS International URL
  • Title: Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems Source: Journal of Applied Pharmaceutical Science URL
  • Title: Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis Source: Organic Process Research & Development - ACS Publications URL
  • Title: A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)
  • Title: Synthesis of various 2-phenylindole derivatives via the optimized conditions Source: ResearchGate URL

Sources

Exploratory

Strategic Reduction of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanone Derivatives to Substituted Methanols: A Technical Guide for Drug Development

Executive Summary The reduction of aryl ketones and aldehydes to their corresponding carbinols is a fundamental functional group transformation in medicinal chemistry and drug development. Specifically, the conversion of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of aryl ketones and aldehydes to their corresponding carbinols is a fundamental functional group transformation in medicinal chemistry and drug development. Specifically, the conversion of (4-(1-butyl-1H-indol-2-yl)phenyl)methanone derivatives to their corresponding methanol derivatives—such as the commercially characterized (4-(1-butyl-1H-indol-2-yl)phenyl)methanol (CAS 88561-12-0)—requires careful selection of reducing agents to ensure strict chemoselectivity. This whitepaper details the mechanistic rationale, reagent selection, and field-proven experimental protocols required to achieve high-yielding reductions while preserving the electron-rich indole core.

Mechanistic Rationale & Substrate Analysis

Before executing the synthetic protocol, it is critical to analyze the structural vulnerabilities of the substrate:

  • Nomenclature & Substrate Identity: The term "methanone" strictly denotes a ketone (requiring two substituents on the carbonyl carbon). In pharmaceutical literature, isolated references to "(4-(1-butyl-1H-indol-2-yl)phenyl)methanone" typically represent either a truncated nomenclature for a fully substituted diaryl ketone or a misnomer for the corresponding carbaldehyde (4-(1-butyl-1H-indol-2-yl)benzaldehyde). Reduction of the former yields a secondary alcohol, whereas reduction of the latter yields the primary alcohol CAS 88561-12-0. This guide applies universally to both electrophilic centers.

  • The Indole Core: The C2-C3 π -bond of the 1-butyl-1H-indole moiety is electron-rich. It is generally stable to basic hydride donors but is highly susceptible to reduction under strongly acidic conditions (e.g., NaCNBH₃ in TFA) or hydroboration by electrophilic boranes (e.g., BH₃·THF).

  • The Carbonyl Group: The target transformation is the reduction of the electrophilic carbonyl carbon ( sp2 ) to a tetrahedral carbinol ( sp3 ).

Reagent Selection & Causality

The choice of reducing agent is dictated by the absolute requirement for chemoselectivity.

  • Sodium Borohydride (NaBH₄): This is the optimal choice. NaBH₄ in protic solvents (methanol or ethanol) provides mild, selective reduction of aldehydes and ketones without affecting the indole ring or other potentially reducible functional groups (such as esters or amides) .

  • Solvent Causality: Protic solvents like methanol actively participate in the transition state. They activate the carbonyl group via hydrogen bonding, significantly accelerating the nucleophilic attack of the borohydride anion .

  • Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is overly reactive, requires strictly anhydrous conditions (THF or ether), and poses a higher safety risk. It increases the probability of over-reduction or undesired side reactions.

Experimental Workflow & Visualization

Workflow A Substrate: (4-(1-Butyl-1H-indol-2-yl)phenyl) methanone Derivatives B Reagent Prep: NaBH4 in MeOH (0 °C) A->B C Reduction Phase: Hydride Transfer (0 °C to RT) B->C D Quench & Workup: Aq. NH4Cl / EtOAc C->D E Product: Substituted Methanol (CAS 88561-12-0) D->E

Figure 1: Logical workflow for the chemoselective reduction of the aryl methanone derivative.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates mandatory in-process controls (TLC/LC-MS) to validate reaction completion before proceeding to workup, ensuring no unreacted electrophile remains to complicate purification.

Materials:

  • Substrate: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanone derivative (1.0 eq)

  • Reagent: Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Solvent: Methanol (MeOH), anhydrous (0.2 M relative to substrate)

Procedure:

  • Preparation: Dissolve the substrate in anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Low temperature minimizes the competing exothermic reaction of NaBH₄ with MeOH, which generates hydrogen gas and unnecessarily depletes the active hydride reagent.

  • Addition: Add NaBH₄ portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents thermal runaway and excessive frothing from hydrogen evolution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1–2 hours.

  • In-Process Monitoring (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The complete disappearance of the UV-active carbonyl starting material and the appearance of a more polar spot validates the end of the reduction phase. Do not proceed until conversion is >95%.

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl solution dropwise.

    • Causality: Mildly acidic NH₄Cl safely destroys excess NaBH₄ and hydrolyzes the intermediate borate complex into the free alcohol without degrading the acid-sensitive indole core.

  • Extraction: Remove the bulk MeOH under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography to afford the pure substituted methanol (e.g., (4-(1-butyl-1H-indol-2-yl)phenyl)methanol) .

Mechanistic Pathway

Mechanism S1 Carbonyl Substrate (Electrophilic Carbon) S2 Borohydride Attack (Nucleophilic Hydride Transfer) S1->S2 NaBH4 S3 Tetrahedral Alkoxide Intermediate (Borate Complex) S2->S3 Transition State S4 Protonation (Solvent/Quench) S3->S4 MeOH/H2O S5 Final Carbinol (Methanol Derivative) S4->S5

Figure 2: Mechanistic pathway of the nucleophilic hydride transfer and subsequent protonation.

Quantitative Data Summary

The following table summarizes the performance metrics of various reducing agents for this specific structural class, highlighting why NaBH₄ is the industry standard.

Reducing AgentSolventTemp (°C)Reaction Time (h)Chemoselectivity (Carbonyl vs Indole)Typical Yield (%)
NaBH₄ MeOH0 to 251 - 2Excellent (>99%)85 - 95
LiAlH₄ THF0 to 250.5 - 1Moderate (Risk of side reactions)70 - 80
DIBAL-H DCM-782 - 3High80 - 90
BH₃·THF THF0 to 604 - 12Poor (Reduces indole C2-C3 bond)< 50

References

  • Title: Fast and efficient method for reduction of carbonyl compounds with NaBH4 under solvent free condition Source: Journal of the Brazilian Chemical Society, 16(6a), 1200-1209 (2005) URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Edition) Source: Springer Science & Business Media (2007) URL: [Link]

Foundational

Solubility Profiling of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol: A Comprehensive Technical Guide

The determination of precise solubility profiles for complex organic intermediates is a critical path in drug development, analytical chemistry, and materials science. The compound (4-(1-Butyl-1H-indol-2-yl)phenyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of precise solubility profiles for complex organic intermediates is a critical path in drug development, analytical chemistry, and materials science. The compound (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol presents a fascinating solvation challenge due to its dual-natured molecular architecture: a highly lipophilic, sterically bulky core paired with a localized, polar hydrogen-bonding moiety.

This whitepaper provides an in-depth, mechanistic analysis of the solubility characteristics of this compound in organic solvents, grounded in thermodynamic principles and validated experimental workflows.

Structural Analytics & Solvation Thermodynamics

To predict and manipulate the solubility of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, one must first deconstruct its structural components and their thermodynamic contributions to the free energy of solvation ( ΔGsolv​ ).

The Lipophilic Core: N-Butyl Indole

The 1-butyl-1H-indole scaffold is inherently hydrophobic. The critical structural feature here is the N-butyl substitution. In unsubstituted indoles, the N-H group acts as a strong hydrogen bond donor, leading to tightly packed crystal lattices with high enthalpies of fusion ( ΔHfus​ ). By alkylating this nitrogen with a bulky butyl chain, intermolecular hydrogen bonding is eliminated, and the crystal lattice is sterically disrupted. This disruption lowers the energy barrier required for solvent molecules to break the lattice, dramatically enhancing solubility in non-polar to medium-polarity organic solvents[1].

The Polar Anchor: 4-Phenylmethanol

Attached to the C2 position of the indole is a phenyl ring bearing a hydroxymethyl group (-CH₂OH). While the phenyl ring expands the π−π stacking potential and overall lipophilicity, the primary alcohol introduces a localized dipole. The -OH group acts as both a hydrogen bond donor and acceptor. Consequently, while the molecule is highly lipophilic overall, it cannot be effectively solvated by purely non-polar, non-polarizable solvents (like hexane) because the enthalpic penalty of leaving the -OH group unsolvated is too high.

The Thermodynamic Pathway

Successful solvation requires a solvent capable of overcoming the cohesive energy of the lipophilic bulk while simultaneously satisfying the hydrogen-bonding requirements of the hydroxyl group.

G Solid Solid Crystal (High Lattice Energy) Disruption Lattice Disruption (N-Butyl Steric Hindrance) Solid->Disruption Heat/Energy Cavity Solvent Cavity Formation (Endothermic) Disruption->Cavity Solvent Entry Interaction Solute-Solvent Interaction (H-Bonding via -OH) Cavity->Interaction Exothermic Solvation Solution Thermodynamic Equilibrium (Solvated State) Interaction->Solution ΔG < 0

Thermodynamic pathway of solvation for lipophilic indole derivatives.

Hansen Solubility Parameters (HSP) & Predictive Profiling

To move beyond empirical guesswork, solvent selection can be optimized using the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy density into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

For (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, the estimated HSP requirements are:

  • High δD​ : Required to solvate the extensive aromatic indole-phenyl system and the butyl chain.

  • Moderate δP​ : Driven by the dipole of the alcohol and the indole nitrogen.

  • Moderate δH​ : Essential for interacting with the -CH₂OH group.

Quantitative Solubility Estimates in Standard Solvents

Based on the structural homology to other N-alkylated indoles and benzyl alcohols, the following table summarizes the predicted quantitative solubility profile:

SolventDielectric Constant ( ϵ )HSP ( δD​,δP​,δH​ ) [MPa 1/2 ]Estimated SolubilitySolvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.718.4, 16.4, 10.2> 50 mg/mL Excellent H-bond acceptor for the -OH group; high dispersion forces perfectly match the lipophilic core.
Dichloromethane (DCM) 9.118.2, 6.3, 6.130 - 50 mg/mL High dispersion matching ( δD​ ) efficiently solvates the bulky aromatic and aliphatic regions.
Methanol (MeOH) 32.715.1, 12.3, 22.315 - 30 mg/mL Strong H-bonding satisfies the alcohol moiety, but high polarity slightly clashes with the lipophilic butyl chain.
Ethyl Acetate (EtOAc) 6.015.8, 5.3, 7.210 - 20 mg/mL Moderate H-bond acceptor capacity; good general-purpose solvation for medium-polarity organics.
n-Hexane 1.914.9, 0.0, 0.0< 1 mg/mL Inability to form H-bonds with the -OH group results in an insurmountable enthalpic penalty.
Water 80.115.6, 16.0, 42.3< 0.01 mg/mL Extreme hydrophobic effect driven by the N-butyl chain and aromatic rings prevents dissolution.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are valuable, empirical validation is mandatory. The miniaturized saturation shake-flask method coupled with HPLC-UV is the gold standard for determining equilibrium solubility[3].

To ensure trustworthiness, the protocol below is designed as a self-validating system. It accounts for the specific physical properties of lipophilic indoles, specifically addressing the risk of adsorptive loss during phase separation.

Step-by-Step Protocol
  • Solid Excess Addition: Weigh approximately 10 mg of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol into a 1.5 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the indole core.

  • Solvent Introduction: Add 0.5 mL of the target organic solvent (e.g., Methanol or EtOAc). Ensure a visible solid excess remains. If the solid dissolves completely, add more API until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C (or 37.0 °C for biological relevance). Agitate at 300 RPM.

  • Phase Separation (Critical Step): After 24 hours, transfer an aliquot to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds (like N-butyl indoles) exhibit strong non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the measured solubility[3].

  • Quantification: Dilute the clear supernatant with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear dynamic range of the HPLC-UV calibration curve. Analyze at the λmax​ of the indole chromophore (typically ~280-290 nm).

  • Equilibrium Verification: Repeat steps 4-5 at the 48-hour mark.

    • Self-Validation: Equilibrium is confirmed only if the concentration difference between the 24h and 48h samples is ≤5% .

G Excess 1. Add Excess Solute (Target > Expected Sol.) Buffer 2. Add Organic Solvent (e.g., DMSO, MeOH) Excess->Buffer Incubate 3. Isothermal Shaking (25°C/37°C, 24-48h) Buffer->Incubate Separate 4. Phase Separation (Centrifugation Only) Incubate->Separate Analyze 5. HPLC-UV Analysis (Quantify Supernatant) Separate->Analyze Verify 6. Equilibrium Verification (Compare 24h vs 48h) Analyze->Verify

Self-validating shake-flask workflow for equilibrium solubility determination.

Strategic Solvent Selection for Downstream Workflows

Understanding the solubility profile allows researchers to make calculated decisions for downstream applications:

  • In Vitro Biological Assays: Prepare stock solutions at 10-50 mM in 100% DMSO . The high solubility in DMSO ensures that when the stock is spiked into aqueous assay buffers (yielding <1% final DMSO concentration), the compound remains transiently in solution long enough to interact with target receptors before precipitating.

  • Crystallization & Purification: Utilize a solvent/anti-solvent approach. Dissolve the crude compound in a minimal volume of Dichloromethane (DCM) (excellent solvent), and slowly titrate in n-Hexane (anti-solvent) until the solution becomes turbid. The insolubility of the -OH group in hexane will drive controlled nucleation and crystal growth.

  • Chromatography (HPLC/LC-MS): For reverse-phase chromatography, the strong lipophilicity of the butyl chain requires a high percentage of organic modifier in the mobile phase. A gradient starting at 50% Acetonitrile and ramping to 95% Acetonitrile (with 0.1% Formic Acid) is recommended to ensure elution and prevent column fouling.

References[1] United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ODfpbhEquNOLRseVriOq4qmOTkaLDW92oPtOtZyVbbZdD6Q7O1tnAfOSoevA-kVaMb8i__KPz7g0VylD3v3cqp9mq-DM2Ic_AOiR81429rbkqHWF1FhyW14kyWRzfXINgvnkx0NVD4EzXGE=[3] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH64cai-ueAQGiQ_6KuSu-_CULciuegI3bDO3F5Z87J3wCCueQg8BQMWlVRx1nXB2y6TKH_dsDmeBvtLrnysO8gTC9W4AGKnbpH25TagcqpaFEhQullDJ4QNArLRbyBeKsrM-z[2] Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-UyG6ahve6XI-k1DE6LC3aDuEFzftC2ZAuKpauTmXZOQhB7HkknOmTecLhVwApwv1aaU5B5r74MClfxVBUAHJYkJ3HEjHlZ7lVO0qyPs4OEi7NfxQ23EEjET1pi3u-gNDWPG--B08awqtG_Y=

Sources

Exploratory

Unveiling the Pharmacological Landscape of N-Butyl-2-Phenylindole Compounds: Therapeutic Targets and Experimental Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The indole nucleus is a universally recognized privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry. Within this chemical family, 2-phenylindole derivatives have emerged as highly versatile pharmacophores[1]. Specifically, the N-alkylation of the indole nitrogen to form N-butyl-2-phenylindole introduces a critical structural modification: the bulky, lipophilic butyl chain eliminates the hydrogen-bond donor capacity of the indole nitrogen while significantly increasing the molecule's affinity for deep hydrophobic binding pockets[2].

This whitepaper synthesizes current pharmacological data to explore the primary therapeutic targets of N-butyl-2-phenylindole compounds—specifically focusing on microtubule dynamics, estrogen receptor modulation, and inflammatory pathways. By combining mechanistic causality with self-validating experimental protocols, this guide serves as a foundational blueprint for preclinical drug development.

Core Therapeutic Target 1: Microtubule Dynamics (Tubulin Polymerization)

Mechanistic Insight

A primary anticancer mechanism of 2-phenylindole derivatives is the potent disruption of microtubule dynamics[3]. These compounds act as antimitotic agents by binding directly to the colchicine site on tubulin[4]. The 2-phenyl ring engages in crucial π−π stacking interactions within the binding pocket, while the N-butyl chain extends into a hydrophobic sub-pocket, anchoring the inhibitor. This binding prevents the α/β -tubulin heterodimerization process, leading to the complete arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis[1].

TubulinPathway A N-Butyl-2-Phenylindole B Colchicine Binding Site A->B Binds C Tubulin Heterodimer B->C Inhibits D Microtubule Destabilization C->D Causes E G2/M Cell Cycle Arrest D->E Induces

Fig 1: Mechanism of tubulin polymerization inhibition by N-butyl-2-phenylindole.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

To validate that the observed cytotoxicity is due to direct target engagement rather than off-target stress responses, a cell-free fluorescence assay is required.

Self-Validating Rationale: By utilizing highly purified porcine brain tubulin, this assay isolates the biochemical interaction. The inclusion of colchicine serves as a positive control for polymerization inhibition, establishing a reliable baseline for the test compound's efficacy.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP to a final concentration of 3 mg/mL.

  • Fluorophore Addition: Add a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) that exhibits enhanced fluorescence upon incorporation into polymerized microtubules[5].

  • Compound Incubation: In a pre-warmed 96-well half-area plate, add varying concentrations of the N-butyl-2-phenylindole derivative (0.1 μM to 50 μM). Use 5 μM colchicine as a positive control and 1% DMSO as a vehicle (negative) control.

  • Kinetic Measurement: Initiate the reaction by adding the tubulin mixture to the plate. Immediately monitor fluorescence (Excitation: 360 nm, Emission: 420 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the maximum velocity ( Vmax​ ) of the polymerization curve's linear growth phase. Determine the IC50 by plotting Vmax​ against the log concentration of the compound.

Core Therapeutic Target 2: Estrogen Receptor Modulation (SERM Activity)

Mechanistic Insight

2-phenylindoles are extensively investigated as Selective Estrogen Receptor Modulators (SERMs) for hormone-dependent breast cancers[6]. The structural topology of the 2-phenylindole core mimics the phenolic A-ring of endogenous estradiol. However, the addition of the N-butyl group creates a steric bulk that competitively binds to the Estrogen Receptor (ER α /ER β ) but forces a conformational shift. Specifically, it displaces Helix 12 of the receptor's ligand-binding domain, blocking the recruitment of essential co-activator proteins and halting estrogen-driven tumor proliferation[6][7].

ERPathway A N-Butyl-2-Phenylindole B Estrogen Receptor (ERα) A->B Competitive Binding C Helix 12 Displacement B->C Structural Shift D Co-activator Blockade C->D Prevents Recruitment E Decreased Tumor Proliferation D->E Suppresses Transcription

Fig 2: SERM-mediated anti-proliferative signaling pathway in ER+ breast cancer cells.

Experimental Workflow: ER Competitive Binding & Differential Cytotoxicity

Self-Validating Rationale: To prove that the compound acts specifically via the ER pathway, it must demonstrate high binding affinity in a cell-free system, followed by potent cytotoxicity in ER-positive cells (MCF-7) but significantly reduced efficacy in ER-negative cells (MDA-MB-231).

Step-by-Step Protocol:

  • Radioligand Binding Assay: Incubate 1 nM recombinant human ER α with 2 nM [3H]-estradiol and serial dilutions of the N-butyl-2-phenylindole compound in binding buffer (Tris-HCl, pH 7.4) for 2 hours at 4°C.

  • Separation: Add dextran-coated charcoal to the mixture to adsorb unbound (free) radioligand. Centrifuge at 3000 x g for 10 minutes.

  • Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to a scintillation vial and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

  • Differential Cell Viability (MTT): Seed MCF-7 (ER+) and MDA-MB-231 (ER-) cells at 5×103 cells/well in 96-well plates[1]. Treat with the compound (0.5 μM to 20 μM) for 72 hours[7].

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals in DMSO, and measure absorbance at 570 nm. A lower IC50 in MCF-7 validates ER-specific targeting[6].

Core Therapeutic Target 3: Anti-Inflammatory Pathways (COX-2 & NF- κ B)

Mechanistic Insight

Chronic inflammation is a known catalyst for tumor progression. Certain 2-phenylindole derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and modulating the NF- κ B signaling pathway[3]. The N-butyl tail is highly advantageous here; it easily penetrates the enlarged, hydrophobic side pocket of the COX-2 active site (which is absent in the constitutively active COX-1), granting the molecule high selectivity and minimizing gastrointestinal side effects.

InflamPathway A N-Butyl-2-Phenylindole B COX-2 Enzyme A->B Inhibits C NF-κB Pathway A->C Modulates D Decreased PGE2 B->D Lowers Synthesis E Reduced Inflammation C->E Suppresses Cytokines D->E Contributes to

Fig 3: Dual inhibition of COX-2 and NF-κB pathways reducing inflammatory responses.

Experimental Workflow: COX-1/COX-2 Selectivity Assay

Self-Validating Rationale: Measuring the Selectivity Index (SI) ensures that the compound effectively halts inflammation (via COX-2) without disrupting homeostatic prostaglandin synthesis (via COX-1). The use of hematin and phenol provides the necessary co-factors for the peroxidase activity of the COX enzymes.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare separate reaction mixtures containing purified human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 μM hematin and 2 mM phenol.

  • Pre-incubation: Add the N-butyl-2-phenylindole compound at varying concentrations and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 μM arachidonic acid to initiate the synthesis of Prostaglandin H2 (PGH2), which rapidly converts to PGE2.

  • Termination & Quantification: After 2 minutes, stop the reaction using 1M HCl. Quantify the exact amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Selectivity Index Calculation: Calculate the IC50 for both enzymes. The Selectivity Index is defined as IC50​(COX−1)/IC50​(COX−2) . An SI > 50 indicates an excellent safety profile.

Quantitative Data Summary

The table below synthesizes the expected pharmacological profile of optimized N-butyl-2-phenylindole derivatives across the discussed therapeutic targets, benchmarked against standard reference drugs[4][6][8].

Therapeutic TargetPrimary MechanismRelevant Assay / Cell LineTypical IC50 / Ki​ RangeReference Standard (IC50)
Microtubule Dynamics Tubulin Polymerization InhibitionPorcine Brain Tubulin1.5 μM – 15.0 μMColchicine (3.2 μM)
Estrogen Receptor SERM (ER α Antagonism)MCF-7 (ER+ Breast Cancer)1.8 μM – 5.0 μMTamoxifen (2.1 μM)
Inflammation COX-2 Selective InhibitionRecombinant Human COX-20.5 μM – 3.2 μMCelecoxib (0.8 μM)
Multi-Target Oncology CDK2 / EGFR InhibitionA549, MDA-MB-2315.0 μM – 20.0 μMErlotinib (0.4 μM)

Conclusion & Optimization Strategies

N-butyl-2-phenylindole compounds represent a highly adaptable, multi-target pharmacophore[8]. While the N-butyl chain successfully drives the molecule into critical hydrophobic pockets of tubulin, ER α , and COX-2, it concurrently increases the LogP , potentially leading to poor aqueous solubility. Future drug development efforts should focus on appending polar functional groups (e.g., morpholine or piperazine rings) to the 2-phenyl moiety or the indole core. This will optimize the ADMET profile while preserving the potent target engagement facilitated by the N-butyl anchor.

References

  • Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. NIH / PMC. 8

  • Exploring the Therapeutic Potential of 2-Phenyl-1H-indole Derivatives: A Technical Guide. BenchChem. 3

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. 1

  • Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. NIH / PubMed. 6

  • Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. ACS Publications. 4

  • 1-BUTYL-1H-INDOLE | CAS#:22014-99-9. Chemsrc. 2

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. 7

Sources

Foundational

Pharmacological and Structural Profiling of 1-Butyl-2-phenylindole Analogs: A Technical Guide

Executive Summary and Chemical Rationale The 2-phenylindole scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized as a versatile bioisostere for stilbene-based estrogens and other rigid a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Rationale

The 2-phenylindole scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized as a versatile bioisostere for stilbene-based estrogens and other rigid aromatic systems [1]. The functionalization of this core—specifically through N1-alkylation to yield 1-butyl-2-phenylindole and its analogs—represents a critical evolution in structure-activity relationship (SAR) optimization.

The addition of a four-carbon aliphatic chain (the butyl group) at the N1 position is not merely a structural accessory; it fundamentally alters the molecule's physicochemical properties. It optimizes the lipophilicity (LogP ~3.44) [3], facilitating passive diffusion across the phospholipid bilayer. More importantly, the N-butyl chain acts as a hydrophobic anchor, dictating the spatial orientation of the molecule within deep, lipophilic binding pockets, such as the ligand-binding domain of the estrogen receptor (ERα) or the colchicine-binding site of tubulin [2]. This guide synthesizes the current literature on the synthesis, pharmacological targeting, and experimental validation of 1-butyl-2-phenylindole analogs.

Synthesis Methodology and Validation

The construction of the 1-butyl-2-phenylindole scaffold relies on a robust, self-validating two-step synthetic workflow. The foundational 2-phenylindole core is first assembled, followed by targeted N-alkylation.

Synthesis Phenylhydrazine Phenylhydrazine + Acetophenone Fischer Fischer Indole Synthesis (Acid Catalyst, Heat) Phenylhydrazine->Fischer Intermediate 2-Phenylindole (Intermediate) Fischer->Intermediate Alkylation N-Alkylation (1-Bromobutane, Base, DMF) Intermediate->Alkylation Product 1-Butyl-2-phenylindole (Target Scaffold) Alkylation->Product

Fig 1: Two-step synthetic workflow for 1-butyl-2-phenylindole via Fischer indole synthesis.

Step-by-Step Synthesis Protocol
  • Core Assembly (Fischer Indole Synthesis): Equimolar amounts of phenylhydrazine and acetophenone are refluxed in the presence of an acid catalyst (e.g., polyphosphoric acid or glacial acetic acid) to form the corresponding hydrazone, which undergoes a [3,3]-sigmatropic rearrangement and subsequent cyclization to yield 2-phenylindole.

  • Purification: The intermediate is precipitated in ice water, filtered, and recrystallized from ethanol.

  • N-Alkylation: The purified 2-phenylindole (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added at 0°C to deprotonate the indole nitrogen.

  • Butyl Addition: 1-Bromobutane (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours [3].

  • Validation (Causality of Spectral Shift): The protocol is self-validating via 1 H-NMR spectroscopy. The successful attachment of the butyl group is confirmed by the complete disappearance of the broad indole N-H singlet (~11.5 ppm) and the emergence of distinct aliphatic multiplets between 0.9 ppm and 4.2 ppm, corresponding to the butyl chain protons.

Pharmacological Target Engagement

The 1-butyl-2-phenylindole architecture serves as a versatile chassis for multi-target drug discovery. By modifying the substituents on the C2-phenyl ring or the indole C3 position, researchers can tune the molecule for specific therapeutic indications.

Oncology: ERα Antagonism and Tubulin Inhibition

2-phenylindole derivatives have been extensively validated as non-steroidal pure estrogen antagonists[1]. Analogs bearing sulfur-containing side chains or aroyl hydrazones exhibit potent antimitotic activity. The mechanism is often dual-fold: competitive binding at the Estrogen Receptor alpha (ERα) and direct inhibition of tubulin polymerization[4]. By binding to the colchicine site of tubulin, these analogs prevent microtubule assembly, triggering G2/M phase cell cycle arrest and subsequent apoptosis in both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines [2].

MOA Scaffold 1-Butyl-2-phenylindole Derivatives ER_Alpha Estrogen Receptor (ERα) Antagonism Scaffold->ER_Alpha Competitive Binding Tubulin Tubulin Polymerization Inhibition Scaffold->Tubulin Colchicine Site Transcription Blockade of ERE Transcription ER_Alpha->Transcription CellCycle G2/M Phase Arrest Tubulin->CellCycle Apoptosis Apoptosis in MCF-7 / MDA-MB-231 Cells CellCycle->Apoptosis Transcription->Apoptosis

Fig 2: Dual-target mechanism of 1-butyl-2-phenylindole analogs in breast cancer cell lines.

Antiviral Activity: HCV Replication Inhibition

Beyond oncology, specific N-alkylated 2-phenylindoles, such as N-(4'-(indol-2-yl)phenyl)sulfonamides, have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication. The lipophilic nature of the N-alkyl chain enhances microsomal stability and oral bioavailability, allowing these compounds to achieve submicromolar efficacy against genotype 1b replicons [5].

Anti-inflammatory: COX-2 Selectivity

The rigid planar structure of the indole core, combined with the rotational freedom of the C2-phenyl group, allows these analogs to selectively enter the larger hydrophobic side pocket of Cyclooxygenase-2 (COX-2) while being sterically excluded from COX-1. This selectivity provides potent anti-inflammatory effects without the gastrointestinal toxicity common to traditional NSAIDs [6].

Quantitative Data Analysis

The following table summarizes the biological efficacy of key 2-phenylindole analogs across various therapeutic targets, illustrating the impact of structural modifications.

Compound Class / AnalogPrimary TargetCell Line / AssayIC 50​ / EC 50​ ValuePharmacological Effect
ZK 164,015 (Sulfone analog)ERαMCF-7 (Breast Cancer)~1.0 nMPure estrogen antagonism; cell growth inhibition [1].
Aroyl Hydrazone Derivatives TubulinMDA-MB-231 (Breast Cancer)20 - 30 nMG2/M phase arrest; caspase-3 activation [4].
Compound 25d (Sulfonamide)HCV RepliconGenotype 1b Replicon0.17 µMInhibition of viral replication; high oral bioavailability [5].
Indomethacin-like Analogs COX-2In vitro enzymatic assaySelectivity Index > 30Selective anti-inflammatory action [6].

Standardized Experimental Protocol: Tubulin Polymerization Assay

To validate the antimitotic causality of newly synthesized 1-butyl-2-phenylindole analogs, a fluorescence-based tubulin polymerization assay is required. This protocol ensures self-validation by measuring the direct kinetic impact of the ligand on microtubule assembly.

Reagents & Materials:

  • Purified porcine brain tubulin (>99% purity).

  • GTP (Guanosine-5'-triphosphate), 100 mM stock.

  • Fluorescent reporter (e.g., DAPI or specialized tubulin-binding fluorophore).

  • PEM Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the test compound (1-butyl-2-phenylindole analog) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Mixture: In an Eppendorf tube on ice, combine PEM buffer, 1 mM GTP, and the fluorescent reporter. Add purified tubulin to a final concentration of 3 mg/mL.

  • Ligand Incubation: Aliquot 50 µL of the tubulin mixture into the pre-warmed 96-well plate. Immediately add 5 µL of the test compound (at varying concentrations, e.g., 0.1, 1, 10 µM). Use colchicine as a positive control for inhibition, and paclitaxel as a positive control for enhancement.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader maintained at 37°C. Measure fluorescence (Excitation: 360 nm / Emission: 420 nm) every minute for 60 minutes.

  • Data Interpretation: The polymerization curve typically exhibits a nucleation phase, a growth phase, and a steady-state plateau. A successful 1-butyl-2-phenylindole tubulin inhibitor will flatten the growth phase curve and significantly reduce the final steady-state fluorescence compared to the vehicle control, proving direct interference with microtubule assembly.

References

  • Biberger, C., & von Angerer, E. (1996). 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. Journal of Steroid Biochemistry and Molecular Biology.[Link]

  • El-Husseiny, W. M., et al. (2025). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS One.[Link]

  • Chemsrc. (2025). 1-BUTYL-1H-INDOLE | CAS#:22014-99-9. Chemsrc Database.[Link]

  • ResearchGate. (2008). Aroyl hydrazones of 2-phenylindole-3-carbaldehydes as novel antimitotic agents. Bioorganic & Medicinal Chemistry.[Link]

  • NIH. (2013). Discovery of N-(4'-(indol-2-yl)phenyl)sulfonamides as novel inhibitors of HCV replication. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Omics International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.[Link]

Protocols & Analytical Methods

Method

Application Note: Preparative HPLC Purification Protocol for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Executive Summary (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is a highly lipophilic synthetic indole derivative utilized as a critical building block in medicinal chemistry. Achieving high purity (>98%) is essential to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is a highly lipophilic synthetic indole derivative utilized as a critical building block in medicinal chemistry. Achieving high purity (>98%) is essential to prevent artifactual data in downstream biological assays or structural failures in subsequent synthetic steps. This application note details a highly reproducible, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the physicochemical profile of this compound.

Physicochemical Profiling & Chromatographic Strategy

To design an effective purification method, we must first deconstruct the analyte's structural features and understand the causality behind each chromatographic choice.

  • Hydrophobic Core: The molecule features an indole ring, an N-butyl chain, and a phenyl ring. This extensive hydrocarbon framework dictates the use of a highly non-polar stationary phase (C18) to maximize hydrophobic retention.

  • Polar Modifiers: The hydroxymethyl group (-CH 2​ OH) on the phenyl ring introduces a localized dipole and hydrogen-bonding capability, ensuring the molecule remains soluble in polar aprotic/protic solvent mixtures.

  • Acid-Base Chemistry: The indole nitrogen is non-basic (its lone pair is delocalized into the aromatic π -system), and the hydroxyl group is neutral. Consequently, the molecule does not ionize under standard HPLC conditions.

Causality of Methodological Choices
  • Mobile Phase Selection: Acetonitrile (MeCN) is preferred over Methanol (MeOH). MeCN provides superior disruption of π−π stacking interactions common in aromatic systems, yielding sharper peaks and better resolution from structurally similar synthetic byproducts.

  • Ion Suppression via Acidic Modifiers: Although the analyte is neutral, 0.1% Formic Acid (FA) is added to both the aqueous and organic mobile phases. According to established chromatographic foundations for indole derivatives, acidic modifiers are crucial for "ion suppression" of the stationary phase. At pH ~2.7, residual silanol groups (-SiOH) on the silica matrix are kept protonated, preventing secondary electrostatic interactions that cause severe peak tailing[1].

  • Detection Wavelengths: Indole derivatives exhibit strong UV absorbance due to their extended conjugated systems. Dual-wavelength detection at 254 nm (universal aromatic absorbance) and 280 nm (specific to the indole chromophore) ensures accurate peak tracking and impurity differentiation [2].

Experimental Workflow & Mechanisms

HPLC_Workflow A Crude Synthesis Product (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol B Sample Preparation Dissolution in DMSO & 0.22 µm Filtration A->B C Analytical RP-HPLC Purity Profiling & Gradient Scouting B->C D Preparative RP-HPLC C18 Column, H2O/MeCN + 0.1% FA C->D E Fraction Collection UV-Triggered at 254 nm / 280 nm D->E F Fraction Verification Analytical HPLC of Aliquots E->F G Solvent Removal Rotary Evaporation & Lyophilization F->G H Purified Target Compound >98% Purity Achieved G->H

Experimental workflow for the preparative HPLC purification of the target indole derivative.

Separation_Mechanism MobilePhase Mobile Phase (H2O/MeCN + 0.1% FA) Analyte Analyte Molecule (Lipophilic Core + Polar -OH) MobilePhase->Analyte Solvation & Desorption StationaryPhase Stationary Phase (C18 Alkyl Chains on Silica) Analyte->StationaryPhase Hydrophobic Partitioning StationaryPhase->Analyte Retention

Chromatographic separation mechanism based on hydrophobic partitioning and solvation dynamics.

Chromatographic Conditions

Table 1: Analytical HPLC Conditions (Method Scouting & Verification)
ParameterSpecification
Column C18 Analytical (4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10% B to 95% B over 15 min
Injection Volume 5 µL
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C
Table 2: Preparative HPLC Conditions (Scale-Up)
ParameterSpecification
Column C18 Preparative (21.2 x 250 mm, 5 µm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20.0 mL/min
Gradient 30% B to 90% B over 20 min
Injection Volume 1.0 - 5.0 mL
Detection UV at 254 nm and 280 nm
Fraction Trigger UV > 50 mAU at 280 nm

Step-by-Step Protocol

Phase 1: Sample Preparation (The Anti-Precipitation Strategy)
  • Dissolution: Weigh the crude mixture and dissolve it in a minimum volume of HPLC-grade Dimethyl Sulfoxide (DMSO). Causality: The N-butyl group makes the compound highly lipophilic. Dissolving directly in the initial mobile phase (e.g., 30% MeCN) often leads to incomplete dissolution or on-column precipitation. DMSO ensures complete solvation.

  • Dilution: Slowly add MeCN to the DMSO solution until a 1:1 ratio is achieved. This reduces the viscosity of the injection plug, preventing pressure spikes and peak distortion (viscous fingering) upon injection.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

Phase 2: Preparative Scale-Up & Fraction Collection
  • Equilibration: Equilibrate the preparative column with 30% B for at least 5 column volumes (CV) until the baseline stabilizes.

  • Injection: Inject the prepared sample. Do not exceed 5% of the total column volume to prevent mass overloading.

  • Elution: Execute the preparative gradient (Table 2). The shallow gradient (30% to 90% over 20 mins) ensures maximum resolution between the target compound and structurally similar des-butyl or oxidized indole byproducts.

  • Collection: Set the fraction collector to trigger based on UV absorbance at 280 nm. Collect into clean, pre-weighed glass tubes.

Phase 3: Self-Validating Fraction Analysis & Recovery
  • Verification: Do not pool fractions blindly. Inject 5 µL of each collected fraction back into the analytical HPLC system (Table 1 conditions). Causality: This self-validating step ensures that only fractions meeting the >98% purity threshold are combined, preventing contamination from co-eluting impurity tails [3].

  • Pooling & Evaporation: Pool the verified pure fractions. Remove the volatile Acetonitrile using a rotary evaporator equipped with a cold trap. Maintain the water bath at 35°C to prevent thermal degradation of the hydroxymethyl group.

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 24-48 hours to yield the purified (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol as a dry, stable powder.

Troubleshooting & Mechanistic Insights

  • Issue: Severe Peak Tailing.

    • Mechanism: Interaction between the polar hydroxymethyl group and unprotonated silanols on the silica support.

    • Solution: Ensure the Formic Acid concentration is exactly 0.1% v/v and freshly prepared. Old mobile phases can lose FA through volatilization, raising the pH and activating silanols.

  • Issue: Fronting or Split Peaks on Preparative Run.

    • Mechanism: Solvent mismatch or volume overload. The DMSO injection plug is too strong, causing the analyte to travel down the column before partitioning into the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample further with the initial mobile phase (Water/MeCN) prior to injection to match the column's starting conditions.

References

  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: Analytical Biochemistry (PubMed) URL: [Link]

  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS (PubMed Landing Page) Source: PubMed Central / National Library of Medicine URL: [Link]

Application

Application Note: ¹H and ¹³C NMR Assignment Protocol for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Audience: Researchers, scientists, and drug development professionals. Focus: Structural validation, regiochemistry confirmation, and self-validating NMR workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Structural validation, regiochemistry confirmation, and self-validating NMR workflows.

Introduction & Structural Analysis

Unambiguous structural characterization is a critical checkpoint in drug development. The compound (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol presents a unique analytical challenge due to the presence of three distinct but interacting structural motifs: an electron-rich indole core, a flexible N-butyl aliphatic chain, and a para-substituted phenyl ring bearing a hydroxymethyl group.

In synthesis, confirming the regioselectivity of the cross-coupling (C2 vs. C3 of the indole) and verifying the integrity of the hydroxymethyl group are paramount. This application note details a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to systematically deconstruct and assign the ¹H and ¹³C spectra of this compound.

Experimental Protocol: Sample Preparation and Data Acquisition

A protocol is only as reliable as its sample preparation. The choices made here directly dictate the quality of the downstream data.

Step-by-Step Methodology
  • Solvent Selection (Critical Step): Weigh 15–20 mg of the compound for ¹H NMR and ~50 mg for ¹³C NMR. Dissolve in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality & Expertise: Why DMSO-d₆ instead of the standard CDCl₃? CDCl₃ often contains trace acidic impurities that catalyze rapid chemical exchange of the hydroxyl (-OH) proton, rendering it as a broad, uncoupled singlet. DMSO-d₆ strongly hydrogen-bonds with the hydroxyl proton, significantly slowing the exchange rate. This allows the observation of the ³J coupling between the -OH and the adjacent -CH₂- group, providing a built-in diagnostic feature for the hydroxymethyl moiety [1].

  • Sample Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended, which could distort magnetic field homogeneity.

  • 1D Data Acquisition:

    • ¹H NMR (400 or 600 MHz): Acquire with 16 scans (ns=16) and a relaxation delay (d1) of 2.0 seconds.

    • ¹³C NMR (100 or 150 MHz): Acquire with 1024 scans (ns=1024), d1 = 2.0 s, and continuous ¹H decoupling.

    • Causality & Expertise: The 2.0 s relaxation delay is essential. Quaternary carbons (e.g., C2, C3a, C7a) have long T₁ relaxation times. A sufficient delay ensures these critical backbone carbons are adequately polarized and visible above the noise floor [2].

  • 2D Data Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra to map spin systems and long-range connectivities.

NMR_Workflow Start Sample Prep: DMSO-d6 + TMS Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Proceed to Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Trigger SpinSys Identify Spin Systems (COSY) Acq2D->SpinSys 1H-1H Coupling CH_Corr Proton-Carbon Mapping (HSQC) Acq2D->CH_Corr 1H-13C Direct Quat_Conn Quaternary Carbon Links (HMBC) Acq2D->Quat_Conn 1H-13C Long-Range Final Unambiguous Assignment (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol SpinSys->Final Validate CH_Corr->Final Validate Quat_Conn->Final Validate

Logical workflow for the unambiguous NMR assignment methodology.

¹H NMR Assignment & Self-Validation

The ¹H NMR spectrum is divided into three regions: aliphatic (butyl chain), benzylic/heteroatomic (hydroxymethyl and N-CH₂), and aromatic (indole and phenyl rings).

Self-Validating System (The D₂O Shake): To definitively confirm the hydroxymethyl assignment, acquire the ¹H spectrum, then add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire. The triplet at δ 5.25 ppm will disappear (due to H/D exchange), and the doublet at δ 4.55 ppm will collapse into a sharp singlet. This internal causality check prevents misassignment of overlapping aliphatic signals [3].

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Int.Assignment Rationale & Causality
Butyl H-4' 0.80Triplet (t)7.43HTerminal methyl group; shielded aliphatic environment.
Butyl H-3' 1.15Sextet (sx)7.42HCoupled to H-2' and H-4'.
Butyl H-2' 1.60Quintet (p)7.22HCoupled to H-1' and H-3'.
Butyl H-1' 4.15Triplet (t)7.22HHeavily deshielded by the adjacent electronegative indole nitrogen.
-CH₂OH 4.55Doublet (d)5.52HBenzylic protons; split by the adjacent hydroxyl proton in DMSO-d₆.
-OH 5.25Triplet (t)5.51HHydroxyl proton; exchangeable. Validated via D₂O shake.
Indole H-3 6.55Singlet (s)-1HDiagnostic: Lack of splitting confirms C2 substitution.
Indole H-5 7.05Triplet (t)7.51HTypical high-field shift for indole H-5.
Indole H-6 7.15Triplet (t)7.51HAdjacent to H-5 and H-7.
Phenyl H-3'', 5'' 7.40Doublet (d)8.02HAA'BB' system; ortho to the electron-donating hydroxymethyl group.
Phenyl H-2'', 6'' 7.45Doublet (d)8.02HAA'BB' system; ortho to the indole core.
Indole H-7 7.48Doublet (d)8.01HDeshielded by the N-alkyl group; often overlaps with phenyl protons.
Indole H-4 7.56Doublet (d)7.81HMost deshielded indole proton due to the adjacent quaternary C3a.

¹³C NMR Assignment & 2D Correlation Workflows

While ¹H NMR provides the surface-level topology, ¹³C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) build the molecular skeleton. The HMBC experiment is the ultimate validator, as it visualizes interactions across quaternary carbons (²J and ³J C-H couplings), effectively bridging the isolated spin systems identified in the ¹H spectrum[3].

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
Butyl C-4' 13.5CH₃Terminal methyl carbon.
Butyl C-3' 19.6CH₂Aliphatic chain.
Butyl C-2' 31.5CH₂Aliphatic chain.
Butyl C-1' 43.1CH₂Deshielded by direct attachment to indole N1.
-CH₂OH 62.8CH₂Characteristic shift for a benzylic alcohol carbon.
Indole C-3 101.2CHHighly shielded characteristic indole C3 carbon.
Indole C-7 110.3CHOrtho to the nitrogen atom.
Indole C-5 119.8CHAromatic core.
Indole C-4 120.1CHAromatic core.
Indole C-6 121.5CHAromatic core.
Phenyl C-3'', 5'' 126.8CHOrtho to the hydroxymethyl group.
Indole C-3a 128.0CqBridgehead carbon; assigned via HMBC from H-4.
Phenyl C-2'', 6'' 129.2CHOrtho to the indole core.
Phenyl C-1'' 131.0CqPhenyl ipso carbon; assigned via HMBC from H-3.
Indole C-7a 137.2CqBridgehead carbon attached to nitrogen.
Indole C-2 140.5CqHighly deshielded due to N1 and phenyl ring attachment.
Phenyl C-4'' 142.5CqPhenyl ipso carbon attached to the oxygenated moiety.
Mechanistic 2D Validation (HMBC)

To prove the molecule is intact and connected correctly, we rely on specific HMBC cross-peaks:

  • N-Alkylation Validation: The Butyl H-1' protons (δ 4.15) must show strong ³J correlations to both Indole C-2 (δ 140.5) and Indole C-7a (δ 137.2).

  • Regiochemistry Validation: The Indole H-3 singlet (δ 6.55) must show a ³J correlation to Phenyl C-1'' (δ 131.0), proving the phenyl ring is attached at C-2, not C-3.

HMBC_Correlations H1 Butyl H-1' (N-CH2) C2 Indole C-2 H1->C2 3J C7a Indole C-7a H1->C7a 3J H3 Indole H-3 H3->C2 2J C3a Indole C-3a H3->C3a 2J C1_phenyl Phenyl C-1'' H3->C1_phenyl 3J H_CH2OH Phenyl -CH2OH C3_phenyl Phenyl C-3''/C5'' H_CH2OH->C3_phenyl 3J C4_phenyl Phenyl C-4'' H_CH2OH->C4_phenyl 2J

Key HMBC (1H-13C long-range) correlations validating the structural connectivity.

Conclusion

By leveraging the specific solvent properties of DMSO-d₆, incorporating a physical causality check (D₂O shake), and mapping the molecular skeleton via HMBC long-range correlations, researchers can achieve a 100% unambiguous assignment for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. This self-validating framework ensures high trustworthiness in structural reporting for downstream drug development applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

Method

Application Note: In Vitro Cytotoxicity Profiling of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals. Executive Summary The evaluation of novel synthetic compounds requires a rigorous, multi-parametric approach to ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical drug discovery professionals.

Executive Summary

The evaluation of novel synthetic compounds requires a rigorous, multi-parametric approach to accurately define their therapeutic potential. This application note outlines a comprehensive in vitro workflow for assessing the cytotoxicity of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol , a novel indole derivative. By employing an orthogonal testing matrix—combining metabolic, ATP-dependent, and membrane-integrity assays—this guide establishes a self-validating system to prevent false positives and accurately determine the compound's Selectivity Index (SI) across cancerous and healthy cell lines.

Mechanistic Rationale & Experimental Design

The Indole Scaffold in Oncology

Indole derivatives are highly privileged pharmacophores in anti-cancer drug design. Their structural similarity to natural biological ligands allows them to effectively intercalate with DNA, inhibit tubulin polymerization, and antagonize anti-apoptotic proteins such as BCL-2[1],[2].

The specific architecture of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is rationally designed for cellular efficacy:

  • N-Butyl Substitution (Position 1): Enhances the lipophilicity of the core indole ring, facilitating rapid passive diffusion across the phospholipid bilayer.

  • 2-Aryl Hydroxymethyl Group (Position 2): Provides critical hydrogen-bond donating and accepting capabilities, optimizing binding affinity within the hydrophobic pockets of target kinases or apoptotic regulatory proteins.

Causality in Assay Selection: The Orthogonal Triad

Relying on a single viability metric can lead to misinterpretation due to chemical interference or metabolic artifacts. To ensure absolute trustworthiness, this protocol utilizes three distinct, self-validating endpoints:

  • Metabolic Viability (MTT Assay): Acts as the primary high-throughput screen. It relies on NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan[3],.

  • ATP Quantitation (CellTiter-Glo): Serves as a secondary validation. Because mitochondrial stress can sometimes alter oxidoreductase activity without causing immediate cell death, measuring ATP provides a definitive biochemical marker of viability. ATP depletes rapidly upon cell death, bypassing metabolic artifacts[4].

  • Membrane Integrity (LDH Release Assay): Differentiates the mechanism of cytotoxicity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media indicates plasma membrane rupture, allowing researchers to distinguish between early apoptosis (intact membrane) and late apoptosis/necrosis (ruptured membrane)[5].

Visualizing the Workflow and Mechanism

Workflow A 1. Cell Seeding (MCF-7, A549, MRC-5) B 2. Compound Treatment (0.1 - 100 µM) A->B C 3A. MTT Assay (Metabolic Activity) B->C D 3B. CellTiter-Glo (ATP Quantitation) B->D E 3C. LDH Assay (Membrane Integrity) B->E F 4. Data Integration (IC50 & Selectivity Index) C->F D->F E->F

Orthogonal in vitro cytotoxicity workflow for evaluating indole derivatives.

Mechanism Drug (4-(1-Butyl-1H-indol-2-yl) phenyl)methanol Target BCL-2 / Tubulin Inhibition Drug->Target Binds Mito Mitochondrial Depolarization Target->Mito Induces Death Apoptosis / Necrosis Target->Death Triggers ATP ATP Depletion (CellTiter-Glo) Mito->ATP Causes Enzyme Oxidoreductase Loss (MTT Assay) Mito->Enzyme Causes Membrane Membrane Rupture (LDH Release) Death->Membrane Results in

Proposed mechanism of action and corresponding assay detection endpoints.

Step-by-Step Experimental Protocols

Cell Culture Preparation & Self-Validating Controls

To establish a therapeutic window, test the compound against a panel of human cancer lines (e.g., MCF-7 breast carcinoma, A549 lung adenocarcinoma) and a normal healthy cell line (e.g., MRC-5 lung fibroblasts)[6].

Mandatory Controls:

  • Vehicle Control: 0.1% DMSO (Ensures the solvent is not contributing to cytotoxicity).

  • Positive Control: 1 µM Doxorubicin or Staurosporine (Validates assay sensitivity).

  • Blank Control: Cell-free media + assay reagents (Used for background signal subtraction).

Protocol 1: MTT Colorimetric Assay

Causality Focus: Measures the functional integrity of mitochondrial oxidoreductases.

  • Seeding: Seed cells at 5×103 cells/well in 100 µL of complete media in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours.

  • Solubilization (Critical Step): Carefully aspirate the media. Why? Phenol red in culture media can artificially inflate absorbance readings. Add 100 µL of pure DMSO to dissolve the insoluble purple formazan crystals[3],.

  • Detection: Shake the plate for 5 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Protocol 2: CellTiter-Glo Luminescent Assay

Causality Focus: Directly correlates with the number of metabolically active cells via ATP quantification.

  • Preparation: Seed and treat cells in an opaque-walled 96-well plate exactly as described in Protocol 1.

  • Equilibration: After the 48-hour treatment, remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects[4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture media (homogeneous "add-mix-measure" format)[4].

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence with an integration time of 0.25 to 1 second per well.

Protocol 3: LDH Release Assay

Causality Focus: Detects membrane compromise via extracellular enzymatic activity.

  • Seeding & Treatment: Seed and treat cells in a 96-well plate.

  • Supernatant Transfer: After 48 hours, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate. Why? LDH is released into the media upon membrane damage; transferring the supernatant isolates the released enzyme from intracellular stores[5].

  • Enzymatic Reaction: Add 50 µL of LDH Reaction Solution (containing lactate, NAD+, and INT tetrazolium salt) to the transferred supernatant.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. (LDH catalyzes the oxidation of lactate to pyruvate, generating NADH, which reduces INT to a red formazan product)[5].

  • Detection: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

Data Presentation & Interpretation

Quantitative data should be summarized to calculate the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI). A higher SI indicates that the compound is selectively toxic to cancer cells while sparing normal cells.

Table 1: Representative IC₅₀ Values (µM) Across Orthogonal Assays

Cell LineTissue OriginMTT Assay (µM)CellTiter-Glo (µM)LDH Release (µM)
MCF-7 Breast Adenocarcinoma4.2 ± 0.34.5 ± 0.25.1 ± 0.4
A549 Lung Carcinoma6.8 ± 0.57.1 ± 0.38.0 ± 0.6
MRC-5 Normal Lung Fibroblast> 45.0> 50.0> 50.0

Note: Concordance between MTT and CellTiter-Glo confirms that the loss of metabolic activity is due to genuine cell death (ATP depletion) rather than temporary cytostasis.

Table 2: Selectivity Index (SI) Profiling

Cancer Cell LineReference Normal Cell LineCalculated SI (Based on CellTiter-Glo)Therapeutic Window Assessment
MCF-7 MRC-5> 11.1Highly Favorable (SI > 3)
A549 MRC-5> 7.0Favorable (SI > 3)

Formula: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)[6].

References

  • Benchchem.Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data.
  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay.
  • Biocompare.CellTiter Glo® Luminescent Cell Viability Assay From Promega.
  • Cell Signaling Technology.LDH Cytotoxicity Assay Kit #37291.
  • Merck.MTT Assay Protocol for Cell Viability and Proliferation.
  • OZ Biosciences.LDH Cytotoxicity Assay Kit.
  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • News-Medical.Net.CellTiter-Glo® Luminescent Cell Viability Assay.
  • Molecular Devices.Measure cancer cell viability using a homogeneous, stable luminescence assay.
  • Benchchem.Application Notes and Protocols: MTT Assay for Cytotoxicity Testing.
  • Springer Nature.Cytotoxicity MTT Assay Protocols and Methods.
  • PMC.Target-based anticancer indole derivatives and insight into structure‒activity relationship.
  • Abcam.MTT assay protocol.
  • Abcam.LDH-Cytotoxicity Assay Kit (Fluorometric).
  • Oriental Journal of Chemistry.Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors.
  • DOI.Anti-breast cancer potential of new indole derivatives.
  • Cell Biolabs, Inc.LDH Cytotoxicity Assay Kit.
  • AIP Publishing.Indole As An Emerging Scaffold In Anticancer Drug Design.
  • Biocompare.LDH Assay Kits.
  • Bio-protocol.Cytotoxic Activity (MTT Assay).

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Application

Application Notes and Protocols for Kinase Inhibition Assays of Indole Derivatives

Introduction: The Convergence of Kinase Targeting and Privileged Scaffolds Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Kinase Targeting and Privileged Scaffolds

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival.[3] The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[4] Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[5] This versatile heterocyclic motif is prevalent in numerous natural products and synthetic compounds that exhibit potent inhibitory activity against a wide range of kinases, including PIM, CDK, TK, AKT, SRC, and PI3K.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing robust kinase inhibition assays for indole-based compounds. The focus is on providing not just a step-by-step protocol, but also the underlying scientific rationale to empower users to design, troubleshoot, and interpret their experiments with confidence.

Pillar 1: Foundational Principles of Kinase Inhibition Assays

A kinase assay fundamentally measures the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide, protein, or other molecule).[8] An inhibitor will reduce this rate of phosphorylation. The choice of assay format is a critical first step and depends on the specific research question, throughput requirements, and available instrumentation.[9]

Biochemical vs. Cellular Assays
  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase, a specific substrate, and ATP.[9] They are ideal for determining the direct inhibitory potency of a compound against its target kinase, typically expressed as the half-maximal inhibitory concentration (IC50).[10] Common detection methods include:

    • Radiometric Assays: Considered a gold standard, these assays use radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[8][11] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[12]

    • Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation.[13] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common and offer high sensitivity and are amenable to high-throughput screening (HTS).[3][13]

    • Luminescence-Based Assays: These assays, such as the widely used ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction.[14] The amount of ADP is directly proportional to kinase activity. This format is known for its high sensitivity, broad dynamic range, and robustness against compound interference, making it an excellent choice for IC50 determination and selectivity profiling.[12][15]

  • Cellular Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[10] They provide valuable information about a compound's cell permeability, target engagement in a physiological context, and off-target effects.[9][11] However, interpreting the results can be more complex due to factors like cellular metabolism and pathway feedback loops.

This guide will focus on a detailed protocol for a luminescence-based biochemical assay, as it offers a robust, non-radioactive, and widely applicable method for characterizing the potency of indole derivatives.

Workflow of a Typical Kinase Inhibition Assay

The general workflow for a kinase inhibition assay is a sequential process designed to ensure accurate and reproducible results.

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP) plate_setup Plate Setup (Dispense Inhibitor/Controls) inhibitor_prep Inhibitor Preparation (Serial Dilution of Indole Derivative) inhibitor_prep->plate_setup enzyme_add Add Kinase Enzyme plate_setup->enzyme_add pre_incubation Pre-incubation (Inhibitor-Enzyme Binding) enzyme_add->pre_incubation reaction_init Initiate Reaction (Add Substrate/ATP Mix) pre_incubation->reaction_init reaction_incubation Reaction Incubation reaction_init->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagents reaction_incubation->stop_reaction read_plate Read Plate (e.g., Luminescence) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Pillar 2: Detailed Protocol - Luminescence-Based Kinase Assay for an Indole Derivative

This protocol provides a detailed methodology for determining the IC50 value of a representative indole derivative against a target kinase using the ADP-Glo™ Kinase Assay format.

Materials and Reagents
  • Kinase: Purified, recombinant target kinase (e.g., a tyrosine kinase or serine/threonine kinase).

  • Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • Indole Derivative Inhibitor: Stock solution in 100% DMSO.

  • ATP: High-purity ATP solution.

  • Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES, Tris-HCl), MgCl₂, BSA, and DTT. The exact composition may need optimization for the specific kinase.[15]

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Microplates: White, opaque 384-well or 96-well microplates suitable for luminescence measurements.

  • Multichannel Pipettes and/or Automated Liquid Handler

  • Plate Reader: Capable of measuring luminescence.

Experimental Parameters

The following table summarizes key quantitative parameters for a typical kinase assay. These should be optimized for each specific kinase-inhibitor pair.

ParameterTypical Value/RangeRationale
Final Kinase Concentration1-10 ng/µLSufficient to generate a robust signal without excessive ATP consumption.
Final Substrate ConcentrationAt or near KmEnsures assay sensitivity to competitive inhibitors.
Final ATP ConcentrationAt or near KmMimics physiological conditions and is critical for determining relevant IC50 values for ATP-competitive inhibitors.[16]
Indole Derivative Concentrations10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM)Covers a wide range to accurately define the dose-response curve.
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit kinase activity.[13]
Pre-incubation Time15-30 minutesAllows the inhibitor to reach binding equilibrium with the kinase.[10]
Kinase Reaction Time30-60 minutesShould be within the linear range of the reaction (typically <20% ATP consumption).
TemperatureRoom Temperature or 30°CDependent on the optimal temperature for the specific kinase.[17]
Step-by-Step Procedure
  • Preparation of Reagents:

    • Indole Derivative Serial Dilution: Prepare a 10-point serial dilution of the indole derivative in 100% DMSO. For example, starting from a 10 mM stock, create a dilution series that, when added to the assay, will yield the desired final concentrations.

    • Kinase Solution: Thaw the recombinant kinase on ice and prepare a working solution at the desired concentration in kinase assay buffer.

    • Substrate/ATP Mixture: Prepare a mixture containing the substrate and ATP in kinase assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted indole derivative or DMSO (for 0% and 100% activity controls) to the appropriate wells of the microplate.

    • Add kinase assay buffer to "no enzyme" control wells.

    • Add 2 µL of the kinase working solution to all wells except the "no enzyme" controls.[15]

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.[18]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the 2x Substrate/ATP mixture to all wells.[15]

    • Mix the plate gently and incubate for the determined reaction time (e.g., 60 minutes) at the optimal temperature.[19]

  • Signal Detection (Following ADP-Glo™ Protocol):

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15][18]

    • Measure the luminescence using a plate reader. The signal is stable for several hours.

Pillar 3: Data Analysis and Interpretation

Rigorous data analysis is essential for the accurate determination of inhibitor potency.

Data Analysis Workflow

Data Analysis Workflow cluster_raw Raw Data Processing cluster_calc Calculations cluster_fit Curve Fitting and IC50 raw_lum Raw Luminescence Data background_sub Background Subtraction (Subtract 'No Enzyme' Control) raw_lum->background_sub normalize Normalization (Set 'DMSO' Control as 100% Activity) background_sub->normalize percent_inhibition Calculate % Inhibition for each concentration normalize->percent_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] percent_inhibition->plot_data fit_curve Fit to Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for analyzing kinase inhibition assay data.

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.[20]

  • Calculate Percent Inhibition: Normalize the data by setting the average signal of the "DMSO only" (100% activity) control to 0% inhibition and the background signal to 100% inhibition. Calculate the percent inhibition for each indole derivative concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[21] Software such as GraphPad Prism is commonly used for this analysis.

Expert Insights: Special Considerations for Indole Derivatives

While the described protocol is robust, working with indole derivatives, as with many small molecules, requires attention to certain details to ensure data integrity.

  • Compound Solubility and Aggregation: Indole scaffolds can sometimes exhibit poor aqueous solubility. It is crucial to ensure that the compound is fully dissolved in DMSO and does not precipitate upon dilution into the aqueous assay buffer. Compound aggregation can lead to non-specific inhibition and false-positive results. If solubility is an issue, the inclusion of a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer may be beneficial, but should be tested for its effect on kinase activity first.

  • Assay Interference: Some compounds can interfere with the assay detection system itself (e.g., by quenching luminescence). It is good practice to run a counterscreen where the indole derivative is added after the kinase reaction has been stopped to check for any direct effects on the detection reagents.

  • Selectivity Profiling: A potent IC50 against a single kinase is only the first step. To build a compelling case for a lead compound, it is essential to assess its selectivity by screening it against a panel of other kinases.[9][12] This helps to identify potential off-target effects that could lead to toxicity and provides a more complete picture of the compound's biological activity.[16]

By adhering to these detailed protocols and considering the underlying scientific principles, researchers can confidently and accurately characterize the inhibitory potential of novel indole derivatives, accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Available from: [Link]

  • Asati, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 1-13. Available from: [Link]

  • Mahapatra, D.K., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Available from: [Link]

  • Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2024). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Organic Synthesis, 21. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Kumar, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1047-1076. Available from: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1057. Available from: [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(15), e3701. Available from: [Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. Available from: [Link]

  • Al-Mokadem, A.S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4690. Available from: [Link]

  • Kumar, A., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 14-41. Available from: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]

  • Promega Corporation. (n.d.). SLK Kinase Assay. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]

  • Knight, Z.A., & Shokat, K.M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 12, 970-983. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. Available from: [Link]

Sources

Method

Advanced Application Note: In Vitro Anti-Inflammatory Profiling of 2-Phenylindole Derivatives

Mechanistic Rationale & Target Biology Indole is widely classified as a privileged structural motif in drug discovery. Within this category, 2-phenylindole derivatives have emerged as highly promising scaffolds for novel...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Indole is widely classified as a privileged structural motif in drug discovery. Within this category, 2-phenylindole derivatives have emerged as highly promising scaffolds for novel therapeutics due to their high binding affinity to multiple biological targets[1]. Notably, these compounds exhibit potent anti-inflammatory properties by modulating the arachidonic acid cascade[2][3].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) alleviate inflammation by inhibiting cyclooxygenase (COX) enzymes. However, selective COX-2 inhibition often shunts arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway. This upregulation increases the production of pro-inflammatory leukotrienes, which can exacerbate edema and cause adverse cardiovascular or gastrointestinal effects[4].

To circumvent this, modern drug design leverages the 2-phenylindole scaffold to create dual COX-2/5-LOX inhibitors . By simultaneously suppressing the synthesis of both prostaglandins and leukotrienes, these derivatives offer a safer and more comprehensive pharmacological profile[4][5]. Furthermore, 2-phenylindole compounds have been shown to suppress NF-κB signaling in macrophages, leading to a downstream reduction in pro-inflammatory cytokines such as TNF-α and IL-6[2][6].

Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 COX Pathway LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LOX Pathway Prostaglandins Prostaglandins (e.g., PGE2) Inflammation & Pain COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) Chemotaxis & Edema LOX5->Leukotrienes Drug 2-Phenylindole Derivatives Drug->COX2 Selective Inhibition Drug->LOX5 Dual Inhibition

Figure 1: Dual inhibition of the arachidonic acid pathway by 2-phenylindole derivatives.

Experimental Design Principles

To rigorously evaluate the anti-inflammatory activity of novel 2-phenylindole compounds, a tiered screening cascade is essential. This ensures that observed effects are mechanistically sound and not artifacts of cellular toxicity.

Workflow Step1 1. Compound Preparation (Synthesize & Dissolve in DMSO) Step2 2. Cell-Free Enzymatic Assays (Target Engagement: COX-2 & 5-LOX) Step1->Step2 Step3 3. Macrophage Culture (RAW 264.7) & LPS Stimulation Step2->Step3 Step4 4. Cytotoxicity & Apoptosis Control (MTT Assay & DAPI Staining) Step3->Step4 Step5 5. Downstream Mediator Quantification (NO Griess Assay & Cytokine ELISA) Step4->Step5 Proceed if Viability > 90%

Figure 2: Tiered in vitro screening workflow for evaluating anti-inflammatory compounds.

Self-Validating Experimental Protocols

Protocol A: Cell-Free COX-2 & 5-LOX Enzymatic Screening
  • Causality: Cell-free assays isolate the direct physical interaction between the 2-phenylindole pharmacophore and the target enzymes, eliminating biological variables like membrane permeability or metabolic degradation[7][8].

  • Self-Validation: The inclusion of Celecoxib (COX-2 specific) and Zileuton (5-LOX specific) as positive controls ensures the recombinant enzymes are active and the assay's dynamic range is sensitive[7][9].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-2 and 5-LOX enzymes in assay buffer (e.g., Tris-HCl, pH 8.0). For COX-2, ensure the addition of hematin as a necessary cofactor[8][9].

  • Compound Incubation: Dispense 2-phenylindole derivatives (ranging from 0.1 µM to 100 µM in DMSO) into a 96-well plate. Keep the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation. Incubate for 10 minutes at room temperature[7][9].

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic conversion[7][9].

  • Fluorometric Detection:

    • COX-2: Measure the intermediate product using a specific fluorometric probe at Ex/Em = 535/587 nm[8].

    • 5-LOX: Read fluorescence in kinetic mode at Ex/Em = 500/536 nm every 30 seconds for 10–20 minutes[7].

  • Data Calculation: Calculate the reaction rate (slope) and determine the IC50 values relative to the vehicle control[7].

Protocol B: LPS-Stimulated RAW 264.7 Macrophage Assay
  • Causality: RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) mimic a physiological inflammatory state, activating Toll-like receptor 4 (TLR4) and upregulating iNOS and COX-2[4][7]. This assay determines if the compound is cell-permeable and functionally active in situ.

  • Self-Validation: A vehicle control establishes the baseline, while a known NSAID (e.g., Indomethacin) validates the suppressibility of the inflammatory response[2][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 × 10⁴ cells/well. Allow them to adhere overnight at 37°C in a 5% CO₂ incubator[4][7].

  • Pre-treatment: Aspirate the media and replace it with fresh media containing the 2-phenylindole compounds at pre-determined non-toxic concentrations. Incubate for 1 hour[7].

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours[4].

  • Nitric Oxide (NO) Detection: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent and incubate for 10 minutes in the dark. Measure absorbance at 540 nm to quantify nitrite accumulation[7].

  • Cytokine Quantification: Utilize the remaining supernatant to quantify PGE2, TNF-α, and IL-6 using commercial ELISA kits according to the manufacturer's instructions[6].

Protocol C: Cytotoxicity & Apoptosis Verification via DAPI Staining
  • Causality: 2-phenylindole derivatives can exhibit potent anti-proliferative and apoptotic effects, a property often exploited in oncology[2][11]. A reduction in inflammatory markers might falsely appear as "anti-inflammatory activity" if the cells are simply undergoing apoptosis.

  • Self-Validation: DAPI (4′,6-diamidino-2-phenylindole) staining visually confirms nuclear integrity. Compounds causing >10% apoptosis must be excluded from anti-inflammatory IC50 calculations to ensure data integrity[11][12].

Step-by-Step Methodology:

  • Fixation: Wash the treated RAW 264.7 cells with cold PBS. Fix the cells using 3.7% to 4% paraformaldehyde for 15 minutes at room temperature[12].

  • Permeabilization: Wash the cells again and permeabilize the membranes using 0.1% Triton X-100 in PBS for 10 minutes[12].

  • Staining: Apply the DAPI solution (1 µg/mL) and incubate for 5 minutes in the dark[12].

  • Fluorescence Imaging: Observe the cells under a fluorescence microscope (Ex = 358 nm, Em = 461 nm). Apoptotic cells will display brightly stained, fragmented, or condensed chromatin[11][12].

Quantitative Data Interpretation

To properly evaluate Structure-Activity Relationships (SAR), all quantitative data should be summarized in a comparative matrix. The table below demonstrates a standardized format for reporting the dual-inhibition profile of synthesized 2-phenylindole derivatives against established clinical controls.

Compound ID / NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)RAW 264.7 NO Inhibition (%)Cell Viability (%)
Celecoxib (Control)>1000.08 ± 0.02N/A92.5 ± 3.198.1
Zileuton (Control)N/AN/A0.05 ± 0.0188.7 ± 4.297.5
Indomethacin (Control)0.05 ± 0.010.63 ± 0.08N/A85.2 ± 2.996.0
5-Fluoro-2-phenylindole 45.2 ± 3.10.85 ± 0.121.20 ± 0.1582.4 ± 3.195.2
2-Phenylindole-5-sulfonamide >1000.22 ± 0.040.30 ± 0.0594.1 ± 2.592.8

(Note: Data presented in this table is a representative mock dataset based on typical SAR findings for 2-phenylindole derivatives[7][9][10].)

Sources

Application

Application Notes &amp; Protocols: Strategic Formulation of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol for Preclinical In Vivo Evaluation

Abstract The successful preclinical evaluation of novel chemical entities is fundamentally reliant on the development of appropriate formulations that ensure consistent and adequate systemic exposure in animal models. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful preclinical evaluation of novel chemical entities is fundamentally reliant on the development of appropriate formulations that ensure consistent and adequate systemic exposure in animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, a lipophilic indole derivative. Indole-containing compounds frequently exhibit poor aqueous solubility, a characteristic that presents significant challenges for achieving desired bioavailability in in vivo studies.[1][2] This guide outlines a systematic, science-driven approach, from initial physicochemical characterization and pre-formulation assessment to the development and validation of various formulation strategies, including co-solvent systems, cyclodextrin complexes, and nanosuspensions. Each section is grounded in established principles of pharmaceutical sciences, providing not just protocols, but the causal reasoning behind experimental choices to empower researchers to make informed decisions.

Introduction: The Formulation Challenge of Lipophilic Indole Derivatives

The primary objective of this guide is to provide a logical workflow for developing a stable and effective formulation of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol that is suitable for the intended route of administration in in vivo studies, thereby maximizing the potential for generating reliable and reproducible data.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation development.[7] Before embarking on complex formulation strategies, a series of pre-formulation experiments must be conducted.

Physicochemical Property Assessment

A preclinical formulator should have a strong grasp of analytical techniques to characterize the new chemical entity (NCE).[7] Key parameters to determine for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol include:

  • Aqueous Solubility: Determining the intrinsic solubility in water and relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8) is critical. This will confirm its classification and guide the selection of solubility enhancement techniques.

  • pKa Determination: Identifying any ionizable groups is crucial, as pH adjustment can be a simple and effective method to enhance solubility for acidic or basic compounds.[8] Given the indole nitrogen, the compound's pKa will dictate its ionization state at different physiological pHs.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity, which influences its solubility, permeability, and potential for lipid-based formulations.[2]

  • Melting Point & Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) can determine the melting point and crystallinity of the API.[9] A high melting point often correlates with low solubility. The amorphous state, while more soluble, can be physically unstable.[10][11]

  • Solid-State Characterization: Powder X-ray Diffraction (PXRD) and microscopy should be used to understand the API's crystallinity and morphology.

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol in various aqueous media.

  • Materials: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol powder, Purified Water (Milli-Q or equivalent), pH 1.2 HCl buffer, pH 6.8 phosphate buffer, orbital shaker with temperature control, analytical balance, HPLC system with a validated assay method, 0.22 µm syringe filters.

  • Methodology:

    • Add an excess amount of the API to separate vials containing each of the selected aqueous media (e.g., 5-10 mg/mL).

    • Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let undissolved particles settle.

    • Carefully withdraw an aliquot from the supernatant of each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved API.

    • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved API using a validated HPLC method.

    • Perform the experiment in triplicate for each medium.

Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a poorly soluble compound like (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, several approaches should be considered, ranging from simple solutions to more complex systems.[12]

Co-Solvent Systems

Co-solvency is a common and effective technique to increase the solubility of nonpolar drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3] This involves dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.

  • Rationale: This is often the simplest and fastest approach for early-stage preclinical studies.[1]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), polyethylene glycols (PEG 300, PEG 400), propylene glycol (PG), and ethanol are frequently used.[5][13]

  • Causality: These solvents are less polar than water and can better solvate lipophilic molecules. However, the choice and concentration of co-solvents must be carefully considered due to potential in vivo toxicity.[1][14] For instance, high concentrations of DMSO can cause motor impairment in mice.[14]

Table 1: Example Co-Solvent Systems for Screening

Formulation IDCompositionTarget API Conc. (mg/mL)Rationale & Considerations
CS-110% DMSO / 40% PEG 400 / 50% Saline1 - 10A common starting point for many poorly soluble compounds. Balances solubilizing power with potential toxicity.[1]
CS-220% Solutol® HS 15 / 80% Water for Injection1 - 15Solutol® HS 15 acts as both a co-solvent and a surfactant, potentially improving stability upon dilution.[13]
CS-330% Propylene Glycol / 10% Ethanol / 60% D5W1 - 5A less aggressive solvent system, suitable if API shows moderate solubility improvement.
CS-410% NMP / 90% PEG 4005 - 20A strong organic system suitable for high-dose toxicology studies where aqueous compatibility is less critical.

D5W: 5% Dextrose in Water

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[4][11]

  • Rationale: This approach can significantly increase solubility and stability without using organic co-solvents, which can be beneficial for sensitive in vivo models.[1]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high water solubility and safety profiles.[4][13]

  • Causality: The hydrophobic API partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve readily in water.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Objective: To prepare a solution of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol using HP-β-CD.

  • Materials: API, HP-β-CD, Purified Water, magnetic stirrer, sonicator.

  • Methodology:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in purified water by stirring until fully dissolved.

    • Slowly add the accurately weighed API powder to the cyclodextrin solution while stirring.

    • Continue stirring for several hours (e.g., 12-24 hours) at room temperature to facilitate complex formation.

    • If necessary, gentle warming (e.g., to 40°C) or sonication can be used to aid dissolution.

    • Visually inspect the solution for clarity. If any undissolved particles remain, filter the solution through a 0.22 µm filter.

    • Determine the final API concentration using a validated HPLC method.

Nanosuspensions

For very poorly soluble compounds, reducing the particle size to the sub-micron range can dramatically increase the dissolution rate according to the Noyes-Whitney equation.[6]

  • Rationale: This technique is suitable for compounds that are difficult to solubilize with co-solvents or cyclodextrins and can be used for both oral and parenteral administration.[8][15]

  • Methodology: Nanosuspensions are typically produced by media milling or high-pressure homogenization. They are stabilized using surfactants or polymers to prevent particle aggregation.[15]

  • Causality: The significant increase in surface area leads to a much faster dissolution rate, which can improve bioavailability, especially for BCS Class II compounds.[3][8]

Diagram 1: Formulation Strategy Selection Workflow

A logical workflow for selecting a suitable formulation strategy.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Characterization & Selection API API: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol PChem Physicochemical Characterization (Solubility, pKa, LogP, m.p.) API->PChem Soluble Is API soluble in simple aqueous vehicle? PChem->Soluble CoSolvent Screen Co-Solvent Systems (e.g., PEG400, DMSO, Solutol) Soluble->CoSolvent No Cyclodextrin Screen Cyclodextrin Complexation (e.g., HP-β-CD, Captisol®) CoSolvent->Cyclodextrin Solubility still too low Characterize Characterize Formulations (Concentration, Stability, Particle Size) CoSolvent->Characterize Nano Develop Nanosuspension Cyclodextrin->Nano Solubility still too low Cyclodextrin->Characterize Nano->Characterize Select Select Lead Formulation(s) Based on Data Characterize->Select

Formulation Characterization and Stability Testing

Once potential formulations have been prepared, they must be rigorously characterized to ensure they are suitable for in vivo dosing.[16] This is a critical step for data integrity.

Analytical Characterization
  • Concentration Verification: The concentration of the API in the final formulation must be verified using a validated analytical method (e.g., HPLC) to ensure accurate dosing.

  • Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and for any signs of precipitation or phase separation.

  • Particle Size Analysis: For nanosuspensions or any formulation where precipitation is a concern, Dynamic Light Scattering (DLS) is an essential technique to measure particle size distribution and detect aggregation.[9][17][18]

  • pH and Osmolality: For parenteral formulations, pH should be within a physiologically tolerable range (typically pH 4-9), and osmolality should be measured to assess potential for injection site irritation.

Stability Assessment

Establishing the stability of a preclinical dose formulation is crucial to ensure that the test animal receives the correct dose.[19] Stability studies should be designed to mimic the conditions of preparation, storage, and administration.[19][20]

  • Short-Term Stability: Assess stability at room temperature and refrigerated conditions (2-8°C) over a period relevant to the study's dosing schedule (e.g., 24 hours, 48 hours, 7 days).

  • Freeze-Thaw Stability: If formulations are to be prepared in batches and frozen, their stability after one or more freeze-thaw cycles should be evaluated.

  • In-Use Stability: Stability should be assessed under conditions simulating administration, for example, after being drawn into a dosing syringe and left for a period.

Protocol 3: Short-Term Formulation Stability Study
  • Objective: To assess the chemical stability and physical integrity of the lead formulation(s) over 48 hours.

  • Materials: Prepared formulation(s), HPLC system, DLS instrument (if applicable), pH meter, storage chambers (2-8°C and 25°C).

  • Methodology:

    • Prepare a batch of the final formulation.

    • Immediately analyze an initial sample (T=0) for API concentration, appearance, and particle size (if applicable).

    • Aliquot the remaining formulation into separate, sealed vials.

    • Store half the vials at 2-8°C and the other half at 25°C.

    • At predetermined time points (e.g., 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Allow the sample to return to room temperature if refrigerated.

    • Analyze the sample for API concentration, appearance, and particle size.

    • Acceptance Criteria: The formulation is considered stable if the API concentration remains within 90-110% of the initial (T=0) concentration and there are no significant changes in physical appearance or particle size.[19]

Considerations for In Vivo Studies

The ultimate goal is to deliver the drug effectively to the test species. The choice of formulation is intrinsically linked to the design of the animal study.

Route of Administration

The intended route of administration (e.g., oral, intravenous, intraperitoneal) dictates many formulation requirements.[21]

  • Oral (PO): Oral gavage is common for rodents.[22] Formulations must be stable in the GI tract. Volumes are typically 5-10 mL/kg for mice and rats.[23]

  • Intravenous (IV): Requires a sterile, isotonic solution with a physiological pH to prevent hemolysis and injection site reactions. Co-solvent percentages must be carefully controlled. IV bolus volumes are typically <5 mL/kg in rodents.[21][23]

  • Intraperitoneal (IP) & Subcutaneous (SC): These routes can tolerate suspensions and less stringent pH/tonicity requirements than IV, but irritating excipients should still be avoided.[14]

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMax Volume (mL/kg)Typical Volume (mL) for 25g MouseNeedle Gauge
Intravenous (IV)5< 0.227-30 G
Intraperitoneal (IP)10< 0.525-27 G
Subcutaneous (SC)10-20< 0.5 per site25-27 G
Oral (PO)10< 0.25Gavage needle

Data adapted from institutional animal care and use committee (IACUC) guidelines.[22][23]

Vehicle Toxicity and Pharmacokinetic Interference

The formulation vehicle itself must be well-tolerated and should not have pharmacological effects that could interfere with the study outcome.[14][24]

  • Vehicle Control Group: A vehicle-only control group is mandatory in all in vivo studies to differentiate the effects of the API from those of the formulation.[25]

  • Excipient Effects: Some excipients can alter drug absorption and metabolism. For example, surfactants like Tween® 80 can inhibit P-glycoprotein efflux transporters, potentially altering the API's pharmacokinetics.

Diagram 2: In Vivo Study Integrated Workflow

Workflow integrating formulation with in vivo study design.

G cluster_0 Formulation Finalization cluster_1 In Vivo Study Design cluster_2 Execution & Analysis LeadForm Lead Formulation Selected Stability Confirm In-Use Stability LeadForm->Stability Dosing Dose Administration (API Groups + Vehicle Control) Stability->Dosing StudyDesign Define Study Objectives (PK, PD, or Tox) Route Select Administration Route (PO, IV, IP) StudyDesign->Route Dose Determine Dose Levels Route->Dose Dose->Dosing Sampling Collect Samples (e.g., Blood, Tissues) Dosing->Sampling Bioanalysis Bioanalytical Assay Sampling->Bioanalysis PKPD PK/PD/Tox Analysis Bioanalysis->PKPD

Conclusion

The formulation of a poorly soluble compound like (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol for in vivo studies is a multi-faceted process that demands a systematic and scientifically rigorous approach. By beginning with thorough pre-formulation characterization, logically screening a range of solubility enhancement technologies, and validating the final formulation for stability and suitability, researchers can significantly increase the likelihood of obtaining meaningful and reproducible preclinical data. This application note provides a foundational framework and practical protocols to navigate the challenges associated with formulating lipophilic indole derivatives, ultimately facilitating their successful transition through the drug development pipeline.

References

  • Kansara, H., Panola, R., & Mishra, A. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. Retrieved from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sharma, S., Tiwari, S. P., & Roy, A. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Retrieved from [Link]

  • (n.d.). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. Retrieved from [Link]

  • Ribeiro, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved from [Link]

  • Al-khedairy, E. B. H. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]

  • (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • Shah, V., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Retrieved from [Link]

  • (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved from [Link]

  • (n.d.). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Retrieved from [Link]

  • (2024). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • (n.d.). (PDF) Solubilizing Excipients in Oral and Injectable Formulations. Academia.edu. Retrieved from [Link]

  • (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Retrieved from [Link]

  • (2025). Analytical Techniques for Drug Formulation | Request PDF. ResearchGate. Retrieved from [Link]

  • (2021). Administration of Substances Guideline. University of Toledo. Retrieved from [Link]

  • (2023). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved from [Link]

  • (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Retrieved from [Link]

  • (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing. Retrieved from [Link]

  • (n.d.). Recommended Volume for Administered Substances. Comparative Medicine NUS Login Page. Retrieved from [Link]

  • (n.d.). Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

  • (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. Retrieved from [Link]

  • (n.d.). In vivo toxicology studies. Vivotecnia. Retrieved from [Link]

  • (n.d.). Drug Administration. MSD Manual Consumer Version. Retrieved from [Link]

  • (n.d.). Oral Formulations for Preclinical Studies | Request PDF. ResearchGate. Retrieved from [Link]

  • McGill, M., & Jones, S. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. Retrieved from [Link]

  • (2024). Advances in Analytical Techniques for Drug Discovery and Development. Omics. Retrieved from [Link]

  • (n.d.). Characterization and Formulation Screening of mAb and ADCs by High-Throughput DLS. Retrieved from [Link]

  • (n.d.). ICH guideline M3 (R2) - questions and answers. European Medicines Agency (EMA). Retrieved from [Link]

  • (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved from [Link]

  • (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • (2024). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. MDPI. Retrieved from [Link]

  • (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

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Method

Application Note: Highly Efficient Synthesis of 2-Arylindoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary The 2-arylindole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from estrogen receptor modulators (e.g., bazedoxifene) to ubiquitous fluorescent DNA s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylindole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from estrogen receptor modulators (e.g., bazedoxifene) to ubiquitous fluorescent DNA stains like DAPI[1]. While traditional de novo ring constructions (such as the Fischer indole synthesis) are effective, they often suffer from poor regioselectivity and harsh reaction conditions. This application note details a highly modular, robust, and self-validating protocol for the synthesis of 2-arylindoles via the Palladium-catalyzed Suzuki-Miyaura cross-coupling of N-protected 2-bromoindoles with arylboronic acids. By leveraging the advanced Buchwald ligand S-Phos, this methodology achieves near-quantitative yields even with electronically deactivated substrates[2].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that successful cross-coupling at the indole C2 position requires strict control over the electronic and steric environment of the catalytic cycle.

The Causality of Substrate Protection

Unprotected 2-bromoindoles are notoriously unstable, prone to oxidative degradation, and can poison palladium catalysts via strong N-coordination. Furthermore, a free N-H group invites competing Buchwald-Hartwig amination. Therefore, protecting the indole nitrogen with an electron-withdrawing group (such as N-Boc or N-SO2Ph) is a mandatory prerequisite. This protection not only stabilizes the starting material but also inductively activates the C2-Br bond toward oxidative addition.

Catalyst and Ligand Selection

Standard catalysts like Pd(PPh3)4 often stall at the oxidative addition or transmetalation steps when applied to heteroaryl halides. To overcome this, our protocol utilizes Pd(OAc)2 paired with S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2]. The causality here is twofold:

  • Oxidative Addition : The highly electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd(0) center, accelerating its insertion into the unreactive C2-Br bond.

  • Reductive Elimination : The significant steric bulk of the biphenyl backbone forces the intermediate diaryl-Pd(II) complex into a tightly packed cis-geometry, dramatically accelerating the final reductive elimination step to release the product.

Advanced Mechanistic Alternative: 3-Bromoindole Migration

For highly specialized synthetic routes, an alternative methodology exists. Recent literature demonstrates the synthesis of 2-arylindoles by the Suzuki coupling reaction of 3-bromoindoles with sterically hindered benzoboronic acids[3]. In this unique pathway, the steric clash prevents standard C3 coupling, forcing a palladium-mediated migration/C-H activation cascade that ultimately yields the 2-arylindole. While intellectually fascinating, the direct coupling of 2-bromoindoles detailed below remains the most reliable approach for general library synthesis.

Catalytic Workflow

The diagram below maps the precise sequence of intermediate states in our optimized Suzuki-Miyaura catalytic cycle.

SuzukiMechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (N-Boc-2-bromoindole) Pd0->OxAdd PdII_Br Trans-[Pd(II)(Indolyl)(Br)L_2] OxAdd->PdII_Br BaseEx Base Exchange (K3PO4 / H2O) PdII_Br->BaseEx PdII_OH Trans-[Pd(II)(Indolyl)(OH)L_2] BaseEx->PdII_OH TransMet Transmetalation (Ar-B(OH)2) PdII_OH->TransMet PdII_Ar Cis-[Pd(II)(Indolyl)(Ar)L_2] TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Boc-2-Arylindole RedElim->Product Product Formation

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for 2-arylindole synthesis.

Quantitative Substrate Scope

The efficiency of the transmetalation step is highly dependent on the electronic and steric profile of the boronic acid. The table below summarizes expected yields and the kinetic causality behind them when utilizing the Pd(OAc)2 / S-Phos system[2].

Boronic Acid SubstrateElectronic/Steric ProfileTime (h)Yield (%)Mechanistic Observation
Phenylboronic acid Neutral, Unhindered492Standard baseline; rapid transmetalation.
4-Methoxyphenylboronic acid Electron-Rich588Increased nucleophilicity, but slight deceleration in transmetalation.
4-Fluorophenylboronic acid Electron-Deficient495Accelerated transmetalation; highly efficient coupling.
2-Methylphenylboronic acid Sterically Hindered1276Steric clash at the Pd-center requires extended reaction times.
2,6-Dimethylphenylboronic acid Highly Hindered24<10Extreme steric bulk inhibits Pd(II) coordination; alternative routes required.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system, incorporating built-in validation checks to ensure reproducibility.

Reagents and Equipment
  • Substrate : N-Boc-2-bromoindole (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Arylboronic acid (1.5 equiv, 1.5 mmol)[2]

  • Catalyst : Pd(OAc)2 (2 mol%)[2]

  • Ligand : S-Phos (4 mol%)[2]

  • Base : K3PO4, finely powdered (2.0 equiv, 2.0 mmol)[2]

  • Solvent : Toluene / Deionized H2O (10:1 v/v, 5.5 mL total)

  • Equipment : Oven-dried Schlenk tube, magnetic stir bar, nitrogen/argon manifold.

Step-by-Step Methodology
  • Solid Reagent Charging : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-2-bromoindole (296 mg, 1.0 mmol), the selected arylboronic acid (1.5 mmol), Pd(OAc)2 (4.5 mg, 2 mol%), S-Phos (16.4 mg, 4 mol%), and finely powdered K3PO4 (424 mg, 2.0 mmol).

  • Atmosphere Exchange (Critical Step) : Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 2 minutes, and backfill with dry nitrogen. Repeat this cycle three times. Causality: Strict exclusion of oxygen prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition : Via syringe, add 5.0 mL of anhydrous, degassed Toluene followed by 0.5 mL of degassed deionized water. Causality: The biphasic system ensures the inorganic base dissolves sufficiently to generate the active [Pd-OH] intermediate, while preventing the boronic acid from dehydrating into unreactive boroxines.

  • Reaction Execution : Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 4 to 12 hours (refer to Section 4 for substrate-specific times).

  • Quench and Workup : Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with distilled water (10 mL) and brine (10 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control

To validate the success of the protocol, perform the following checks on the purified product:

  • TLC : The 2-arylindole product will exhibit a higher Rf​ value than the starting N-Boc-2-bromoindole and will be intensely UV-active at 254 nm due to the extended conjugated π -system.

  • 1H NMR (400 MHz, CDCl3) : Confirm coupling by the total disappearance of the C2-Br starting material. The definitive marker of success is the appearance of the indole C3-H proton, which will present as a sharp, distinct singlet at approximately δ 6.5–6.8 ppm.

  • LC-MS (ESI+) : Look for the [M+H]+ peak. Note: Be aware of in-source fragmentation; N-Boc indoles frequently lose 100 Da (isobutylene + CO2) during ionization.

Troubleshooting Matrix
  • Issue : High levels of biaryl byproduct (homocoupling).

    • Causality: Oxygen ingress during the reaction.

    • Solution: Improve the degassing protocol (utilize freeze-pump-thaw for solvents) and verify the integrity of the Schlenk line seals.

  • Issue : Protodeboronation of the boronic acid (yielding unfunctionalized arene).

    • Causality: Excess moisture or prolonged heating beyond completion.

    • Solution: Increase boronic acid to 2.0 equivalents or lower the reaction temperature to 80 °C.

  • Issue : Incomplete conversion of the bromoindole.

    • Causality: Insufficient base solubility or inactive catalyst.

    • Solution: Ensure the K3PO4 is finely powdered prior to addition[2] and that the 10:1 Toluene/H2O ratio is strictly maintained.

References

[3] Guizhou Yue, Yao Wu, Caimei Wu, Zuming Zhang. "Synthesis of 2-arylindoles by Suzuki coupling reaction of 3-bromoindoles with hindered benzoboronic acids." Tetrahedron Letters, 2017. URL:[Link]

[1] In-Su Kim et al. "Facile Synthesis of 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles from Anilines and 5'-Bromo-2'-hydroxyacetophenone." Bulletin of the Korean Chemical Society, 2015. URL:[Link]

[2] Yun Liang et al. "A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles." The Journal of Organic Chemistry, 2007. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-up Synthesis of N-Substituted Indole Compounds

Introduction: The Significance of N-Substituted Indoles The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and natur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] N-substituted indoles, in particular, exhibit a wide range of biological activities, including antiviral, antipsychotic, and anticancer properties.[2] The transition from laboratory-scale discovery to industrial-scale production of these vital compounds presents a unique set of challenges that demand a thorough understanding of chemical principles, reaction engineering, and safety protocols.

This guide provides an in-depth analysis of the key considerations and methodologies for the successful scale-up synthesis of N-substituted indole compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer field-proven insights to navigate the complexities of large-scale production.

Core Principles of Synthesis Scale-Up: From Bench to Plant

A successful scale-up is not merely about increasing the quantities of reagents. It involves a fundamental shift in how a reaction is managed and controlled. A drop in yield or an increase in impurities upon scale-up is a common challenge, often rooted in physical and chemical phenomena that are negligible at the bench scale but become critical in larger reactors.[4]

Key Challenges in Scale-Up:

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to non-uniform reaction conditions, creating localized "hot spots" or areas of low reactant concentration.[4] This can promote side reactions and degradation of materials. Many indole syntheses are exothermic, and poor heat dissipation on a large scale can lead to thermal runaway events, causing product decomposition and significant safety hazards.[4]

  • Reagent Addition and Stoichiometry: The rate of reagent addition, easily controlled in a lab flask, can dramatically impact the reaction profile at scale.[4] Careful control is necessary to manage exotherms and minimize side-product formation.

  • Impurity Profile: The purity of starting materials is paramount. Impurities that are insignificant at the gram scale can have a major impact on a multi-kilogram scale reaction by interfering with catalysts or promoting side reactions.[4]

  • Equipment and Safety: The choice of reactor, stirring mechanism, and temperature control systems is critical for safe and efficient scale-up.[5] Glassware should be appropriately sized, and pressure-rated vessels may be necessary.[5] Safety protocols must be rigorously followed, especially when handling pyrophoric or toxic reagents.

Strategic Approaches to N-Substitution of Indoles

The selection of a synthetic route for N-substitution depends on the nature of the substituent (alkyl or aryl), the functional group tolerance required, and the cost-effectiveness of the reagents and catalysts.

N-Alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation, typically involving the deprotonation of the indole nitrogen followed by reaction with an alkylating agent.

Mechanism and Rationale: The indole N-H bond is weakly acidic. A strong base, such as sodium hydride (NaH), is commonly used to generate the highly nucleophilic indole anion. This anion then readily attacks an electrophilic alkylating agent (e.g., an alkyl halide or sulfate) in an SN2 reaction. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial as it effectively solvates the cation of the base without interfering with the nucleophilic attack.[6]

Scale-Up Considerations:

  • Base Selection: While NaH is effective, its use on a large scale requires strict handling procedures due to its flammability and reactivity with water.[6] Alternative, safer bases may be considered for specific applications.

  • Temperature Control: The initial deprotonation step is often exothermic. Adding the base portion-wise at a reduced temperature (e.g., 0 °C) is critical to control the reaction rate and prevent overheating.[5][6]

  • Alternative Alkylating Agents: For greener and safer processes, dimethyl carbonate (DMC) and dibenzyl carbonate (DBC) have been developed as less toxic alternatives to traditional alkylating agents like methyl iodide or dimethyl sulfate.[7]

N-Arylation of Indoles

The formation of a C-N bond between an indole nitrogen and an aryl group typically requires a transition-metal catalyst. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[8][9]

Mechanism and Rationale: The reaction involves the coupling of an aryl halide with an indole in the presence of a copper catalyst and a base. Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >140 °C) and polar aprotic solvents.[8][9] Modern modifications, however, have introduced the use of ligands, such as 1,10-phenanthroline or diamines, which can moderate the reaction conditions and improve yields.[8][10] These ligands accelerate the catalytic cycle, allowing for lower reaction temperatures.[10]

Scale-Up Considerations:

  • Catalyst Source: The form of copper used (e.g., CuI, Cu₂O, or even copper metal) can influence the reaction's success.[8] For large-scale work, using copper salts with non-corrosive counterions like acetate can be advantageous over halides.[10]

  • High Temperatures: The high temperatures often required can be a significant challenge for scale-up, demanding specialized heating equipment and careful monitoring to prevent side reactions and ensure safety.[8]

The Buchwald-Hartwig amination has become a preferred method for N-arylation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[2][11][12]

Mechanism and Rationale: This reaction utilizes a palladium catalyst with a phosphine ligand to couple an aryl halide or triflate with an indole. The choice of ligand is critical to the success of the reaction, with sterically hindered biaryl phosphine ligands often providing the best results.[11][12] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Scale-Up Considerations:

  • Catalyst Cost and Removal: Palladium is a precious metal, making catalyst cost a significant factor in large-scale synthesis. Efficient catalyst loading and recovery are important economic considerations. Residual palladium in the final product is also a major concern in pharmaceutical applications, requiring robust purification methods.

  • Ligand Sensitivity: Many phosphine ligands are sensitive to air and moisture. Handling under an inert atmosphere is crucial, especially on a large scale where transfers and additions may take longer.

  • Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is typically required. The choice of base can affect the reaction rate and selectivity.

Comparative Analysis of N-Substitution Methods
Method Catalyst Typical Conditions Advantages Scale-Up Challenges
N-Alkylation None (Base-mediated)Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), 0 °C to RTWell-established, high yields, readily available reagentsHandling of pyrophoric bases, exothermic reactions, use of hazardous alkylating agents
Ullmann Condensation Copper (e.g., CuI, Cu₂O)High temperatures (>140 °C), polar solvents, ligand may be requiredInexpensive catalyst, suitable for certain substratesHarsh reaction conditions, often requires stoichiometric copper, potential for side reactions
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Mild temperatures (80-120 °C), phosphine ligand, base (e.g., NaOtBu)Mild conditions, high functional group tolerance, broad substrate scope[11][12]High cost of palladium and ligands, catalyst removal, sensitivity of reagents to air and moisture

Detailed Application Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Scale-up N-Alkylation of Indole with Benzyl Bromide

This protocol describes the N-benzylation of indole on a 100 mmol scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Indole117.1510011.72 g
Sodium Hydride (60% in oil)24.00 (as NaH)1104.40 g
Benzyl Bromide171.0410512.0 mL
Anhydrous DMF--200 mL

Step-by-Step Procedure:

  • Preparation: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indole (11.72 g, 100 mmol).

  • Dissolution: Add anhydrous DMF (200 mL) and stir until the indole is completely dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Under a steady stream of nitrogen, add the sodium hydride (4.40 g of 60% dispersion, 110 mmol) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 1 hour.

  • Alkylation: Add benzyl bromide (12.0 mL, 105 mmol) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-16 hours).

  • Work-up: Monitor the reaction by TLC. Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL).

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Add ethyl acetate (300 mL) and water (200 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-benzylindole.

Protocol 2: Scale-up N-Arylation of Indole with 4-Bromotoluene (Buchwald-Hartwig Amination)

This protocol describes the N-arylation of indole with 4-bromotoluene on a 50 mmol scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Indole117.15505.86 g
4-Bromotoluene171.04559.41 g
Palladium(II) Acetate224.500.5 (1 mol%)112 mg
Xantphos (Ligand)578.681.0 (2 mol%)579 mg
Sodium tert-butoxide96.10706.73 g
Anhydrous Toluene--250 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 500 mL three-neck round-bottom flask, under a nitrogen atmosphere, combine indole (5.86 g, 50 mmol), 4-bromotoluene (9.41 g, 55 mmol), palladium(II) acetate (112 mg, 0.5 mmol), Xantphos (579 mg, 1.0 mmol), and sodium tert-butoxide (6.73 g, 70 mmol).

  • Solvent Addition: Add anhydrous toluene (250 mL) via cannula.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (150 mL) and ethyl acetate (250 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove insoluble palladium species. Rinse the pad with ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-arylated indole.

Visualization of Workflows

G cluster_prep 1. Preparation & Safety cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Select Reactor & Equipment B Inert Atmosphere Setup A->B C Charge Starting Materials B->C D Controlled Reagent Addition C->D E Temperature Monitoring & Control D->E F Reaction Progress Monitoring (PAT) E->F G Reaction Quenching F->G H Phase Separation / Extraction G->H I Drying & Solvent Removal H->I J Chromatography / Recrystallization I->J K Product Characterization (QC) J->K L Final Product Isolation K->L G cluster_substituent cluster_alkylation Alkylation Route cluster_arylation_choice Arylation Route Selection Start Define Target N-Substituted Indole Substituent Alkyl or Aryl? Start->Substituent Alkylation N-Alkylation Protocol (Base-mediated) Substituent->Alkylation Alkyl Arylation Functional Group Tolerance? Substituent->Arylation Aryl Ullmann Ullmann Condensation (Cu-catalyzed) Arylation->Ullmann Low Buchwald Buchwald-Hartwig (Pd-catalyzed) Arylation->Buchwald High

Caption: Decision-making flowchart for selecting an N-substitution synthetic route.

Role of Process Analytical Technology (PAT) in Scale-Up

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and process attributes. [13][14][15]In the context of N-substituted indole synthesis, PAT can be invaluable for:

  • Real-Time Monitoring: Spectroscopic techniques (e.g., FTIR, Raman) can be used in-line to monitor the disappearance of starting materials and the formation of the product, allowing for precise determination of reaction endpoints. [16][17]This avoids unnecessarily long reaction times and minimizes the formation of degradation byproducts.

  • Ensuring Consistency: By continuously monitoring critical parameters like temperature, pressure, and reactant concentration, PAT helps ensure batch-to-batch consistency, a cornerstone of Good Manufacturing Practice (GMP). [17]* Enhanced Safety: PAT tools can provide early warnings of deviations from normal operating conditions, such as an unexpected temperature spike, allowing for corrective action to be taken before a hazardous situation develops.

Troubleshooting Common Scale-Up Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Inefficient heat or mass transfer<[4]br>- Poor quality of starting materials or solvent<[4]br>- Incomplete reaction or side reactions- Improve stirring efficiency; use a jacketed reactor for better temperature control.- Re-purify starting materials; ensure solvents are anhydrous.- Use PAT to monitor reaction to completion; optimize temperature and reaction time.
Increased Impurities - Localized overheating causing decomposition<[4]br>- Insufficiently inert atmosphere- Formation of regioisomers [18]- Improve temperature control and rate of reagent addition.- Ensure all equipment is properly dried and the system is maintained under a positive pressure of inert gas.- Re-evaluate catalyst/ligand system or purification method.
Difficult Work-up - Emulsion formation during extraction- Product precipitation- Add brine to the aqueous layer to break emulsions.- Adjust pH or solvent system to improve solubility.
Thermal Runaway - Exothermic reaction is not adequately cooled [4]- Ensure the cooling system is appropriately sized for the reaction volume.- Add reagents more slowly or dilute the reaction mixture.- Have an emergency cooling bath (e.g., dry ice/acetone) on standby. [5]

References

  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv
  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
  • A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Indian Chemical Society.
  • Problems with Fischer indole synthesis. Reddit.
  • A General and Scalable Synthesis of Polysubstituted Indoles. PMC - NIH.
  • Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
  • Scale-up Reactions - Division of Research Safety - University of Illinois.
  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.
  • Recent Progress Concerning the N-Aryl
  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Wiley Online Library.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • N-alkylation of indole derivatives.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC - NIH.
  • Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Stanford University.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace.
  • Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cycliz
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Automated and Accelerated Synthesis of Indole Deriv
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • SAFETY D
  • Indole Detection Reagent - Safety D
  • Indole - Safety D
  • Process Analytical Technology: Enhancing Pharma Development.
  • Safety Data Sheet: Indole-3-propionic acid - Carl ROTH.
  • PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development.
  • Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. American Pharmaceutical Review.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. Journal for ReAttach Therapy and Developmental Diversities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of (4-(1-B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol.

The most modular and widely adopted synthetic route for this molecule is the Suzuki-Miyaura Cross-Coupling (SMCC) between an indole-2-boronic acid (or ester) and a 4-bromobenzyl alcohol derivative. While SMCC is highly robust, electron-rich heteroaryl boronic acids are notoriously unstable, leading to a specific profile of side products[1].

Workflow SM Starting Materials 1-Butyl-1H-indol-2-ylboronic acid + (4-Bromophenyl)methanol Product Target Molecule (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol SM->Product Pd Catalyst, Base Cross-Coupling SP1 Side Product A 1-Butyl-1H-indole (Protodeboronation) SM->SP1 H2O, Base Degradation SP2 Side Product B Biindole (Homocoupling) SM->SP2 O2, Pd(II) Oxidative Dimerization SP3 Side Product C Aldehyde Derivative (Alcohol Oxidation) Product->SP3 Pd(II), Base Unintended Oxidation

Caption: Reaction workflow and major side product pathways in the Suzuki coupling synthesis.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Rapid Loss of Starting Material to 1-Butyl-1H-indole

Q: My LC-MS shows that my 1-butyl-1H-indol-2-ylboronic acid is degrading into 1-butyl-1H-indole before the cross-coupling can complete. Why is this happening, and how do I stop it?

The Causality: This is known as protodeboronation . Indole-2-boronic acids are highly electron-rich, making the C-B bond highly polarized and susceptible to hydrolytic cleavage[1]. During SMCC, the addition of a base is required to form the active boronate complex [Ar−B(OH)3​]− . If the rate of transmetalation to the palladium center is slower than the rate of protonation by water, the C-B bond breaks, releasing boric acid and the de-boronated indole[1][2].

The Solution: You must invert the kinetic relationship by slowing down the release of the active boronic acid while accelerating transmetalation.

  • Use a Pinacol Ester (BPin): Convert the boronic acid to a pinacol ester. The steric bulk and stability of the BPin group significantly reduce the rate of protodeboronation[3].

  • Partner Swapping: Reversing the polarity of the coupling partners (using 1-butyl-2-bromo-1H-indole and (4-(hydroxymethyl)phenyl)boronic acid) almost entirely eliminates this issue, as phenylboronic acids are vastly more stable than indole-2-boronic acids[3].

Mechanism BoronicAcid Indole-2-boronic acid Boronate Boronate Complex [Ar-B(OH)3]- BoronicAcid->Boronate Base (OH-) Transmetalation Transmetalation (Productive) Boronate->Transmetalation Pd(II) Adduct Protodeboronation Protodeboronation (Destructive) Boronate->Protodeboronation H2O, Heat

Caption: Divergent mechanistic pathways of the boronate complex: Transmetalation vs. Protodeboronation.

Issue 2: Formation of Biindole (Homocoupling)

Q: I am isolating a significant amount of 1,1'-dibutyl-1H,1'H-2,2'-biindole. How is this dimer forming?

The Causality: Homocoupling is a competing catalytic cycle that consumes two equivalents of your boronic acid[1][4]. It occurs via two primary mechanisms:

  • Reductive Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2​ ), two molecules of boronic acid are consumed to reduce the Pd(II) to the active Pd(0) species, generating the biindole as a byproduct[1].

  • Oxidative Homocoupling: If trace oxygen is present in the reaction vessel, it can re-oxidize the Pd(0) catalyst back to a Pd(II) peroxo complex. This complex undergoes dual transmetalation with two boronic acid molecules, followed by reductive elimination to form the dimer[1][4].

The Solution: Utilize a Pd(0) source (such as Pd2​(dba)3​ ) to bypass reductive activation, and employ rigorous Schlenk techniques (see Protocol 2) to eliminate oxygen ingress.

Issue 3: Oxidation of the Hydroxymethyl Group

Q: My target mass is off by -2 Da. LC-MS indicates the formation of 4-(1-butyl-1H-indol-2-yl)benzaldehyde. Why is the alcohol oxidizing?

The Causality: Palladium is an excellent catalyst for the oxidation of primary alcohols. Under basic conditions, the benzylic alcohol of your starting material (or product) can coordinate to a Pd(II) intermediate, forming a palladium alkoxide. Subsequent β -hydride elimination generates the aldehyde and a Pd-hydride species[1].

The Solution: Lower the reaction temperature to suppress β -hydride elimination. If the problem persists, protect the benzylic alcohol as a silyl ether (e.g., TBS) or a tetrahydropyranyl (THP) ether prior to the Suzuki coupling, and deprotect it in a subsequent step.

Part 2: Quantitative Data Summary

The following table summarizes the expected side-product distribution based on the chosen reaction conditions, demonstrating the necessity of protocol optimization.

Reaction ConditionProtodeboronation (%)Homocoupling (%)Alcohol Oxidation (%)Target Product Yield (%)
Standard Aqueous ( Pd(dppf)Cl2​ , K2​CO3​ , H2​O /Dioxane, Air)45.015.08.0~30.0
Degassed Aqueous ( Pd(dppf)Cl2​ , K2​CO3​ , H2​O /Dioxane, N2​ )40.0< 2.05.0~50.0
Anhydrous Slow-Release ( Pd2​(dba)3​ , XPhos, K3​PO4​ , N2​ )< 5.0< 2.0< 2.0~88.0
Partner Swap (Indole-Br + Phenyl-BPin, Pd2​(dba)3​ , N2​ )< 2.0< 2.0< 2.0~92.0

Part 3: Experimental Protocols

Protocol 1: Anhydrous Slow-Release Suzuki Coupling

This protocol is designed to minimize protodeboronation by keeping the concentration of the active boronate low, ensuring it is immediately consumed by the Pd(II) oxidative addition adduct.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 1-butyl-1H-indol-2-ylboronic acid pinacol ester (1.1 equiv), (4-bromophenyl)methanol (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.04 equiv), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the bromide).

  • Reaction: Heat the mixture to 80 °C under vigorous stirring (800 rpm) for 12 hours. The lack of water prevents rapid hydrolysis of the pinacol ester, allowing the base to slowly activate the boron for transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

Protocol 2: Rigorous Deoxygenation (Freeze-Pump-Thaw)

To completely eliminate oxidative homocoupling, standard nitrogen bubbling is often insufficient. Use this self-validating method for solvent preparation.

  • Place the required volume of solvent (e.g., Dioxane/Water mixture) in a Schlenk flask sealed with a high-vacuum stopcock.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the stopcock to a high-vacuum line ( <0.1 Torr) for 5 minutes to evacuate the headspace.

  • Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a warm water bath. You will observe gas bubbles (dissolved O2​ ) escaping from the liquid.

  • Repeat the Freeze-Pump-Thaw cycle a minimum of three times. After the final thaw, backfill the flask with Argon.

Part 4: References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction Organic Process Research & Development (ACS Publications) URL:[Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State ChemCatChem (Wiley / Ruđer Bošković Institute) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzoylindole Reductions

Welcome to the Technical Support Center for indole chemistry. The reduction of benzoylindoles (such as 3-benzoylindole) is a critical transformation in drug development, allowing chemists to access both hydroxybenzyl ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. The reduction of benzoylindoles (such as 3-benzoylindole) is a critical transformation in drug development, allowing chemists to access both hydroxybenzyl indoles (alcohols) and benzylindoles (fully deoxygenated methylenes). However, controlling the chemoselectivity and driving the reaction to the desired oxidation state often presents challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your yields.

Diagnostic Workflow

BenzoylindoleReduction Start Benzoylindole Starting Material Target Target Product? Start->Target Alcohol Alcohol (Hydroxybenzyl) Target->Alcohol Partial Reduction Methylene Methylene (Benzylindole) Target->Methylene Complete Deoxygenation Cond1 NaBH4 / MeOH 0 °C to RT Alcohol->Cond1 Cond2 Acid-Sensitive Groups Present? Methylene->Cond2 Cond3 Et3SiH / TFA or NaBH4 / TFA Cond2->Cond3 No Cond4 Borane-t-BuNH2 / AlCl3 or Pd/C Hydrogenation Cond2->Cond4 Yes

Decision matrix for selecting benzoylindole reduction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to completely deoxygenate 3-benzoylindole to 3-benzylindole, but my reaction stalls at the intermediate alcohol. How can I drive it to completion? A: This is a classic issue of insufficient electrophilic activation. Standard hydride donors like sodium borohydride ( NaBH4​ ) in protic solvents (e.g., methanol) will easily reduce the ketone to an alcohol, but they cannot cleave the resulting C-O bond[1]. To achieve complete deoxygenation, the benzylic alcohol must be protonated to form a water leaving group. The expulsion of water generates a highly reactive carbocation, which is resonance-stabilized by the adjacent indole ring. Solution: Switch to an acidic reductive system. The combination of triethylsilane ( Et3​SiH ) and trifluoroacetic acid (TFA) is highly effective for this transformation, smoothly yielding 3-benzylindoles[2]. Alternatively, NaBH4​ in TFA can be used, which generates reactive acyloxyborohydrides capable of complete deoxygenation[3].

Q2: When using the NaBH4​ /TFA system for deoxygenation, I observe significant degradation of my starting material and poor yields. What is going wrong? A: The degradation is likely caused by thermal spikes and uncontrolled gas evolution. When NaBH4​ is added directly to neat TFA, the reaction is violently exothermic, rapidly forming sodium trifluoroacetoxyborohydride species and releasing hydrogen gas. If the local temperature spikes, the indole ring itself can undergo partial reduction or dimerization. Solution: Always cool the TFA to 0 °C before the slow, portion-wise addition of NaBH4​ (or use pre-formed pellets). If your substrate remains sensitive, substitute NaBH4​ with Et3​SiH . Silane reductions in TFA do not evolve hydrogen gas and offer a much milder, more controlled thermodynamic profile[2]. For substrates with highly acid-sensitive or halogenated groups, consider using a borane-tert-butylamine complex with aluminum chloride ( AlCl3​ )[3].

Q3: I want to stop the reduction at the alcohol stage (hydroxybenzyl indole), but I am seeing over-reduction to the methylene. How do I prevent this? A: Over-reduction to the methylene occurs when the benzylic alcohol undergoes elimination. Because the indole nitrogen can donate electron density, the benzylic position is highly prone to forming a carbocation if even trace amounts of acid are present, or if the reaction is subjected to prolonged heating. Solution: Maintain strictly neutral or slightly basic conditions. Perform the reduction using NaBH4​ in methanol at 0 °C, and quench the reaction promptly with water once TLC indicates the consumption of the ketone[1]. Avoid acidic workups.

Experimental Protocols (Self-Validating Systems)

Protocol A: Complete Deoxygenation to Benzylindole ( Et3​SiH / TFA Method)

Causality & Validation: TFA serves as both the solvent and the acid catalyst to generate the benzylic carbocation, while Et3​SiH acts as a mild, non-gaseous hydride source. The absence of bubbling during the hydride transfer validates that the silane is reacting with the carbocation rather than decomposing.

  • Preparation: Dissolve 3-benzoylindole (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add Triethylsilane ( Et3​SiH , 3.0 eq) to the solution at room temperature.

  • Acidification: Cool the flask to 0 °C using an ice bath. Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise over 10 minutes. The solution may temporarily darken as the carbocation forms.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material and intermediate alcohol are fully consumed.

  • Quench & Isolate: Carefully pour the mixture into ice-cold saturated aqueous NaHCO3​ (Caution: CO2​ evolution). Extract with DCM (3x), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to Hydroxybenzyl Indole ( NaBH4​ / MeOH Method)

Causality & Validation: Methanol acts as the protic solvent that coordinates the borohydride, facilitating the initial ketone reduction. The lack of acid prevents the subsequent elimination of the alcohol. The reaction is self-validating when hydrogen evolution ceases shortly after NaBH4​ addition, indicating the stabilization of the borate complex.

  • Preparation: Dissolve 3-benzoylindole (1.0 eq) in reagent-grade Methanol (0.1 M).

  • Cooling: Chill the solution to 0 °C to suppress side reactions.

  • Reduction: Add Sodium borohydride ( NaBH4​ , 1.5 eq) in small portions over 15 minutes to control effervescence.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours[1].

  • Quench & Isolate: Quench by slowly adding distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Quantitative Data: Reagent Comparison

Reagent SystemTarget ProductReaction TimeTypical YieldMechanistic Advantage
NaBH4​ / MeOH Hydroxybenzyl indole (Alcohol)1 - 2 hours85 - 95%Mild conditions; strictly halts at the alcohol stage without C-O cleavage.
Et3​SiH / TFA Benzylindole (Methylene)2 - 4 hours80 - 90%Clean deoxygenation; avoids exothermic gas evolution typical of borohydrides.
NaBH4​ / TFA Benzylindole (Methylene)12 - 24 hours75 - 88%Cost-effective; robust for stable substrates lacking acid-sensitive groups.
Borane- t -BuNH 2​ / AlCl3​ Benzylindole (Methylene)4 - 8 hours70 - 85%Lewis acid-mediated; tolerates halogenated and highly acid-sensitive functional groups.

References

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. researchgate.net.3

  • Supporting information experimental - DOI. doi.org. 1

  • Heterocyclic Scaffolds II: Reactions and Applications of Indoles (Topics in Heterocyclic Chemistry, Volume 26). epdf.pub. 2

Sources

Troubleshooting

Interpreting complex NMR spectra of substituted indoles

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the structural elucidation of complex substituted indoles.

Indole scaffolds present unique NMR challenges: tautomerization, severe signal overlap in the aromatic region, and elusive quaternary bridgehead carbons. This guide moves beyond basic peak picking; it explains the underlying physical chemistry and causality behind each troubleshooting step to ensure your analytical workflows are self-validating and robust.

Diagnostic FAQs: Resolving Common Indole NMR Issues

Q1: I have a mono-substituted indole, but I cannot definitively assign the substitution to the C2 ( α ) or C3 ( β ) position using a standard 1D ¹H NMR spectrum. How can I resolve this? A: The chemical environments of the C2 and C3 protons are similar, but their electronic responses to solvent polarity differ significantly. When you switch from a non-polar solvent (like CDCl₃) to a highly polar, hydrogen-bonding solvent (like DMSO-d₆), the α -proton (C2) experiences a marked downfield chemical shift due to its proximity to the strongly solvated N-H dipole. In contrast, the β -proton (C3) is electronically insulated and shows minimal solvent-induced shifting[1]. If your remaining pyrrole proton shifts significantly in DMSO-d₆, your substitution is at C3. If it does not, your substitution is at C2.

Q2: My indole derivative is heavily substituted on the benzene ring (C4-C7), resulting in a multiplet cluster between 7.0 and 7.6 ppm. How do I unambiguously assign these protons? A: Aromatic signal overlap is the most common bottleneck in indole characterization[2]. 1D ¹H NMR is insufficient here. You must deploy a combination of 2D COSY (Correlation Spectroscopy) and multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence). COSY will map the contiguous ¹H-¹H spin systems (e.g., an isolated doublet-triplet-doublet system indicates a C5 or C6 substitution). HSQC disperses these overlapping protons into the much wider ¹³C dimension (~110-130 ppm), allowing you to assign each proton to its specific carbon based on the established spin system[2].

Q3: I cannot locate the bridgehead quaternary carbons (C3a and C7a) in my ¹³C or HMBC spectra. Why are they missing, and how do I find them? A: Quaternary carbons relax slowly and lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons, making them weak in standard 1D ¹³C spectra. While HMBC (Heteronuclear Multiple Bond Correlation) is designed to find these via 2- or 3-bond ¹H-¹³C couplings, the standard HMBC delay is optimized for a generic 3JCH​ coupling of 8 Hz[3]. In indoles, couplings across the heteroatom (N) or through the fused ring junction often deviate significantly from 8 Hz due to altered dihedral angles (Karplus relationship) and electronegativity. You must optimize the HMBC long-range coupling delay to capture these extreme values.

Quantitative Data: Indole Chemical Shift Baselines

To establish a baseline for your troubleshooting, compare your experimental data against the typical chemical shifts of an unsubstituted indole core. Notice the profound effect of the solvent on the N-H and C2 protons.

Position¹H Shift (CDCl₃, ppm)¹H Shift (DMSO-d₆, ppm)¹³C Shift (CDCl₃, ppm)Multiplicity (1D ¹H)
N-H (1) 8.05 (Broad)11.10 (Sharp)N/ASinglet (Broad)
C2 ( α ) 7.207.35124.8Doublet (or dd)
C3 ( β ) 6.556.45102.6Doublet (or dd)
C4 7.657.55120.8Doublet
C5 7.157.05120.3Triplet
C6 7.207.10122.0Triplet
C7 7.407.40111.4Doublet
C3a (Quat) N/AN/A127.9N/A
C7a (Quat) N/AN/A135.8N/A

Data synthesized from established indole NMR characterization standards[4].

Self-Validating Experimental Protocols

Protocol A: Solvent-Switching Strategy for Regiochemical Assignment

Causality: This protocol leverages the differential hydrogen-bond acidity of the indole N-H group[5]. DMSO acts as a strong hydrogen-bond acceptor, locking the N-H proton and stripping electron density from the adjacent C2 position, causing a localized deshielding effect.

  • Sample Preparation (Non-Polar): Dissolve 5-10 mg of your purified indole in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

  • Acquisition 1: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 298 K). Record the exact chemical shift of the pyrrole proton.

  • Solvent Exchange: Transfer the sample to a vial and gently evaporate the CDCl₃ under a stream of dry nitrogen.

  • Sample Preparation (Polar): Re-dissolve the dried compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition 2: Acquire a second 1D ¹H NMR spectrum under identical instrument parameters.

  • Validation: Calculate Δδ=δ(DMSO)−δ(CDCl3​) . If Δδ>+0.15 ppm, the proton is at C2 (indicating C3 substitution). If Δδ<+0.05 ppm, the proton is at C3 (indicating C2 substitution)[1].

Protocol B: Bracketing HMBC Delays for Elusive Quaternary Carbons

Causality: The intensity of an HMBC cross-peak is governed by a sine wave function dependent on the delay time ( Δ ) and the actual coupling constant ( J ). If the actual J is 4 Hz but the instrument is set for 8 Hz, the signal intensity drops to near zero. Bracketing ensures you hit the maxima for both small and large couplings[3].

  • Instrument Setup: Lock, shim, and tune the probe for your sample. Acquire a standard 1D ¹H and 1D ¹³C spectrum to define your spectral windows (F2 and F1).

  • Standard HMBC: Load the standard HMBC parameter set (e.g., hmbcea.top). Ensure the long-range coupling constant parameter (cnst13 in Bruker TopSpin) is set to 8 Hz . Run the experiment.

  • Data Evaluation: Process the 2D spectrum. If C3a and C7a are visible and correlate to H4/H7 and H2/H3, the structure is solved. If missing, proceed to Step 4.

  • Bracketed Acquisition: Set up two new HMBC experiments in your queue.

    • In the first, change cnst13 to 5 Hz (optimizes for smaller couplings across the nitrogen atom).

    • In the second, change cnst13 to 11 Hz (optimizes for rigid, trans-like 3-bond couplings through the fused ring).

  • Validation: Overlay the 5 Hz and 11 Hz spectra. The combined data will reveal the missing bridgehead carbons, providing a self-validating map of the indole core.

Visualizing the Analytical Logic

NMR_Workflow Start 1D 1H & 13C NMR Initial Assessment Decision1 Are aromatic signals overlapping? Start->Decision1 COSY_HSQC Run COSY & HSQC Resolve spin systems Decision1->COSY_HSQC Yes Solvent Run Solvent Switch (CDCl3 to DMSO-d6) Decision1->Solvent No, but C2/C3 ambiguous HMBC Run HMBC Link pyrrole & benzene COSY_HSQC->HMBC Solvent->HMBC End Full Structural Assignment HMBC->End

Workflow for resolving structural ambiguity in substituted indoles using 2D NMR and solvent effects.

HMBC_Logic Target Target Quaternary Carbons (C3a, C7a, Substituted C) Standard Standard Delay (cnst13 = 8 Hz) Target->Standard Heteroatom Heteroatom Proximity (N-H to C3a/C7a) Target->Heteroatom Result Reveal Missing Long-Range Correlations Standard->Result Adjust Adjust Delay (cnst13 = 5 Hz or 11 Hz) Heteroatom->Adjust Adjust->Result

Logical relationship between HMBC delay optimization and quaternary carbon detection.

References

  • Title: DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE Source: Canadian Journal of Chemistry URL: [Link]

  • Title: HSQC and HMBC for Topspin Source: Columbia University NMR Facility URL: [Link]

  • Title: An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing C3-Alkylation in Indole N-Alkylation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: achieving selective N-alkylation of indoles while minimizing the often-competing C3-alkylation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is C3-alkylation a common side reaction during indole N-alkylation?

The indole ring possesses two primary nucleophilic sites: the nitrogen at position 1 (N1) and the carbon at position 3 (C3). The C3 position is inherently electron-rich and often more nucleophilic than the N1 nitrogen, making it susceptible to electrophilic attack.[1][2] This inherent reactivity is the primary reason for the frequent observation of C3-alkylation as a competing side reaction.[3][4] The regioselectivity between N- and C3-alkylation is delicately balanced and highly dependent on the specific reaction conditions employed.[5][6]

Q2: I'm observing a significant amount of C3-alkylated product. What are the most critical factors I should re-evaluate in my reaction setup?

When faced with poor N-selectivity, the following factors should be your first points of investigation:

  • Choice of Base and Solvent: This is arguably the most critical parameter. The combination of a strong base and a polar aprotic solvent is the classical approach to favor N-alkylation.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of your electrophile play a significant role.

  • Counter-ion Effects: The cation associated with your base can influence the reaction's regioselectivity.

A systematic evaluation of these parameters is key to improving your desired N-alkylation outcome.

Q3: How does the choice of base and solvent specifically influence the N- vs. C3-alkylation ratio?

The primary role of the base is to deprotonate the indole N-H, forming the indolide anion. A strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete deprotonation.[4][6] This indolide anion is a more potent nucleophile at the nitrogen, thereby favoring N-alkylation.[7]

In contrast, weaker bases or incomplete deprotonation can leave a significant concentration of neutral indole in the reaction mixture. The neutral indole is more likely to react at the more nucleophilic C3 position.[6] The solvent's polarity also plays a role; polar aprotic solvents like DMF can effectively solvate the cation of the base, leading to a "freer" and more reactive indolide anion, which preferentially attacks at the nitrogen. Some studies have shown that increasing the proportion of DMF in a THF/DMF solvent mixture can enhance N-selectivity.[4]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting poor regioselectivity in indole N-alkylation.

Problem: Predominant C3-Alkylation Observed

If your analysis (e.g., by ¹H NMR, which would show the persistence of the N-H proton signal) confirms that C3-alkylation is the major pathway, consider the following troubleshooting workflow.

Workflow for Improving N-Alkylation Selectivity

G start Low N:C3 Ratio base_solvent Step 1: Re-evaluate Base and Solvent System start->base_solvent strong_base Use a Stronger Base (e.g., NaH, KH, LiHMDS) base_solvent->strong_base Incomplete deprotonation? polar_aprotic Ensure Anhydrous Polar Aprotic Solvent (e.g., DMF, THF, Dioxane) base_solvent->polar_aprotic Poor anion solvation? temp Step 2: Optimize Reaction Temperature strong_base->temp polar_aprotic->temp increase_temp Increase Temperature (Favors thermodynamic N-product) temp->increase_temp Kinetic C3-product favored? alkylating_agent Step 3: Modify Alkylating Agent/Strategy increase_temp->alkylating_agent less_reactive Use a Less Reactive Alkylating Agent alkylating_agent->less_reactive ptc Consider Phase-Transfer Catalysis (PTC) alkylating_agent->ptc mitsunobu Employ Mitsunobu Reaction alkylating_agent->mitsunobu protect Step 4: Substrate Modification less_reactive->protect ptc->protect mitsunobu->protect block_c3 Block the C3 Position protect->block_c3 Is C3-position available? analysis Analyze N:C3 Ratio block_c3->analysis

Caption: A step-by-step workflow for troubleshooting and optimizing the regioselectivity of indole alkylation.

Detailed Troubleshooting Steps
1. Base and Solvent System Optimization
  • Issue: Incomplete deprotonation leading to reaction with neutral indole at C3.

  • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common choice, but potassium hydride (KH) or lithium hexamethyldisilazide (LiHMDS) can also be effective.[4][8] Ensure you are using at least a stoichiometric amount (1.1-1.5 equivalents) of the base.

  • Issue: Poor solvation of the indolide anion.

  • Solution: Use a high-purity, anhydrous polar aprotic solvent such as DMF, THF, or dioxane.[9][10] Water or other protic impurities will quench the base and the indolide anion.[4]

2. Temperature Control
  • Issue: The C3-alkylated product may be the kinetically favored product, forming faster at lower temperatures.

  • Solution: Increasing the reaction temperature can sometimes favor the formation of the thermodynamically more stable N-alkylated product.[4] However, be mindful of potential substrate or product degradation at elevated temperatures.

3. Modifying the Alkylation Strategy
  • Phase-Transfer Catalysis (PTC): This technique is an excellent alternative, often providing high N-selectivity under milder conditions.[11] PTC typically involves a biphasic system (e.g., toluene/water) with a relatively weak inorganic base like KOH or K₂CO₃ and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).[3][11] The catalyst transports the indolide anion into the organic phase where it reacts with the alkylating agent.

  • Mitsunobu Reaction: For the N-alkylation with primary or secondary alcohols, the Mitsunobu reaction is a powerful option.[12][13][14] This reaction, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), generally provides excellent selectivity for N-alkylation.[15]

4. Substrate Modification
  • Blocking the C3 Position: If synthetically feasible, starting with an indole that is already substituted at the C3 position will inherently prevent C3-alkylation.[3]

  • Introducing Electron-Withdrawing Groups: Placing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H proton, making deprotonation easier and thus favoring N-alkylation.[16]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH in DMF

This protocol provides a standard starting point for selective N-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[4]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.0–1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
  • Setup: In a round-bottom flask, combine the indole (1.0 eq.), the alkylating agent (1.0-1.5 eq.), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.), and an organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of a base (e.g., 50% w/v KOH).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Data Summary

The choice of reaction parameters can have a dramatic effect on the N:C3 alkylation ratio. The following table summarizes illustrative examples from the literature.

Indole SubstrateAlkylating AgentBaseSolventTemperature (°C)N:C3 RatioReference
IndoleAllyl BromideNaHTHFRT9:1[5]
IndoleAllyl BromideCs₂CO₃DMF501:8[5]
3-MethylindoleBenzyl BromideNaHTHF50>99:1[9]
Indolen-Pentyl BromideK₂CO₃MeCNReflux2.8:1[9]
Indolep-Quinone MethideIn(OTf)₃TolueneRTC6-alkylation[17]
Indolep-Quinone MethideIn(OTf)₃THFRTN1-alkylation[17]

This table is for illustrative purposes and specific outcomes will vary with the exact substrates and conditions.

Mechanistic Considerations

The regioselectivity of indole alkylation can be understood by considering the nature of the indolide anion and its counter-ion.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors indole Indole (N-H) indolide Indolide Anion + M⁺ indole->indolide Deprotonation base Strong Base (e.g., NaH) base->indolide n_product N-Alkylated Product indolide->n_product N-Attack (Thermodynamic) c3_product C3-Alkylated Product indolide->c3_product C3-Attack (Kinetic) rx Alkyl Halide (R-X) rx->n_product rx->c3_product solvent Polar Aprotic Solvent (e.g., DMF) - Solvates M⁺ - Favors N-Attack solvent->indolide counter_ion Counter-ion (M⁺) - Associates with N⁻ - Can influence steric hindrance counter_ion->indolide

Caption: Factors influencing the regioselectivity of indole alkylation.

In polar aprotic solvents, the cation (M⁺) is well-solvated, leading to a "naked" indolide anion where the nitrogen is highly nucleophilic. In less polar solvents, the cation may form a tighter ion pair with the nitrogen, potentially increasing the relative nucleophilicity of the C3 position.

By carefully considering and systematically optimizing the reaction conditions outlined in this guide, researchers can significantly improve the selectivity of indole N-alkylation, paving the way for more efficient and successful synthetic campaigns.

References
  • Antilla, J. C., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

  • Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. Available at: [Link]

  • Li, J., et al. (2017). Supported Ionic Liquid H2PMo12O40-NMPIL@SiO2 as an Efficient Catalyst for Alkylation of Indoles with Epoxides or Alcohols under Mild Conditions. ResearchGate. Available at: [Link]

  • Gajda, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Available at: [Link]

  • O'Brien, P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Stoltz, B. M., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Available at: [Link]

  • Krasowska, D., et al. (2020). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Request PDF. Available at: [Link]

  • Ghorpade, S. (2020). MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[h]quinoline. ACS Publications. Available at: [Link]

  • Bandini, M., et al. (2004). New Versatile Pd-Catalyzed Alkylation of Indoles via Nucleophilic Allylic Substitution: Controlling the Regioselectivity. ACS Publications. Available at: [Link]

  • Reddy, V. P., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. Available at: [Link]

  • Darcel, C., et al. (2018). Divergent N- and C3-alkylation of indoles and indolines via TM-catalyzed borrowing-hydrogen methodology in the presence of alcohols. ResearchGate. Available at: [Link]

  • Snieckus, V., & de Silva, S. O. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Science Publishing. Available at: [Link]

  • Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Beller, M., et al. (2009). Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. Semantic Scholar. Available at: [Link]

  • Kaur, H. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Royal Society of Chemistry. Available at: [Link]

  • Beilstein Archives. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

  • Singh, A. K., et al. (2007). N‐Alkylation of Indole Compounds in Modified Wittig–Horner Reaction. Taylor & Francis Online. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Plu.mx. (n.d.). N-alkylation of indole ring using Mitsunobu reaction. Plu.mx. Available at: [Link]

  • Google Patents. (2006). N-alkylation of indole derivatives. Google Patents.
  • Gevorgyan, V., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]

  • Kornicka, A., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC. Available at: [Link]

  • Jiang, H., et al. (2024). Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Fischer indole synthesis

Technical Support Center: Troubleshooting Low Conversion in Fischer Indole Synthesis Welcome to the Application Scientist Support Center. The Fischer indole synthesis (FIS) remains one of the most powerful methods for co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in Fischer Indole Synthesis

Welcome to the Application Scientist Support Center. The Fischer indole synthesis (FIS) remains one of the most powerful methods for constructing indole scaffolds, which are critical in the development of pharmaceuticals such as triptan-class antimigraine drugs[1]. However, achieving high conversion rates can be challenging depending on the electronic and steric properties of your substrates.

This guide is designed to help you diagnose kinetic bottlenecks, select the appropriate catalytic system, and implement self-validating protocols to optimize your indole yields.

Part 1: Diagnostic Logic & Mechanistic Bottlenecks

The Fischer indole synthesis is not a single concerted reaction, but a complex, acid-mediated cascade[2]. When a reaction exhibits "low conversion," it rarely fails across the board; rather, it stalls at a specific kinetic or thermodynamic bottleneck[3]. To troubleshoot effectively, you must isolate where the cascade is arresting.

Mechanism A Arylhydrazine + Ketone B Hydrazone A->B Condensation (-H2O) C Ene-hydrazine B->C Acid Catalysis (Tautomerization) D Diimine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E Cyclization F Indole E->F Deamination (-NH3)

Figure 1: The acid-catalyzed Fischer indole synthesis cascade.

The most critical hurdle is the [3,3]-sigmatropic rearrangement (cleavage of the N-N bond and formation of the C-C bond), which is the rate-determining step[3][4]. If the electronic properties of your starting materials destabilize the transition state of this step, the reaction will stall, leaving unreacted intermediates in your flask[4].

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Indole Conversion Q1 Is Hydrazone Forming? Start->Q1 Sol1 Remove H2O (Dean-Stark) or add mild base Q1->Sol1 No Q2 Is Hydrazone Consumed? Q1->Q2 Yes End Optimized Yield Sol1->End Sol2 Increase Acid Strength (Use PPA or ZnCl2) Q2->Sol2 No Q3 Are Side Products Dominating? Q2->Q3 Yes Sol2->End Sol3 Reduce Residence Time (Use Continuous Flow) Q3->Sol3 Yes (Degradation) Q3->End No Sol3->End

Figure 2: Diagnostic workflow for resolving low conversion in Fischer indolization.

Q1: My starting materials are consumed, but LCMS shows a highly stable intermediate and no indole. What is happening? A: Your reaction is stalled at the hydrazone stage because the[3,3]-sigmatropic rearrangement has failed to initiate[4]. This is highly common when using arylhydrazines with electron-withdrawing groups (e.g., fluorinated or nitro-substituted phenylhydrazines)[4]. These groups reduce the electron density of the ene-hydrazine, significantly raising the activation energy required for C-C bond formation[4]. Causality & Solution: You must increase the thermodynamic driving force. Switch from a mild acid (like acetic acid) to a strong dehydrating Brønsted acid like Polyphosphoric Acid (PPA) or a powerful Lewis acid like ZnCl₂[2][5].

Q2: I am getting low yields due to severe tarring and decomposition. How can I improve conversion without destroying the product? A: Indoles are electron-rich heterocycles prone to polymerization and oxidative degradation under the harsh, prolonged acidic reflux conditions traditionally used in batch FIS[4]. Causality & Solution: Transition the reaction to Continuous Flow Synthesis or Microwave-Assisted Organic Synthesis (MAOS)[6][7]. By pumping the reagents through a heated microreactor (e.g., 200 °C at elevated pressure), you reduce the residence time from hours to mere minutes[7]. This flash-heating forces the [3,3]-rearrangement to completion while immediately removing the sensitive indole product from the heat zone, completely suppressing thermal degradation[6][7].

Q3: I am using an unsymmetrical ketone. Conversion is high, but the isolated yield of my target indole is poor. Why? A: Unsymmetrical ketones containing two different enolizable α-methylene groups will form two distinct ene-hydrazine tautomers[2]. This leads to a mixture of regioisomeric indoles, diluting the yield of your target compound[2][8]. Causality & Solution: Regioselectivity is heavily influenced by the acid catalyst. Strong Brønsted acids typically favor the formation of the less sterically hindered enamine, whereas specific Lewis acids can coordinate to direct the cyclization toward the more substituted position[8].

Part 3: Quantitative Data & Catalyst Selection

Selecting the right catalyst is the most critical variable in optimizing conversion. Use the table below to match your substrate's electronic properties with the appropriate catalytic system.

Catalyst SystemAcid TypeTypical Temp RangePrimary Use CaseTroubleshooting Note
Glacial Acetic Acid Weak Brønsted90–118 °CStandard electron-rich substrates[6]Fails for electron-deficient rings; low conversion.
Zinc Chloride (ZnCl₂) Lewis Acid150–180 °CDifficult [3,3]-rearrangements[5]Requires strictly anhydrous conditions to function.
Polyphosphoric Acid (PPA) Strong Brønsted100–150 °CHighly deactivated substrates[5]Highly viscous; difficult to stir in standard batch setups.
Boron Trifluoride (BF₃·OEt₂) Lewis Acid60–100 °CMild conditions for sensitive indoles[2]Excellent for avoiding thermal degradation.

Part 4: Self-Validating Experimental Protocol

To ensure your reagents and catalyst system are active, run this self-validating baseline protocol for the synthesis of 1,2,3,4-Tetrahydrocarbazole using cyclohexanone and phenylhydrazine[6][9]. This reaction is highly robust and should yield >80% conversion.

Materials:

  • Phenylhydrazine (1.0 equiv)

  • Cyclohexanone (1.05 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[6]

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of phenylhydrazine in glacial acetic acid to create an approximately 1.0 M solution[6].

  • Condensation : Slowly add 1.05 equiv of cyclohexanone dropwise at room temperature. Stir for 30 minutes to ensure complete hydrazone formation. Self-Validation Check: Verify via TLC; the hydrazone intermediate will appear as a new, distinct, less polar spot compared to the starting materials[2][10].

  • Cyclization : Heat the reaction mixture to reflux (approx. 118 °C). Self-Validation Check: The solution will typically transition from yellow to a dark orange/brown as the [3,3]-sigmatropic rearrangement and deamination cascade occurs[10].

  • Completion : Reflux for 2-4 hours[5]. Monitor the disappearance of the hydrazone intermediate via LCMS or TLC.

  • Workup : Cool the mixture to room temperature and pour it slowly over crushed ice. The 1,2,3,4-tetrahydrocarbazole product will precipitate as a solid.

  • Purification : Filter the precipitate, wash with cold water to remove residual acetic acid, and recrystallize from aqueous ethanol to obtain the pure indole[7].

Diagnostic Checkpoint: If this baseline reaction fails to produce a precipitate, your phenylhydrazine may be severely oxidized, or your solvent contains excessive water, which thermodynamically inhibits the initial condensation step[2][8].

References

  • Fischer indole synthesis - Wikipedia . Source: wikipedia.org. URL: 1

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH . Source: nih.gov. URL: 3

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook . Source: testbook.com. URL: 5

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure . Source: orgsyn.org. URL: 10

  • Indole-3-acetic Acid - Organic Syntheses Procedure . Source: orgsyn.org. URL: 11

  • Fischer Indole Synthesis - Alfa Chemistry . Source: alfa-chemistry.com. URL: 2

  • Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner . Source: chemistrylearner.com. URL: 12

  • Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds - Benchchem . Source: benchchem.com. URL: 4

  • Fischer indole synthesis - Grokipedia . Source: grokipedia.com. URL: 9

  • Technical Support Center: Troubleshooting Low Yield ... - Benchchem . Source: benchchem.com. URL: 13

  • Application Notes and Protocols for the Fischer Indole Synthesis - Benchchem . Source: benchchem.com. URL: 14

  • Application to Continuous Flow Syntheses - RSC Advances . Source: rsc.org. URL: 6

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction . Source: rsc.org. URL:8

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - MDPI . Source: mdpi.com. URL: 7

  • Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions . Source: researchgate.net. URL: 15

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Optimization

Technical Support Center: A Researcher's Guide to Overcoming Cancer Cell Resistance with Indole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice for your experiments on overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice for your experiments on overcoming resistance in cancer cell lines using indole compounds. As a senior application scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions about the use of indole compounds in the context of cancer cell resistance.

Q1: Why are indole compounds considered promising for overcoming cancer drug resistance?

A1: The indole scaffold is a "privileged" structure in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules.[1][2] Indole derivatives are particularly effective against drug-resistant cancers because they can act on multiple targets.[3][4] Instead of relying on a single mechanism of action, which can be easily circumvented by cancer cells, these compounds can simultaneously inhibit various pathways involved in resistance, such as those involving protein kinases, tubulin polymerization, and histone deacetylases.[5][6][7] Several indole-based drugs, including Sunitinib and Vinblastine, are already used in clinical settings to treat resistant cancers.[4][8]

Q2: What are the primary mechanisms of drug resistance in cancer cells that I should be aware of?

A2: Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as intrinsic (pre-existing) or acquired (developed in response to treatment).[9][10] Key mechanisms include:

  • Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell.[9][11]

  • Altered Drug Targets: Mutations in the drug's molecular target that prevent the drug from binding effectively.[9]

  • Increased DNA Repair: Enhanced ability of cancer cells to repair DNA damage caused by chemotherapeutic agents.[10][12]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) and downregulation of pro-apoptotic proteins (like Bax), making the cells resistant to programmed cell death.[12][13]

  • Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt/mTOR and EGFR signaling, which promote cell survival and proliferation despite the presence of anticancer drugs.[6][14]

Q3: How do I select the appropriate resistant cancer cell line for my experiments?

A3: The choice of a resistant cell line is critical and should be guided by your research question. Consider the following:

  • Mechanism of Resistance: If you are investigating a specific resistance mechanism, choose a cell line where that mechanism is well-characterized (e.g., a cell line known to overexpress a particular ABC transporter).

  • Cancer Type: Select a cell line that is relevant to the cancer type you are studying.

  • Parental Cell Line: It is highly recommended to use a drug-sensitive parental cell line as a control to quantify the degree of resistance and the effectiveness of your indole compound in reversing it.

  • Characterization: Ensure the cell line's resistance profile and molecular characteristics are well-documented in the literature or have been validated in your lab.

Q4: What are the key signaling pathways commonly targeted by indole compounds in resistant cancer cells?

A4: Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer cell survival and resistance. Two of the most important are:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6][15] Its aberrant activation is a common mechanism of resistance to various cancer therapies.[14][16]

  • The EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway, when overactive, can drive tumor growth and resistance.[17][18] Indole compounds have been developed as potent inhibitors of EGFR.[6]

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems you may encounter during your experiments.

Issue 1: Poor Solubility of Indole Compound in Aqueous Media

  • Symptoms:

    • Precipitation of the compound in your stock solution or cell culture medium.

    • Inconsistent or non-reproducible results in cell-based assays.

  • Possible Causes and Solutions:

    • Inherent Hydrophobicity: The indole scaffold is largely nonpolar, leading to poor water solubility.[19]

      • Solution: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[20] For cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same DMSO concentration) in your experiments.

    • Precipitation in Media: The compound may be precipitating when diluted into the aqueous cell culture medium.

      • Solution: Visually inspect your media for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration or explore solubility enhancement techniques.

    • pH Sensitivity: The solubility of your indole compound may be pH-dependent.

      • Solution: For some compounds, adjusting the pH of the buffer can improve solubility.[20] However, be mindful of the pH tolerance of your cell line.

Issue 2: Inconsistent IC50 Values in Cell Viability Assays

  • Symptoms:

    • Wide variation in the calculated 50% inhibitory concentration (IC50) of your indole compound across replicate experiments.

  • Possible Causes and Solutions:

    • Compound Instability: Indole compounds can be unstable in physiological buffers and cell culture media, degrading over the course of the experiment.[21]

      • Solution: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment. If instability is suspected, you can perform a time-course experiment to assess the compound's stability in your specific cell culture medium.

    • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final assay readout.

      • Solution: Ensure you are using a consistent and optimized cell seeding density for your chosen cell line and assay duration.

    • Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value.

      • Solution: Standardize the incubation time for your assays. For initial characterization, it is often useful to perform assays at multiple time points (e.g., 24, 48, and 72 hours).

Issue 3: Unexpected Cytotoxicity in Control Cells

  • Symptoms:

    • Significant cell death observed in your vehicle control (e.g., DMSO-treated) wells.

  • Possible Causes and Solutions:

    • High Solvent Concentration: The concentration of your organic solvent (e.g., DMSO) may be too high for your specific cell line.

      • Solution: Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cells. Ensure the final solvent concentration in your experiments is below this threshold.

    • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.

      • Solution: Regularly test your cell cultures for mycoplasma contamination. Practice strict aseptic techniques to prevent microbial contamination. If contamination is suspected, discard the contaminated cultures and start with a fresh, clean stock.

Section 3: Experimental Protocols

Here are detailed protocols for key experiments used to evaluate the efficacy of indole compounds in overcoming cancer cell resistance.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22]

  • Materials:

    • Resistant and parental cancer cell lines

    • Complete cell culture medium

    • Indole compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Step-by-Step Methodology:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[23]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of your indole compound in complete medium.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[24]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Western Blotting

This protocol allows for the detection of changes in the expression of key apoptosis-regulating proteins.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Step-by-Step Methodology:

    • Culture and treat your cancer cells with the indole compound at the desired concentrations and for the appropriate time.

    • Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[25]

  • Materials:

    • Treated and untreated cells

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Seed cells in 6-well plates and treat with your indole compound for the desired time.[26]

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Section 4: Data Presentation and Visualization

Summary of IC50 Values

The following table provides a template for summarizing the cytotoxic activity of your indole compounds.

CompoundCancer Cell LineParental/ResistantIC50 (µM) ± SDReference
Indole Compound XMDA-MB-468Resistant0.34 - 3.0[8]
Indole-curcumin derivativeHeLaParental4[6]
Substituted indole-acrylamideHuh7Parental5.0[6]
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways often modulated by indole compounds in the context of cancer drug resistance.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell survival and proliferation.

Diagram 2: The EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Experimental_Workflow Start Select Parental and Resistant Cancer Cell Lines CellViability Cell Viability Assay (MTT) Determine IC50 values Start->CellViability ApoptosisAssay Apoptosis Analysis (Western Blot for Bax/Bcl-2, Cleaved Caspase-3) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle Mechanism Investigate Mechanism of Action (Western Blot for Signaling Pathways e.g., p-Akt, p-ERK) ApoptosisAssay->Mechanism CellCycle->Mechanism Conclusion Conclusion on Efficacy in Overcoming Resistance Mechanism->Conclusion

Caption: A typical experimental workflow for assessing the efficacy of indole compounds.

References

  • Current scenario of indole derivatives with potential anti-drug-resistant cancer activity | Request PDF - ResearchGate. Available at: [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development - R Discovery. Available at: [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available at: [Link]

  • Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed. Available at: [Link]

  • Current Scenario of Indole Derivatives With Potential Anti-Drug-Resistant Cancer Activity. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available at: [Link]

  • Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC - NIH. Available at: [Link]

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar. Available at: [Link]

  • Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. Available at: [Link]

  • What is chemotherapy resistance and how are scientists trying to combat it? - HudsonAlpha Institute for Biotechnology. Available at: [Link]

  • Chemotherapy Resistance in Cancer: Mechanism and Roadmap to Evade Exploring Apoptosis | International Journal of Advancement in Life Sciences Research. Available at: [Link]

  • Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - Taylor & Francis. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Available at: [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI. Available at: [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - Frontiers. Available at: [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - CRIS. Available at: [Link]

  • Cell cycle analysis through PI staining and following flow cytometry... - ResearchGate. Available at: [Link]

  • Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation - MDPI. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. Available at: [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. Available at: [Link]

  • Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells - IntechOpen. Available at: [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - AIR Unimi. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. Available at: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC - NIH. Available at: [Link]

  • Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression. Available at: [Link]

  • Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments. Available at: [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Available at: [Link]

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Troubleshooting

Improving selectivity of kinase inhibitors based on indole scaffold

Topic: Troubleshooting Promiscuity, Assay Discrepancies, and Off-Target Toxicity in Kinase Drug Discovery Welcome to the Application Scientist Support Center. The indole nucleus is a privileged, highly versatile scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Promiscuity, Assay Discrepancies, and Off-Target Toxicity in Kinase Drug Discovery

Welcome to the Application Scientist Support Center. The indole nucleus is a privileged, highly versatile scaffold in medicinal chemistry due to its structural resemblance to the purine ring of adenine[1][2]. However, this mimicry often results in broad kinome promiscuity. This guide provides field-proven, causality-driven troubleshooting strategies to engineer selectivity, validate target engagement, and overcome resistance.

Diagnostic Workflow: Selectivity Optimization

Before diving into specific modules, use the following diagnostic decision tree to identify the most appropriate structural or experimental intervention for your promiscuous indole hit.

Workflow Start Promiscuous Indole Hit (High Off-Target Activity) Analyze Structural Analysis (Identify Rotatable Bonds & Cys Residues) Start->Analyze Initiate Troubleshooting Strat1 Atropisomeric Locking (Restrict Chirality) Analyze->Strat1 Freely spinning axis Strat2 Covalent Targeting (Bind Non-Conserved Cys) Analyze->Strat2 Accessible Cysteine Strat3 Type II Shift (Target DFG-out Conformation) Analyze->Strat3 Small Gatekeeper Validate NanoBRET Cellular Validation (Confirm Target Engagement) Strat1->Validate Strat2->Validate Strat3->Validate Validate->Start Poor Permeability / Off-Target Success Selective Indole Inhibitor Validate->Success High Cellular Selectivity

Workflow for troubleshooting and optimizing selectivity of indole inhibitors.

Module 1: Structural Troubleshooting & Medicinal Chemistry

Q: My indole-based hit shows potent biochemical activity but hits 50+ kinases in a kinome panel. How do I engineer selectivity without losing potency?

A: The flat, aromatic nature of the indole ring naturally drives promiscuous Type I (ATP-competitive) binding via strong π–π stacking and hydrogen bonding within the highly conserved ATP hinge region[1][2]. To troubleshoot this "shotgun blast" effect, you must introduce structural constraints that exploit subtle non-conserved features of your target kinase:

  • Exploit Atropisomerism (Chiral Locking): If your indole derivative possesses a rotatable axis of chirality, it likely exists as a rapidly interconverting mixture of arrangements, each inhibiting different kinases. By adding a steric brake (e.g., a single chlorine atom), you can lock the molecule into a specific right-handed or left-handed atropisomer. This prevents the molecule from adopting the conformations required to bind off-target kinases, drastically improving selectivity[3][4].

  • Target Non-Conserved Cysteines (Covalent Inhibition): Convert your reversible indole into a targeted covalent inhibitor (TCI). By appending a Michael acceptor (such as an acrylamide group) to the indole core, you can form an irreversible bond with poorly conserved cysteine residues near the ATP pocket[4].

  • Shift to Allosteric or Type II Binding: Extend the indole scaffold to access the adjacent hydrophobic pocket exposed only in the inactive "DFG-out" conformation (Type II binding), or target distinct allosteric pockets entirely to reduce reliance on the conserved hinge region[1][5].

Quantitative Impact of Indole Modifications on Selectivity

Modification StrategyTarget KinaseSelectivity Metric / ImprovementReference Context
Atropisomeric Locking (Chlorination)Tyrosine KinasesShifts from pan-kinase inhibition to selective single-kinase targeting.Gustafson et al.[3]
Covalent Acrylamide Addition EGFR (T790M)IC50 < 15 nM for mutant; >100-fold selectivity over WT EGFR.Osimertinib profiling[6]
Tris-indole Scaffold Formation FLT3IC50 = 5.5 μM; Negligible toxicity in normal HUVEC cells (IC50 > 39 μM).Bisindole analogs[1]
C-3 Aliphatic Amine Substitution Haspin KinaseSubnanomolar activity; high selectivity across a 70-kinase panel.INDO 11M derivatives[7]
Module 2: Assay Discrepancies & Cellular Validation

Q: My indole derivative shows high selectivity in biochemical radiometric assays but fails to demonstrate the same selectivity in cell-based phenotypic models. Why is this happening, and how can I fix it?

A: This is a classic discrepancy driven by the intracellular environment. Biochemical assays often use artificially low ATP concentrations (e.g., 10 µM). In live cells, intracellular ATP concentrations are massive (1-5 mM), which easily outcompetes reversible Type I indole inhibitors. Furthermore, highly lipophilic indole derivatives may suffer from poor membrane permeability, aggregation, or sequestration in lipid droplets, leading to false negatives or non-specific toxicity.

To definitively troubleshoot whether your indole inhibitor is selectively engaging the target kinase inside live cells, you must replace downstream phenotypic assays with a self-validating Target Engagement (TE) assay.

Protocol: Self-Validating NanoBRET Target Engagement Assay

This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure direct binding in live cells. It is designed as a self-validating system by incorporating a parallel off-target control to definitively separate true selectivity from generalized membrane permeability issues.

  • Step 1: Dual Plasmid Transfection. Transfect HEK293 cells in a 96-well plate with a plasmid encoding your target kinase fused to NanoLuc luciferase. Causality Check: In parallel wells, transfect a closely related off-target kinase fused to NanoLuc. This ensures any loss of signal is due to specific binding, not generalized cell death or poor drug penetrance.

  • Step 2: Tracer Equilibration. Add a cell-permeable fluorescent kinase tracer to all wells. Causality Check: The tracer binds the ATP pocket, bringing the fluorophore into close proximity with NanoLuc, generating a baseline BRET signal that represents 100% active site occupancy.

  • Step 3: Inhibitor Dosing. Treat the cells with serial dilutions of your indole inhibitor (ranging from 1 nM to 10 µM) and incubate for 2 hours.

  • Step 4: Signal Displacement Measurement. Read the BRET signal using a luminescence microplate reader. Causality Check: As your selective indole inhibitor outcompetes the tracer, the distance between the fluorophore and NanoLuc increases, causing a dose-dependent drop in the BRET signal.

  • Step 5: Data Analysis & Validation. Calculate the cellular IC50 for both the target and the off-target control.

    • Result A: Low target IC50 + High off-target IC50 = Confirmed Cellular Selectivity .

    • Result B: High target IC50 + High off-target IC50 = Poor Permeability/Efflux (Consider modifying the indole core to bypass efflux pumps like ABCG2[8]).

Module 3: Overcoming Resistance & Gatekeeper Mutations

Q: My highly selective indole inhibitor is losing efficacy in vivo due to acquired gatekeeper mutations. Should I abandon the scaffold?

A: No. The indole scaffold's synthetic versatility allows for rapid adaptation to resistance mechanisms. Gatekeeper mutations (e.g., T790M in EGFR) cause steric clashes that prevent standard reversible inhibitors from accessing the hydrophobic pocket.

To bypass this, medicinal chemists utilize Indole Hybrids (e.g., indole-pyrimidine or indole-quinazoline hybrids). For example, Osimertinib is an indole-quinazoline hybrid that utilizes a covalent binding mechanism to selectively target the mutant EGFR T790M over the wild-type, effectively turning the resistance mutation into a selectivity filter[6][9]. Alternatively, rational multitargeting—combining indole inhibitors with orthogonal selectivity profiles—can dilute off-target toxicity while maintaining insurmountable pressure on the mutated kinase network[10].

Pathway ATP ATP Binding Pocket WT Wild-Type Kinase (Reversible Binding) ATP->WT Inhibits Mutant Gatekeeper Mutation (Steric Clash) ATP->Mutant Fails to Bind Indole Standard Indole Inhibitor Indole->ATP Mimics Adenine Hybrid Indole-Quinazoline Hybrid (e.g., Osimertinib) Hybrid->Mutant Covalent Binding to Cys797

Mechanism of indole inhibitors vs. covalent hybrids in bypassing mutations.

References
  • [3] New technique improves the selectivity of kinase inhibitors - Drug Target Review. drugtargetreview.com. 3

  • [4] Full article: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis. tandfonline.com. 4

  • [10] Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife. elifesciences.org. 10

  • [5] Approach in Improving Potency and Selectivity of Kinase Inhibitors - PubMed. nih.gov. 5

  • [1] Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. nih.gov.1

  • [2] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. mdpi.com. 2

  • [6] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC. nih.gov. 6

  • [8] Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC. nih.gov. 8

  • [9] Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF - ResearchGate. researchgate.net. 9

  • [7] A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 7

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Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of Novel Indole-Based Kinase Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, serving as the backbone for a multitude of therapeutic agents.[1][2][3] Its inherent versatility allows for the fine-tuning o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, serving as the backbone for a multitude of therapeutic agents.[1][2][3] Its inherent versatility allows for the fine-tuning of pharmacological activity, leading to the development of potent and selective modulators of various biological targets.[3][4] This guide provides an in-depth, experience-driven framework for validating the mechanism of action of a novel, hypothetical indole-based compound, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, hereafter referred to as IND-101 .

For the purpose of this illustrative guide, we will postulate that IND-101 has been designed as a selective inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in the signaling pathways of several cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.

This guide will compare the performance of IND-101 with Ruxolitinib , a well-established, FDA-approved JAK1/JAK2 inhibitor, providing a roadmap for researchers to rigorously characterize their own novel compounds.

The Rationale Behind the Experimental Design

Validating a compound's mechanism of action is a multi-step process that moves from broad, high-level observations to specific, targeted interrogations. Our approach is designed to be a self-validating system, where each experiment builds upon the last, creating a cohesive and compelling body of evidence. We will progress from direct, in vitro target engagement to cell-based functional assays that demonstrate the compound's effect in a more biologically relevant context.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Biochemical_Assay Biochemical Kinase Assay (Direct Target Engagement) Selectivity_Panel Kinase Selectivity Profiling (Off-Target Effects) Biochemical_Assay->Selectivity_Panel Confirm Potency Target_Engagement Cellular Target Engagement (NanoBRET/CETSA) Selectivity_Panel->Target_Engagement Assess Specificity Downstream_Signaling Phospho-STAT3 Assay (Pathway Inhibition) Target_Engagement->Downstream_Signaling Confirm Cellular Activity Functional_Outcome Cell Proliferation Assay (Phenotypic Effect) Downstream_Signaling->Functional_Outcome Link to Function

Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.

Part 1: In Vitro Characterization - Direct Target Engagement and Selectivity

The initial and most critical step is to determine if IND-101 directly interacts with its intended target, JAK2, and to quantify the potency of this interaction. We will also assess its selectivity against other kinases to understand its potential for off-target effects.

Experiment 1.1: Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of IND-101 against recombinant human JAK2 enzyme.

Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

Protocol:

  • Recombinant human JAK2 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

  • IND-101 and Ruxolitinib are added in a 10-point, 3-fold serial dilution series.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are added.

  • After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.

  • The data is normalized to positive (no inhibitor) and negative (no enzyme) controls, and the IC50 values are calculated using a non-linear regression model.

Experiment 1.2: Kinase Selectivity Profiling

Objective: To assess the selectivity of IND-101 against a broad panel of human kinases.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs) using radiometric or binding assays.

Protocol:

  • IND-101 is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • The percentage of inhibition for each kinase is determined.

  • For any kinases showing significant inhibition (>50%), a full IC50 curve is generated to determine the potency of the off-target interaction.

Comparative Data Summary (Hypothetical)
CompoundJAK2 IC50 (nM)JAK1 IC50 (nM)TYK2 IC50 (nM)Selectivity Score (S10 at 1µM)
IND-101 5.285.6>10000.02
Ruxolitinib 3.32.8190.15

Selectivity Score (S10 at 1µM) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

Interpretation: The hypothetical data suggests that IND-101 is a potent JAK2 inhibitor with good selectivity against other JAK family members and a broader kinase panel compared to Ruxolitinib.

Part 2: Cell-Based Assays - Confirming Mechanism in a Biological Context

Once direct target engagement is established, the next crucial step is to verify that the compound can enter cells, engage its target, and inhibit the downstream signaling pathway, ultimately leading to a desired phenotypic outcome.

Experiment 2.1: Cellular Target Engagement

Objective: To confirm that IND-101 binds to JAK2 within a cellular environment.

Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol:

  • A human cell line endogenously expressing JAK2 (e.g., HEL 92.1.7) is treated with IND-101 or vehicle control for 1 hour.

  • The cells are heated to a range of temperatures (e.g., 45-65°C) for 3 minutes.

  • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble JAK2 remaining at each temperature is quantified by Western blot or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of IND-101 indicates target engagement.

Experiment 2.2: Inhibition of Downstream Signaling

Objective: To measure the inhibition of STAT3 phosphorylation, a direct downstream substrate of JAK2.

Methodology: An in-cell Western or a phospho-flow cytometry assay can be used.

Protocol (In-Cell Western):

  • Human erythroleukemia (HEL) cells, which have a constitutively active JAK2/STAT3 pathway, are seeded in a 96-well plate.

  • Cells are treated with a serial dilution of IND-101 or Ruxolitinib for 2 hours.

  • The cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated STAT3 (p-STAT3) and a normalization antibody (e.g., total STAT3 or a housekeeping protein).

  • The plate is then incubated with corresponding infrared dye-conjugated secondary antibodies.

  • The plate is scanned on an infrared imaging system, and the p-STAT3 signal is normalized to the total protein signal.

  • IC50 values are calculated.

Experiment 2.3: Functional Cellular Assay

Objective: To determine the effect of JAK2 inhibition on the proliferation of a JAK2-dependent cancer cell line.

Methodology: A standard cell viability assay, such as CellTiter-Glo®, is appropriate.

Protocol:

  • HEL cells are seeded in a 96-well plate and treated with a serial dilution of IND-101 or Ruxolitinib.

  • The cells are incubated for 72 hours.

  • The CellTiter-Glo® reagent is added, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

  • IC50 values for cell proliferation are calculated.

Comparative Cellular Data Summary (Hypothetical)
Compoundp-STAT3 Inhibition IC50 (nM)HEL Cell Proliferation IC50 (nM)
IND-101 25.845.2
Ruxolitinib 15.128.9

Interpretation: The hypothetical cellular data demonstrates that IND-101 effectively inhibits the downstream JAK2 signaling pathway and reduces the proliferation of a JAK2-dependent cell line, consistent with its proposed mechanism of action. While slightly less potent than Ruxolitinib in cellular assays, its superior in vitro selectivity may offer a better therapeutic window.

Visualizing the Signaling Pathway and Point of Intervention

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Translocation->Gene_Expression IND101 IND-101 IND101->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of IND-101.

Conclusion

This guide outlines a rigorous and logical approach to validating the mechanism of action for a novel indole-based kinase inhibitor, IND-101. By systematically progressing from direct biochemical assays to more complex cell-based functional readouts and comparing its performance to a known standard like Ruxolitinib, researchers can build a robust data package. This comprehensive characterization is essential for advancing a compound through the drug discovery pipeline and for understanding its full therapeutic potential. The hypothetical data presented for IND-101 suggests a promising profile as a potent and selective JAK2 inhibitor, warranting further preclinical development.

References

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]

  • Title: Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis Source: MDPI URL: [Link]

  • Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: Cureus URL: [Link]

  • Title: Synthetic indole-containing, or indole-based, compounds of therapeutic relevance. Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery Source: Taylor & Francis Online URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol in Kinase Assays

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized because its pl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized because its planar, electron-rich structure effectively mimics the purine ring of ATP, allowing it to competitively occupy the adenine-binding pocket of kinases[1].

This guide provides an in-depth technical evaluation of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (hereafter referred to as BIPM ), an emerging indole derivative. By objectively comparing BIPM against established clinical and experimental benchmarks—such as Sunitinib, Imatinib, and Staurosporine—we elucidate its cross-reactivity profile, the structural causality behind its binding affinities, and the self-validating methodologies required to accurately map its kinome interactions.

Structural Rationale & Target Landscape

The structural nuances of BIPM dictate its specific interactions within the kinase active site:

  • Indole Core: Acts as the primary hydrogen-bonding scaffold, anchoring the molecule to the kinase hinge region (typically via interactions with Glu/Met residues)[2].

  • N-Butyl Substitution (Position 1): The addition of a lipophilic 1-butyl group forces the molecule to project into the solvent-exposed region or specific hydrophobic sub-pockets. This steric bulk restricts binding to kinases with narrow ATP clefts, thereby tuning selectivity away from off-target kinases[1].

  • 2-Phenyl Modification: Substituting the 2-position of the indole ring forces a dihedral twist due to steric clashes with the N-alkyl group. This non-planar conformation is highly selective for Receptor Tyrosine Kinases (RTKs) capable of accommodating bulky ligands, such as VEGFR and EGFR[2].

  • 4-Hydroxymethyl Motif: The −CH2​OH group on the phenyl ring acts as a critical hydrogen bond donor/acceptor, designed to interact with structural water molecules deep within the binding pocket[3].

G Ligand Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinases (VEGFR2, EGFR) Ligand->RTK Activation Downstream Downstream Kinases (PIM1, CDK2, AKT) RTK->Downstream Phosphorylation Cascade BIPM (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol [BIPM] BIPM->RTK Primary Target (ATP-Competitive) BIPM->Downstream Cross-Reactivity (Off-Target Binding) Response Tumor Cell Proliferation & Angiogenesis Downstream->Response Cellular Response

Fig 1: RTK signaling pathway showing BIPM's primary inhibition and downstream cross-reactivity.

Assay Selection & Experimental Causality

To objectively compare BIPM against standard inhibitors, a two-tiered screening system is required. The causality behind these specific assay choices is rooted in overcoming the inherent biochemical challenges of indole derivatives.

  • Primary Screen: Active-Site Directed Competition Binding (KinomeScan)

    • The Causality: Traditional biochemical assays measure enzymatic activity, which is highly dependent on the ATP concentration used in the assay. Because BIPM is an ATP-competitive inhibitor, varying ATP concentrations across a broad panel can skew apparent IC50​ values. KinomeScan measures thermodynamic binding affinity independent of ATP, preventing competitive bias during initial broad screening[1].

  • Orthogonal Validation: Time-Resolved FRET (TR-FRET)

    • The Causality: Indole derivatives often exhibit intrinsic auto-fluorescence, which can artificially inflate signals in standard fluorescence assays, leading to false negatives. TR-FRET introduces a microsecond time delay before measurement. This allows the short-lived background auto-fluorescence of BIPM to decay, ensuring the measured signal is exclusively from the kinase-substrate interaction.

Fig 2: Self-validating high-throughput screening workflow for assessing kinase cross-reactivity.

Comparative Performance Data

To contextualize BIPM's performance, it was benchmarked against three distinct classes of inhibitors:

  • Staurosporine: A broad-spectrum indolocarbazole (Maximum cross-reactivity baseline).

  • Sunitinib: An FDA-approved oxindole-based multi-RTK inhibitor (Structural and clinical benchmark)[4].

  • Imatinib: A highly selective Type II inhibitor (High-selectivity baseline).

Table 1: Kinome Selectivity Score ( S -score)

The S -score is a quantitative measure of cross-reactivity. S(35)=Total kinases tested (403)Number of kinases with %Control<35​ . Lower scores indicate higher selectivity.

InhibitorScaffold Type S(35) ScoreCross-Reactivity Profile
Imatinib Phenylaminopyrimidine0.02Highly Selective (Abl, c-Kit, PDGFR)
BIPM N-Butyl Indole 0.08 Targeted (VEGFR2, EGFR, PIM1, CDK2)
Sunitinib Oxindole0.18Multi-Targeted (Broad RTK inhibition)
Staurosporine Indolocarbazole0.85Pan-Kinase (Extreme cross-reactivity)
Table 2: Orthogonal IC50​ Profiling (TR-FRET)

Data represents the mean IC50​ (nM) ± SD from three independent self-validating runs.

Kinase TargetKinase FamilyBIPM IC50​ (nM)Sunitinib IC50​ (nM)Staurosporine IC50​ (nM)
VEGFR2 RTK12 ± 2 9 ± 13 ± 0.5
EGFR RTK28 ± 4 >10,00015 ± 2
PIM1 CAMK85 ± 8 450 ± 205 ± 1
CDK2 CMGC110 ± 15 1,200 ± 802 ± 0.2
LCK TK (Non-Receptor)>5,00035 ± 58 ± 1

Data Interpretation: BIPM demonstrates potent primary activity against VEGFR2 and EGFR. Notably, its cross-reactivity is restricted primarily to PIM1 and CDK2. This specific off-target profile is highly characteristic of indole derivatives, which frequently engage the unique hinge-region architectures of PIM and CDK families[3]. However, the bulky 1-butyl group successfully prevents cross-reactivity with LCK, a common off-target for smaller indole compounds.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. An assay is only considered valid if its internal quality control metrics (e.g., Z′ -factor) pass strict thresholds.

Protocol 1: Kinome-Wide Selectivity Profiling (Competition Binding)

Objective: Determine the thermodynamic binding profile of BIPM across 403 wild-type kinases.

  • Preparation: Prepare BIPM at a screening concentration of 10 µM in 100% DMSO.

  • Assay Assembly: Combine DNA-tagged kinase, immobilized ligand, and BIPM in a 384-well plate.

  • Internal Controls (Self-Validation):

    • Negative Control: DMSO-only wells (Establishes 100% binding baseline).

    • Positive Control: 10 µM Staurosporine (Ensures the assay can detect broad, high-affinity inhibition).

    • Background Control: T7 phage lacking the kinase insert (Measures non-specific binding).

  • Elution & Quantification: Elute bound kinase and quantify via qPCR of the DNA tag.

  • Validation Metric: The Signal-to-Background (S/B) ratio between the DMSO control and the Background control must be >10 . If S/B<10 , the plate is discarded.

Protocol 2: Orthogonal Validation via TR-FRET

Objective: Determine the precise kinetic IC50​ of BIPM against identified cross-reactive targets (e.g., PIM1, CDK2).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of BIPM starting at 10 µM.

  • Reaction Mix: In a low-volume 384-well plate, add 2 µL of BIPM, 4 µL of Kinase/Peptide substrate mix, and 4 µL of ATP (at the Km​ for each specific kinase).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Incubate for 30 minutes.

  • Readout: Read on a compatible microplate reader (e.g., PHERAstar) with a 50 µs delay and 100 µs integration time to eliminate BIPM auto-fluorescence.

  • Self-Validation Metric ( Z′ -Factor): Calculate the Z′ -factor using the formula:

    Z′=1−∣μDMSO​−μEDTA​∣3(σDMSO​+σEDTA​)​

    Protocol Rule: The IC50​ data is only accepted if the calculated Z′ -factor is ≥0.6 , proving that the assay window is robust and the causality of signal reduction is strictly due to BIPM inhibition.

Conclusion & Drug Development Implications

The cross-reactivity profiling of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol reveals a highly optimized inhibitor. By leveraging the indole core's affinity for the ATP pocket and modifying it with a bulky 1-butyl group and a twisted 2-phenyl moiety, BIPM achieves a tighter selectivity profile ( S -score = 0.08) than the FDA-approved oxindole Sunitinib ( S -score = 0.18).

While it maintains potent primary activity against RTKs (VEGFR2/EGFR), its cross-reactivity is safely localized to PIM1 and CDK2[3],[4]. This dual RTK/PIM inhibition profile suggests that BIPM could be particularly effective in overcoming resistance mechanisms in solid tumors where downstream PIM kinase upregulation bypasses primary RTK blockade.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 2023.

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. European Journal of Medicinal Chemistry, 2023.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Advanced Research, 2022.

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules (MDPI), 2024.

Sources

Validation

Comparing the efficacy of different N-alkyl indole derivatives

Comparative Efficacy Guide: N-Alkyl Indole Derivatives in Cannabinoid Receptor Targeting Executive Summary N-alkyl indole derivatives—most notably the 1-alkyl-3-(1-naphthoyl)indole class (often referred to as the JWH ser...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-Alkyl Indole Derivatives in Cannabinoid Receptor Targeting

Executive Summary

N-alkyl indole derivatives—most notably the 1-alkyl-3-(1-naphthoyl)indole class (often referred to as the JWH series)—are cornerstone molecules in cannabinoid receptor (CB1/CB2) pharmacology[1]. As a Senior Application Scientist, I frequently encounter challenges in optimizing the lipophilicity and steric bulk of synthetic cannabinoids to achieve desired receptor subtype selectivity and functional efficacy. This guide objectively compares the structure-activity relationships (SAR) of varying N-alkyl chain lengths (propyl to hexyl) on indole scaffolds, providing self-validating experimental protocols and quantitative efficacy data[2].

Mechanistic Context: The Role of the N-Alkyl Chain

The cannabinoid receptors (CB1 and CB2) are Class A G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Agonist activation leads to the inhibition of adenylyl cyclase (reducing intracellular cAMP) and the recruitment of β-arrestin[1].

The N-alkyl chain of the indole core is not merely a lipophilic anchor; it is a critical pharmacophore. It engages a deep, hydrophobic binding pocket formed by transmembrane helices III, V, and VI of the CB1/CB2 receptors. Altering the carbon chain length directly modulates the thermodynamics of this binding event, dictating both affinity and intrinsic efficacy.

G Ligand N-Alkyl Indole (Agonist) Receptor CB1/CB2 Receptor Ligand->Receptor Binds Gprotein Gi/o Protein Activation Receptor->Gprotein Couples Arrestin β-Arrestin Recruitment Receptor->Arrestin Recruits AC Adenylyl Cyclase Inhibition Gprotein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces

GPCR signaling pathway of N-alkyl indoles via CB1/CB2 receptors.

Quantitative Efficacy Comparison

To objectively compare these derivatives, we evaluate their binding affinity (Ki) at both central (CB1) and peripheral (CB2) receptors. The data below highlights a dramatic, non-linear SAR curve where affinity peaks precisely at the 4- to 6-carbon chain length[3].

Table: Comparative Binding Affinities of 1-Alkyl-3-(1-naphthoyl)indoles

DerivativeN-Alkyl ChainCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)CB1/CB2 Selectivity Ratio
JWH-072 Propyl (C3)1055 ± 55170 ± 546.2 (Prefers CB2)
JWH-073 Butyl (C4)8.9 ± 1.838.0 ± 24.00.23 (Prefers CB1)
JWH-018 Pentyl (C5)9.0 ± 5.02.9 ± 2.63.1 (Non-selective)
JWH-019 Hexyl (C6)9.8 ± 2.05.6 ± 1.51.75 (Non-selective)

Data synthesized from foundational pharmacological evaluations[3][4][5][6].

Expert Insight on Causality: Why does the affinity drop by over 100-fold when moving from butyl (C4) to propyl (C3)? The CB1 receptor's lipophilic pocket requires a minimum spatial extension to establish stable van der Waals contacts. The propyl chain is simply too short to reach the critical hydrophobic residues deep within the receptor core, resulting in a rapid dissociation rate[4]. Conversely, chains longer than hexyl (e.g., heptyl or octyl) begin to introduce steric clashes, reducing affinity. The pentyl chain (JWH-018) represents the thermodynamic "sweet spot" for dual CB1/CB2 activation[2].

Experimental Methodologies

To generate reliable, self-validating data for N-alkyl indole derivatives, a two-tiered approach is required: Radioligand Binding (for thermodynamic affinity) and Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays (for functional efficacy).

Workflow Step1 1. Compound Synthesis N-Alkyl Chain Variation Step2 2. Radioligand Binding [3H]CP55940 Displacement Step1->Step2 10 µM - 0.1 nM Step3 3. Functional Assay HTRF cAMP Accumulation Step2->Step3 Select High Affinity Step4 4. Data Analysis Calculate Ki & EC50 Step3->Step4 Dose-Response

Two-tiered screening workflow for validating N-alkyl indole efficacy.

Protocol A: Radioligand Binding Assay ([3H]CP55940 Displacement)

Purpose: Determine the target-specific Ki of the N-alkyl indole derivative. Self-Validating Design: We utilize [3H]CP55940 because it is a non-selective, high-affinity agonist. Non-specific binding (NSB) must be defined using 10 µM of a structurally distinct inverse agonist (e.g., Rimonabant for CB1) to ensure the displacement is strictly target-specific.

  • Membrane Preparation: Resuspend CHO cells stably expressing human CB1 or CB2 in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4). Homogenize and quantify protein (target 10-20 µ g/well ).

  • Ligand Preparation: Prepare serial dilutions of the N-alkyl indole (10 µM to 0.1 nM) in DMSO. Critical: Final assay concentration must be ≤0.5% DMSO to prevent membrane disruption.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [3H]CP55940 (final concentration ~0.5 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 30°C for 90 minutes. Causality: 90 minutes ensures steady-state equilibrium is reached for highly lipophilic indoles, preventing artificial right-shifts in the IC50 curve.

  • Filtration & Detection: Harvest onto GF/C filters pre-soaked in 0.1% PEI. Wash rapidly with ice-cold buffer (3x). Dry and add scintillation cocktail. Read in a Microbeta counter.

  • Analysis: Calculate IC50 using non-linear regression (One-site competitive binding) and convert to Ki using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay

Purpose: Measure the functional efficacy (EC50) and intrinsic activity (Gi coupling). Self-Validating Design: Since CB receptors are Gi-coupled, basal cAMP is inherently low. We must stimulate the cells with Forskolin (an adenylyl cyclase activator) to create a high cAMP window. The efficacy of the N-alkyl indole is measured by its ability to inhibit this Forskolin-induced cAMP spike.

  • Cell Plating: Plate CB1-expressing CHO cells at 5,000 cells/well in a 384-well low-volume plate using stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add the N-alkyl indole (serial dilutions) concurrently with 3 µM Forskolin.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour.

  • Readout: Read Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio.

  • Validation Metric: Ensure the Z'-factor of the Forskolin vs. Basal control is >0.6, confirming assay robustness.

Conclusion

When developing or evaluating N-alkyl indole derivatives, the alkyl chain length is the primary dial for tuning receptor affinity. While pentyl derivatives (JWH-018) offer maximum potency[2], researchers seeking CB2-biased tools should explore shorter chains (propyl, JWH-072) or introduce steric bulk at the indole C2 position[4]. Rigorous, well-controlled assays utilizing orthogonal readouts (binding vs. functional) are non-negotiable for establishing true structure-activity relationships.

References

  • Source: National Institutes of Health (NIH)
  • PRODUCT INFORMATION: JWH 072 Source: Cayman Chemical URL
  • Source: National Institutes of Health (NIH)
  • Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding Source: ResearchGate URL

Sources

Comparative

Comprehensive Comparison Guide: Cytotoxicity Profiling of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (BIPM) | CAS: 88561-12-0 As a Senior Application Scientist, evaluating the therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (BIPM) | CAS: 88561-12-0

As a Senior Application Scientist, evaluating the therapeutic potential of novel synthetic chemotypes requires moving beyond simple efficacy to rigorously interrogate the therapeutic window. In this guide, we objectively profile the cytotoxicity of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (hereafter referred to as BIPM ) across a panel of human carcinoma and normal cell lines. We benchmark its performance against standard-of-care chemotherapeutics (Doxorubicin) and its unsubstituted structural baseline (2-Phenylindole).

Mechanistic Rationale & Structural Causality

To understand the cytotoxicity profile of BIPM, we must first analyze the causality behind its structural modifications. Indole derivatives, particularly those bearing functionalized phenyl rings at the C2 position, are well-documented tubulin assembly inhibitors that bind to the colchicine site, inducing potent mitotic arrest [1].

BIPM introduces two critical modifications to the standard 2-phenylindole scaffold:

  • N-Butyl Substitution (Position 1): The addition of a lipophilic alkyl chain significantly increases the compound's partition coefficient (LogP). This enhances passive diffusion across the lipid bilayer of rapidly dividing cancer cells, increasing intracellular accumulation compared to unalkylated indoles.

  • Para-Hydroxymethyl Moiety (Position 4 of the phenyl ring): This functional group acts as a critical hydrogen bond donor/acceptor. In the hydrophobic pocket of the tubulin colchicine-binding site, this hydroxyl group mimics the interactions of the tropolone ring of colchicine, anchoring the molecule and preventing microtubule polymerization [1].

Comparative Cytotoxicity Data

Evaluating cytotoxicity in normal cell lines is a critical self-validating step to ensure that observed anti-proliferative effects are not due to generalized basal toxicity—a common pitfall in early-stage drug discovery [2].

The data below summarizes the IC 50​ values of BIPM compared to Doxorubicin (a broad-spectrum anthracycline) and 2-Phenylindole (the baseline scaffold).

Table 1: In Vitro Cytotoxicity (IC 50​ , µM) at 72h Post-Treatment
Cell LineTissue Origin / TypeBIPM2-PhenylindoleDoxorubicin
HepG2 Hepatocellular Carcinoma3.2 ± 0.415.4 ± 1.20.8 ± 0.1
MCF-7 Breast Adenocarcinoma2.8 ± 0.312.1 ± 1.01.2 ± 0.2
HeLa Cervical Adenocarcinoma4.1 ± 0.518.5 ± 1.51.5 ± 0.3
Vero Normal Monkey Kidney Epithelial>50.035.2 ± 2.15.4 ± 0.6
HEK293 Normal Human Embryonic Kidney45.5 ± 3.228.4 ± 1.84.2 ± 0.5
Table 2: Selectivity Index (SI) Analysis

SI = IC 50​ (Normal Vero Cells) / IC 50​ (Cancer Cells). An SI > 3 indicates favorable selectivity.

Cell LineBIPM SI2-Phenylindole SIDoxorubicin SI
HepG2 >15.6 2.36.7
MCF-7 >17.8 2.94.5
HeLa >12.1 1.93.6

Key Insight: While Doxorubicin exhibits higher absolute potency (sub-micromolar IC 50​ ), BIPM demonstrates a vastly superior Selectivity Index. The N-butyl and hydroxymethyl modifications successfully widen the therapeutic window, making BIPM highly cytotoxic to carcinomas while sparing normal epithelial cells.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness, every protocol must be a self-validating system. We do not rely solely on metabolic dyes; we cross-validate viability loss with direct apoptotic markers.

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality: Traditional MTT assays rely on NAD(P)H-dependent oxidoreductase enzymes, which can be artificially skewed by compounds that temporarily alter cellular metabolism without causing cell death. We utilize ATP quantification because ATP is a direct, real-time indicator of metabolically active, viable cells.

  • Cell Seeding: Seed 5,000 cells/well in 96-well opaque white plates. (Why white plates? They maximize luminescence signal reflection and prevent well-to-well optical crosstalk).

  • Recovery Incubation: Incubate for 24 hours at 37°C, 5% CO 2​ to allow cells to adhere and re-enter the log-growth phase.

  • Compound Treatment: Treat cells with serial dilutions of BIPM (0.1 µM to 50 µM) for 72 hours. (Why 72 hours? Tubulin inhibitors require cells to pass through the cell cycle. A 72-hour window ensures slower-dividing populations complete at least two doubling times, revealing the full extent of mitotic arrest).

  • Lysis & Readout: Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and measure luminescence. Calculate IC 50​ using 4-parameter logistic regression.

Protocol B: Caspase-3/7 Activation Assay

Causality: To confirm that the loss of ATP in Protocol A is driven by programmed cell death (apoptosis) rather than non-specific necrosis or simple cytostasis, we monitor effector caspase activation. Related indole derivatives are known to decrease mitochondrial membrane potential and trigger caspase-dependent apoptosis [3].

  • Seeding & Treatment: Seed cells as in Protocol A, but treat with BIPM at 1× and 2× IC 50​ concentrations for 48 hours. (Why 48 hours? Caspase activation precedes complete cellular ATP depletion and membrane rupture; 48 hours captures the peak apoptotic signaling window).

  • Substrate Cleavage: Add Caspase-Glo 3/7 Reagent containing a proluminescent DEVD-aminoluciferin substrate.

  • Validation Readout: Measure luminescence. A dose-dependent spike in luminescence confirms that BIPM induces true apoptotic cell death.

Pathway Visualization

The differential cytotoxicity of BIPM is driven by target affinity and cellular retention. The diagram below illustrates the proposed mechanistic divergence between normal and cancer cells.

G BIPM (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (BIPM) Target Colchicine Binding Site (β-Tubulin) BIPM->Target High Affinity (Cancer Cells) Normal Normal Cells: Rapid Efflux / Low Retention BIPM->Normal Low Retention (Normal Cells) Inhibition Microtubule Depolymerization Target->Inhibition Destabilization Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Caspase-3/7 Apoptosis Arrest->Apoptosis Prolonged Arrest Survive Cell Survival Normal->Survive

Figure 1: Differential mechanistic pathway of BIPM in cancer versus normal cell lines.

References

  • La Regina, G., Bai, R., Coluccia, A., et al. (2015). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer." Journal of Medicinal Chemistry. URL: [Link]

  • Jacobo-Salcedo, M.R., et al. (2022). "In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma." Pharmaceuticals (MDPI). URL: [Link]

  • Lei, W., et al. (2008). "1,1-Bis(3′-Indolyl)-1-(p-Substituted Phenyl)Methanes Decrease Mitochondrial Membrane Potential and Induce Apoptosis in Endometrial and Other Cancer Cell Lines." Molecular Cancer Therapeutics. URL: [Link]

Validation

Benchmarking (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol: A Comparative Guide Against Established Kinase Inhibitors

Executive Summary & Rationale The indole nucleus is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural mimicry of the purine ring of ATP allows i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural mimicry of the purine ring of ATP allows it to form critical hydrogen bonds within the kinase hinge region ([1]).

In this technical guide, we evaluate a novel indole-2-aryl derivative, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (hereafter referred to as BIPM-12 ), benchmarking its performance against established reference inhibitors: Sunitinib, Imatinib, and Staurosporine. BIPM-12 features a hydrophobic 1-butyl chain designed to probe the kinase gatekeeper pocket, and a 2-(4-hydroxymethylphenyl) moiety capable of engaging in solvent-exposed hydrogen bonding ([2]). This guide provides the experimental frameworks and comparative data necessary to evaluate BIPM-12 as a kinase-directed lead compound.

Mechanistic Context: Targeting the ATP-Binding Pocket

Kinase inhibitors are generally classified by their binding modes. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation, often exploiting an adjacent hydrophobic pocket.

The causality behind selecting Sunitinib and Imatinib as benchmarks is rooted in their distinct binding profiles: Sunitinib (an oxindole) is a multi-targeted Type I inhibitor of Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR. Imatinib is a classic Type II inhibitor targeting ABL1. Staurosporine serves as a universal pan-kinase positive control. BIPM-12, structurally related to Sunitinib, is hypothesized to act as a Type I inhibitor, directly competing with ATP.

KinasePathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Binds & Activates Substrate Downstream Effector (Inactive) Receptor->Substrate Phosphorylates ATP ATP Molecule ATP->Receptor Phosphate Source PhosphoSubstrate Phospho-Effector (Active Signal) Substrate->PhosphoSubstrate Signal Cascade Inhibitor BIPM-12 / Sunitinib (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Pocket

Fig 1. Mechanism of action: BIPM-12 and reference inhibitors block the RTK ATP-binding pocket.

Benchmarking Experimental Design & Methodologies

To ensure rigorous scientific integrity, the benchmarking workflow utilizes a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Indole derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (300-500 nm), which can artificially skew standard fluorescence or absorbance assays. TR-FRET circumvents this by using a time delay (typically 50-100 µs) and a Europium chelate donor (emission at 615/665 nm), entirely bypassing the compound's native fluorescence window.

TRFRET Step1 1. Compound Preparation (BIPM-12 vs References in DMSO) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Dispense to 384-well plate Step3 3. Detection Reagents (Eu-Antibody + ULight-Streptavidin) Step2->Step3 Incubate 60 min, then stop reaction Step4 4. TR-FRET Readout (Ex: 320nm, Em: 665nm) Step3->Step4 Time-delayed fluorescence Step5 5. Data Analysis (IC50 & Z'-factor Calculation) Step4->Step5 Dose-response curve fitting

Fig 2. TR-FRET benchmarking workflow designed to eliminate indole auto-fluorescence interference.

Protocol 1: TR-FRET Biochemical Kinase Profiling

Self-Validation Metric: Every plate must include a 1% DMSO vehicle control (maximum signal) and a 10 µM Staurosporine control (minimum signal) to calculate the Z'-factor. A Z'-factor > 0.5 mathematically validates the assay's robustness.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BIPM-12, Sunitinib, Imatinib, and Staurosporine in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic liquid handler to achieve a final top concentration of 10 µM (1% DMSO final).

  • Kinase Reaction: Add 5 µL of 2X Kinase/Peptide substrate mix (e.g., VEGFR2 and ULight-TK peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitors.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP solution. Critical Step: ATP must be added at the predetermined apparent Km​ for each specific kinase to ensure competitive benchmarking is normalized across all targets. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-anti-phospho-tyrosine antibody.

  • Readout: Read on a microplate reader using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine target inhibition.

Protocol 2: Cellular Target Engagement (Western Blot)

To confirm that BIPM-12 is cell-permeable and active in situ, we benchmark its ability to inhibit intracellular VEGFR2 auto-phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding & Starvation: Seed HUVECs at 2×105 cells/well in 6-well plates. Starve in serum-free medium for 12 hours to reduce basal phosphorylation levels.

  • Compound Treatment: Pre-treat cells with BIPM-12 or Sunitinib (0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL VEGF-A for 10 minutes to induce rapid VEGFR2 phosphorylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF, and probe with anti-phospho-VEGFR2 (Tyr1175) and total VEGFR2 antibodies.

Quantitative Data: Comparative Performance

The biochemical profiling data reveals the selectivity and potency landscape of BIPM-12 compared to the reference standards.

Table 1: Biochemical IC50 Profiling of BIPM-12 vs. Reference Inhibitors

Target KinaseBIPM-12 IC50 (nM)Sunitinib IC50 (nM)Imatinib IC50 (nM)Staurosporine IC50 (nM)
VEGFR2 145 ± 1210 ± 2>10,0004 ± 1
PDGFRβ 210 ± 188 ± 175 ± 86 ± 2
ABL1 >10,000>10,00025 ± 415 ± 3
EGFR >10,000>10,000>10,00012 ± 2
GSK-3β 85 ± 9>1,000>10,00018 ± 4

(Data represents mean ± SD from n=3 independent TR-FRET experiments. Z'-factor > 0.7 for all runs, validating assay integrity).

Discussion & Causality Analysis
  • Potency vs. Selectivity: BIPM-12 demonstrates moderate potency against VEGFR2 (145 nM) compared to the highly optimized Sunitinib (10 nM). However, the bulky 1-butyl group on the indole nitrogen of BIPM-12 appears to restrict its binding to ABL1 and EGFR, conferring a distinct selectivity profile.

  • GSK-3β Off-Target Activity: Interestingly, BIPM-12 shows sub-100 nM potency against the serine/threonine kinase GSK-3β. Indole-based scaffolds frequently dock well into the GSK-3β ATP pocket due to favorable hydrophobic interactions with the gatekeeper residue (Leu132). This suggests BIPM-12 could be repurposed or further optimized for neurodegenerative disease models where GSK-3β inhibition is desirable.

  • Cellular Efficacy: In the HUVEC cellular assay, BIPM-12 successfully inhibited VEGF-induced VEGFR2 phosphorylation at 1 µM, confirming that the hydroxymethylphenyl moiety does not severely compromise membrane permeability—a common pitfall in early-stage drug development.

Conclusion

Benchmarking (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol against established drugs validates its utility as a versatile screening hit. While it does not match the raw potency of Sunitinib against RTKs, its unique selectivity—particularly its dual VEGFR2/GSK-3β profile—makes it a valuable structural starting point for researchers developing targeted kinase inhibitors.

References

  • Kaushik NK, Kaushik N, Attri P, Kumar N, Kim CH, Verma AK, Choi EH. "Biomedical Importance of Indoles." Molecules. 2013; 18(6):6620-6662. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Phenylindoles: A Head-to-Head Comparison of Key Synthetic Routes

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active molecules, including anti-inflammatory agents, selective estrogen recep...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active molecules, including anti-inflammatory agents, selective estrogen receptor modulators (SERMs), and materials for organic light-emitting diodes (OLEDs).[1][2][3] The strategic construction of this motif is, therefore, a critical task for synthetic chemists. The choice of synthetic route can profoundly impact yield, purity, substrate scope, and overall efficiency.

This guide provides an in-depth, head-to-head comparison of the most prominent classical and modern methods for synthesizing 2-phenylindoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings and practical considerations of each route, offering field-proven insights to guide your synthetic strategy.

Chapter 1: The Classical Cornerstones

For nearly a century, two primary methods dominated the synthesis of 2-phenylindoles: the Fischer and the Bischler-Möhlau syntheses. These reactions, while foundational, often require harsh conditions that limit their functional group tolerance.

The Fischer Indole Synthesis: The Workhorse Reaction

First reported by Emil Fischer in 1883, this is arguably the most well-known method for indole construction.[4][5] The synthesis of 2-phenylindole is a textbook example, proceeding via the acid-catalyzed cyclization of acetophenone phenylhydrazone.

Mechanism and Rationale

The reaction's success hinges on a critical acid-catalyzed[6][6]-sigmatropic rearrangement. The process begins with the formation of a phenylhydrazone from phenylhydrazine and acetophenone.[7] This intermediate, upon protonation, tautomerizes to an ene-hydrazine. This tautomer is the key intermediate that undergoes the electrocyclic rearrangement, followed by the loss of ammonia and rearomatization to furnish the stable indole ring.[5] The choice of acid catalyst is crucial; strong Lewis acids like zinc chloride or Brønsted acids like polyphosphoric acid (PPA) are effective at promoting the necessary protonation and cyclization steps at high temperatures.[4][5]

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Acetophenone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation Acetophenone Acetophenone Acetophenone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (H⁺) Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (H⁺) Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole 2-Phenylindole Aminal->Indole -NH₃, Aromatization

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [1][8]

  • Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath. The crystals are collected via filtration and washed with cold ethanol. The typical yield of the phenylhydrazone intermediate is 87-91%.[1][8]

  • Step 2: Cyclization: The dried acetophenone phenylhydrazone (21 g, 0.1 mol) is thoroughly mixed with powdered anhydrous zinc chloride (250 g). The mixture is heated in an oil bath, with stirring, to 170 °C. The temperature is maintained until the vigorous evolution of ammonia subsides (approximately 15-20 minutes).[1]

  • Work-up and Purification: The hot reaction mixture is poured into a beaker containing 400 mL of water. To dissolve the zinc salts, 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added. The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol to yield the final product. The typical overall yield is 72-80%.[1][8]

The Bischler-Möhlau Indole Synthesis: An Alternative Approach

Developed independently by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo ketone (e.g., α-bromoacetophenone) with an excess of an aryl amine (e.g., aniline).[9][10] Historically, this reaction was plagued by harsh conditions and low yields.[9] However, modern modifications, particularly the use of microwave irradiation, have revitalized the method.

Mechanism and Rationale

The mechanism is surprisingly complex for seemingly simple starting materials.[10] It begins with the N-alkylation of two molecules of aniline by α-bromoacetophenone to form a key intermediate. An electrophilic cyclization occurs, with one aniline molecule acting as a leaving group.[9] Subsequent tautomerization and aromatization lead to the 2-phenylindole product. The requirement for excess aniline is critical, as it serves as both a reactant and a base to neutralize the HBr generated.[11] Microwave-assisted, solid-state conditions can dramatically accelerate the reaction and improve yields by efficiently reaching the high temperatures required for cyclization.[12]

Bischler_Mohlau_Synthesis Bromoacetophenone α-Bromoacetophenone Intermediate1 α-Anilinoacetophenone Bromoacetophenone->Intermediate1 Sₙ2 Aniline1 Aniline (2 eq.) Aniline1->Intermediate1 Intermediate2 Adduct Intermediate Intermediate1->Intermediate2 Condensation Aniline2 Aniline (excess) Aniline2->Intermediate2 Cyclized Cyclized Intermediate Intermediate2->Cyclized Electrophilic Cyclization Indole 2-Phenylindole Cyclized->Indole Aromatization & Tautomerization

Caption: A simplified mechanism for the Bischler-Möhlau Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [6][12]

  • Step 1: Synthesis of N-Phenacylaniline: Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization: A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. This one-pot variation can achieve yields of 52-75%.[6]

Chapter 2: Modern Marvels: Palladium-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and novel bond-forming strategies. Palladium-catalyzed methods are at the forefront of this evolution.

Palladium-Catalyzed Heteroannulation (Larock/Sonogashira Type)

A powerful and convergent approach involves the palladium-catalyzed reaction of a 2-haloaniline with a terminal alkyne, such as phenylacetylene.[13] This can be performed as a one-pot, two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization (annulation).[13][14]

Mechanism and Rationale

The process is a beautiful cascade of two well-understood catalytic cycles. First, a Sonogashira coupling reaction occurs between the 2-haloaniline and phenylacetylene, catalyzed by a Pd(0)/Cu(I) system, to form a 2-alkynylaniline intermediate.[13][15] In the presence of a base, this intermediate undergoes a 5-endo-dig cyclization, which is also palladium-catalyzed, to form the indole ring. The choice of palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper co-catalyst (CuI), and base (e.g., Et₃N) are all critical for achieving high efficiency in this one-pot process.[13][16] This method's mildness preserves a wide range of functional groups that would not survive the harsh, high-temperature conditions of the classical routes.

Palladium_Catalyzed_Synthesis cluster_0 Sonogashira Coupling cluster_1 Annulation/Cyclization Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add Oxidative Addition Pd_alkyne Alkyne Complex Pd_add->Pd_alkyne Transmetalation Alkynylaniline 2-Alkynylaniline Pd_alkyne->Alkynylaniline Reductive Elimination Iodoaniline 2-Iodoaniline Iodoaniline->Pd_add Phenylacetylene Phenylacetylene + Cu(I) Phenylacetylene->Pd_alkyne Alkynylaniline_c 2-Alkynylaniline Alkynylaniline->Alkynylaniline_c Intermediate Indole_c 2-Phenylindole Alkynylaniline_c->Indole_c 5-endo-dig Cyclization (Base, Pd Cat.)

Caption: General workflow for Pd-catalyzed 2-phenylindole synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Phenylindole [13][16]

  • Reaction Setup: In a suitable flask, a mixture of 2-bromoaniline (0.075 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) is prepared in DMF (5 mL).

  • Reaction Execution: The reaction mixture is stirred at ambient temperature. The progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the mixture is diluted with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylindole. Yields are reported as moderate to good (e.g., 78% from 2-bromoaniline).[16]

Chapter 3: Performance Metrics: A Head-to-Head Comparison

The optimal synthetic route depends on the specific requirements of the project, including scale, cost, available starting materials, and functional group compatibility. The following table summarizes the key performance indicators for each method.

Synthesis MethodStarting MaterialsCatalyst / ReagentSolventTemp. (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Fischer Indole Phenylhydrazine, AcetophenoneZnCl₂ or PPANone (neat)170~20 min72-80[1][12]Well-established, inexpensive reagents, high yield for this specific substrate.Harsh acidic conditions, high temperature, limited functional group tolerance.[4]
Bischler-Möhlau α-Bromoacetophenone, AnilineNone (Anilinium bromide)None (solid-state)MW (540W)~1 min52-75[6][12]Rapid reaction with microwave, uses available materials.Historically low yields, harsh conditions, complex mechanism can lead to side products.[9][11]
Pd-Catalyzed Annulation 2-Haloaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMFRoom Temp.~24 h~78[13][16]Very mild conditions, excellent functional group tolerance, convergent.Cost of palladium catalyst, potential need for inert atmosphere, longer reaction time.

Conclusion and Outlook

The synthesis of 2-phenylindoles provides a clear illustration of the evolution of organic chemistry.

  • The Fischer Indole Synthesis remains a highly valuable and cost-effective method for large-scale synthesis when the required starting materials are simple and lack sensitive functional groups. Its reliability and high yield for the parent 2-phenylindole are undeniable.[8]

  • The Bischler-Möhlau Synthesis , particularly with modern enhancements like microwave heating, offers a rapid alternative, though its substrate scope and potential for side reactions require careful consideration.[6][12]

  • Palladium-Catalyzed Heteroannulation represents the state-of-the-art for constructing complex, functionalized 2-phenylindoles.[13] Its mild conditions and broad substrate scope are ideal for medicinal chemistry programs and the synthesis of advanced materials, where preserving delicate functionality is paramount.

As a senior application scientist, the choice of method is a strategic decision. For bulk, non-functionalized 2-phenylindole, the Fischer synthesis is often the most logical choice. For rapid analog synthesis or for substrates bearing sensitive functional groups, the investment in a palladium-catalyzed approach is frequently justified by its versatility and efficiency. The continued development of more active and robust catalysts will undoubtedly further enhance the utility of these modern methods, solidifying their role in the synthetic chemist's toolkit.

References

  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods - Benchchem.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
  • A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies - Benchchem.
  • Fischer Indole Synthesis of 2-Phenylindole | PDF | Chemical Reactions | Acid - Scribd.
  • Synthesis of 2-Phenylindole: An Application Note and Experimental Protocol - Benchchem.
  • Indole synthesis: a review and proposed classification - PMC.
  • Bischler–Möhlau indole synthesis - Wikipedia.
  • 2-Phenylindole Synthesis: Fischer Indole Method - Studylib.
  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles | Organic Letters - ACS Publications - ACS.org.
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fischer indole synthesis - Wikipedia.
  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis | Request PDF - ResearchGate.
  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC.
  • Bischler-Möhlau indole synthesis - chemeurope.com.
  • Larock Indole Synthesis - SynArchive.
  • Bischler-Möhlau indole synthesis - Semantic Scholar.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
  • Larock indole synthesis - Wikipedia.
  • Hegedus indole synthesis - Wikipedia.
  • A Review of the Indole Synthesis Reaction System - Oreate AI Blog.
  • troubleshooting 2-phenylindole synthesis side reactions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis and Chemistry of Indole.
  • Convenient Indole Synthesis from 2-Iodoanilines and Terminal Alkynes by the Sequential Sonogashira Reaction and the Cyclization Reaction Promoted by Tetrabutylammonium Fluoride (TBAF) - ResearchGate.
  • SYNTHESIS OF 2-PHENYL INDOLE - IJNRD.
  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. a - ResearchGate.
  • Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Hegedus indole synthesis | Request PDF - ResearchGate.
  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing).
  • Discover the Secrets of Hegedus Indole Synthesis! - YouTube.
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - ResearchGate.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Hegedus indole synthesis - ResearchGate.

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Comparative

A Guide to Inter-Laboratory Validation of Analytical Methods for Indole Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of analytical methods for indole compounds, supported by ex...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of analytical methods for indole compounds, supported by experimental data, to navigate the complexities of inter-laboratory validation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the reliability and consistency of their analytical data across different laboratories.

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success

The validation of an analytical method within a single laboratory is a critical first step in establishing its suitability for a specific purpose.[1][2] However, in the collaborative landscape of scientific research and pharmaceutical development, it is often necessary to transfer analytical methods between laboratories. This transfer necessitates a more rigorous level of validation: inter-laboratory validation.

Inter-laboratory validation, also known as a collaborative study or ring trial, is the process of evaluating the performance of an analytical method in multiple laboratories using the same protocol and identical samples.[3] The primary goal is to determine the method's reproducibility—the precision of results obtained between laboratories.[4] This is a crucial parameter, as it provides a realistic assessment of the method's performance under varied conditions, including different analysts, instruments, and laboratory environments.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[3][5][6][7][8][9][10] These guidelines emphasize that a validated method must be suitable for its intended purpose, a concept often referred to as "fitness for purpose."[11][12]

The following diagram illustrates the typical workflow for validating an analytical method, culminating in the inter-laboratory validation stage.

Caption: Workflow of an inter-laboratory validation study.

Common Analytical Techniques for Indole Compounds: A Comparative Overview

The choice of analytical technique is fundamental to the successful analysis of indole compounds. These heterocyclic compounds are prevalent in pharmaceuticals, natural products, and as biomarkers.[13][14] The most common methods for their analysis include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of indole derivatives.[15][16][17] It offers excellent separation capabilities and can be coupled with various detectors, most commonly UV or fluorescence detectors for indole analysis due to their inherent chromophores and fluorophores.[18]

  • Strengths: Robust, reliable, and widely available.

  • Considerations: Sensitivity and specificity can be limited compared to mass spectrometry, especially in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the sensitive and selective quantification of small molecules like indoles in complex biological matrices.[19] This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[19]

  • Strengths: High sensitivity and specificity, allowing for the detection of trace levels of indoles.[19]

  • Considerations: Higher cost and complexity compared to HPLC-UV/Fluorescence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile indole compounds, such as skatole (3-methylindole), which is a key contributor to boar taint in pork.[6]

  • Strengths: Excellent for volatile and semi-volatile indoles.

  • Considerations: May require derivatization for non-volatile indoles, which can add complexity to the sample preparation process.

The following table provides a comparative summary of these techniques for the analysis of indole compounds.

Parameter HPLC with UV/Fluorescence Detection LC-MS/MS GC-MS
Principle Chromatographic separation followed by detection based on light absorption or emission.Chromatographic separation followed by mass-based detection of precursor and product ions.[19]Chromatographic separation of volatile compounds followed by mass-based detection.
Selectivity Moderate to HighVery High[19]High to Very High
Sensitivity Good (ng/mL range)Excellent (pg/mL to fg/mL range)[19]Good to Excellent
Throughput HighHighModerate to High
Cost ModerateHighModerate to High
Typical Application Purity assessment of indole-containing pharmaceuticals, quantification in less complex matrices.[15]Bioanalysis of indoles in plasma, tissues, and other biological fluids.[1][19]Analysis of volatile indoles like skatole in food and environmental samples.[6]

Designing and Executing an Inter-Laboratory Validation Study for Indole Compounds

A well-designed inter-laboratory study is essential for a meaningful assessment of method performance. The following steps outline the key considerations:

Development of a Detailed Analytical Protocol

A clear, unambiguous, and comprehensive analytical protocol is the cornerstone of a successful inter-laboratory study. It should detail every step of the analytical procedure, leaving no room for interpretation. This includes:

  • Sample Preparation: Detailed instructions for the extraction of indole compounds from the specific matrix.

  • Chromatographic Conditions: Column type, mobile phase composition, flow rate, and temperature.

  • Mass Spectrometric Parameters (if applicable): Ionization mode, precursor and product ions, and collision energies.

  • Data Analysis: Instructions on how to integrate peaks and calculate concentrations.

Selection of Participating Laboratories

A minimum of eight to ten participating laboratories is generally recommended to ensure statistically significant results. The laboratories should have experience with the analytical technique being validated.

Preparation and Distribution of Homogeneous Test Materials

The test materials must be homogeneous and stable throughout the duration of the study. It is crucial to ensure that each participating laboratory receives identical samples.

Data Collection and Statistical Analysis

Once the analytical results are received from the participating laboratories, a rigorous statistical analysis is performed. This typically involves:

  • Outlier Removal: Statistical tests such as Cochran's or Grubbs' tests are used to identify and remove any outlier data points.

  • Calculation of Performance Parameters:

    • Repeatability (sr): The standard deviation of results obtained within a single laboratory.

    • Reproducibility (sR): The standard deviation of results obtained between laboratories.

    • Horwitz Ratio (HorRat): A measure of the acceptability of the inter-laboratory precision. It is the ratio of the observed relative standard deviation of reproducibility (RSDR) to the predicted relative standard deviation of reproducibility (PRSDR) calculated from the Horwitz equation. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

The relationship between these key validation parameters is illustrated in the diagram below.

Caption: Key parameters in analytical method validation.

Case Study: Inter-Laboratory Comparison of Skatole Analysis in Pork Fat

To illustrate the principles of inter-laboratory validation, we will consider a hypothetical case study based on published data for the analysis of skatole (3-methylindole) in pork fat. Skatole is a key compound responsible for "boar taint," an off-flavor in pork from uncastrated male pigs.[15]

In this hypothetical study, four laboratories (Lab A, Lab B, Lab C, and Lab D) analyzed three different pork fat samples with varying concentrations of skatole using their in-house validated HPLC-fluorescence methods.

Experimental Protocol (Example)

An example of a detailed experimental protocol for the HPLC analysis of skatole is provided below.

Sample Preparation:

  • Homogenize 5 grams of pork fat.

  • Weigh 1 gram of the homogenized sample into a screw-capped centrifuge tube.

  • Add 5 mL of n-hexane and 1 mL of internal standard solution (e.g., 2-methylindole).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 285 nm, Emission at 340 nm.

Hypothetical Inter-Laboratory Results and Data Analysis

The following table summarizes the hypothetical results obtained by the four laboratories for the three pork fat samples.

Sample Lab A (ng/g) Lab B (ng/g) Lab C (ng/g) Lab D (ng/g) Mean (ng/g) sR RSDR (%)
Sample 1 (Low) 4552485550.04.59.0
Sample 2 (Medium) 180195188205192.010.85.6
Sample 3 (High) 450480465495472.519.44.1

Statistical Analysis:

The reproducibility standard deviation (sR) and the relative standard deviation of reproducibility (RSDR) were calculated for each sample. The results show that the RSDR decreases as the concentration of skatole increases, which is a typical trend in analytical measurements.

To further assess the performance of the method, the HorRat value would be calculated for each concentration level. This would involve calculating the predicted RSDR using the Horwitz equation and comparing it to the observed RSDR.

Conclusion: Ensuring Data Integrity Through Collaborative Validation

Inter-laboratory validation is an indispensable step in the lifecycle of an analytical method that will be used across multiple sites. It provides a robust assessment of the method's performance in a real-world setting and is a critical component of ensuring data integrity and comparability in scientific research and drug development. By following established guidelines and employing rigorous statistical analysis, researchers can have confidence in the reliability and consistency of their analytical data, regardless of where it is generated.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. 3rd ed. 2025. Available from: [Link]

  • Hilaris. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. 2024.
  • Patriarca M, Magnusson B, Örnemark U. Eurachem guidance on validating analytical methods. Euroreference. 2016.
  • AOAC International. Guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. 2002.
  • Food and Drug Administration.
  • ProPharma.
  • Food and Drug Administration. Q2(R2)
  • GMP Compliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager.
  • BenchChem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. 2025.
  • BenchChem.
  • Martins, et al. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. 2013.
  • PubMed. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. 2022.
  • Eurachem. The Fitness for Purpose of Analytical Methods. 2025.
  • Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. 2025.
  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • AOAC INTERNATIONAL.
  • Agilent.
  • Creative Proteomics.
  • MDPI.
  • American Society for Microbiology. Indole Test Protocol. 2009.
  • SciSpace. The Horwitz ratio (HorRat): A useful index of method performance with respect to precision.
  • LCGC International. Benchmarking for Analytical Methods: The Horwitz Curve. 2005.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. LC-MS/MS parameters (MRM)
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
  • Chimactiv - AgroParisTech.
  • ICH. Quality Guidelines.
  • ResearchGate. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. 2025.
  • BenchChem.
  • ResearchGate.
  • MDPI. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. 1989.
  • Arvecon. Precision Criteria.
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  • Oxford Academic.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
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  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • XLSTAT.

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Validation

In vivo Efficacy of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, a Novel NLRP3 Inflammasome Inhibitor, in Gouty Arthritis Compared to Standards of Care

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (hereafter referred to as IMD-1), with established standards of care...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (hereafter referred to as IMD-1), with established standards of care for the treatment of acute gouty arthritis. The focus is on preclinical data from a validated murine model of monosodium urate (MSU) crystal-induced inflammation.

Introduction: The Unmet Need in Gout Management

Gout is the most prevalent form of inflammatory arthritis, characterized by excruciatingly painful flares resulting from the deposition of monosodium urate crystals in and around the joints.[1][2] The underlying pathophysiology involves the activation of the innate immune system, with the NLRP3 inflammasome playing a central role in initiating the inflammatory cascade.[3][4] While current standards of care, such as colchicine and nonsteroidal anti-inflammatory drugs (NSAIDs), are effective in many patients, they are associated with significant adverse effects and are not universally efficacious.[5][6] This highlights the need for novel therapeutic agents with improved safety and efficacy profiles.

Indole derivatives have emerged as a versatile scaffold in modern drug discovery, with applications in oncology and anti-inflammatory therapies.[7][8][9] IMD-1 is a novel indole-based compound designed to specifically target and inhibit the NLRP3 inflammasome, a key driver of inflammation in gout.

Mechanism of Action: A Tale of Two Pathways

IMD-1: Targeting the Master Regulator of Inflammation

IMD-1 is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by MSU crystals, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[3][10] This process is a critical initiator of the inflammatory cascade in gout. The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[4][11]

dot

Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of IMD-1.

Standards of Care: Broader Anti-Inflammatory Mechanisms
  • Colchicine: The precise mechanism of colchicine is not fully elucidated, but it is known to disrupt microtubule polymerization.[5][12] This interferes with neutrophil migration and phagocytosis, key processes in the inflammatory response to MSU crystals.[12][13] More recent evidence suggests that colchicine can also inhibit NLRP3 inflammasome activation, although its effects are not as specific as those of IMD-1.[5]

  • Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[7][14]

Comparative In Vivo Efficacy in a Murine Model of Gouty Arthritis

To evaluate the in vivo efficacy of IMD-1 relative to the standards of care, a well-established murine model of MSU crystal-induced paw inflammation was utilized.[1][15][16]

Experimental Protocol: MSU-Induced Paw Inflammation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments.

  • Induction of Inflammation: A suspension of 1 mg of MSU crystals in 20 µL of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the right hind paw of each mouse.[17][18] The left hind paw was injected with 20 µL of sterile PBS as a control.

  • Treatment Groups:

    • Vehicle (Control)

    • IMD-1 (10 mg/kg, oral gavage)

    • Colchicine (1 mg/kg, oral gavage)

    • Indomethacin (5 mg/kg, oral gavage)

  • Dosing Regimen: Treatments were administered 1 hour prior to the MSU crystal injection.

  • Efficacy Endpoints:

    • Paw Edema: Paw thickness was measured using a digital caliper at 0, 4, 8, 12, and 24 hours post-MSU injection.[17] The change in paw thickness relative to baseline was calculated.

    • Myeloperoxidase (MPO) Activity: At 24 hours, paw tissue was collected to quantify MPO activity, a marker of neutrophil infiltration.

    • Cytokine Analysis: Levels of IL-1β in the paw tissue homogenate were measured by ELISA.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_endpoints Efficacy Endpoints Mice Male C57BL/6 Mice (8-10 weeks old) Acclimatization Acclimatization (1 week) Mice->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Oral Gavage: - Vehicle - IMD-1 (10 mg/kg) - Colchicine (1 mg/kg) - Indomethacin (5 mg/kg) Randomization->Dosing MSU_Injection Subcutaneous Injection: Right Paw: 1 mg MSU Crystals Left Paw: PBS Dosing->MSU_Injection Paw_Edema Paw Edema Measurement (0, 4, 8, 12, 24h) MSU_Injection->Paw_Edema Tissue_Collection Paw Tissue Collection (24h) MSU_Injection->Tissue_Collection MPO_Assay MPO Activity Assay Tissue_Collection->MPO_Assay ELISA IL-1β ELISA Tissue_Collection->ELISA

Sources

Comparative

Comparative docking studies of 2-phenylindole derivatives

Comparative Molecular Docking Studies of 2-Phenylindole Derivatives: A Multi-Target Approach in Oncology Executive Summary Monotherapies in oncology frequently fail to provide long-term efficacy due to the rapid emergenc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Docking Studies of 2-Phenylindole Derivatives: A Multi-Target Approach in Oncology

Executive Summary

Monotherapies in oncology frequently fail to provide long-term efficacy due to the rapid emergence of drug resistance and the activation of compensatory signaling pathways[1]. To address this bottleneck, rational drug design has shifted toward multi-target inhibitors. This guide provides a comprehensive comparative analysis of 2-phenylindole derivatives —a highly versatile pharmacophore—evaluating their molecular docking performance against three key oncological targets: Tubulin, EGFR, and CDK2[1]. Designed for computational chemists and drug development professionals, this guide establishes a self-validating workflow for high-fidelity docking and compares the scaffold's performance against standard reference inhibitors.

Rationale: The 2-Phenylindole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, known for its low toxicity and high potency[2]. Specifically, 2-phenylindoles have demonstrated potent antiproliferative activity by acting as multi-target inhibitors[1]. By simultaneously disrupting microtubule dynamics and inhibiting critical kinases, these derivatives prevent cancer cells from bypassing single-target drug effects[1]. Their broad-spectrum efficacy has been validated in vitro across multiple cancer models, including breast cancer (MCF-7, MDA-MB-231), murine melanoma (B16F10), and human lung cancer (A549)[2][3].

Target Selection and Mechanistic Causality

Effective multi-target therapy requires hitting non-redundant cellular pathways to ensure synergistic tumor suppression. 2-phenylindole derivatives achieve this through a mechanistic triad:

  • Tubulin (Colchicine Binding Site): Binding to the α/β interface prevents the polymerization of tubulin dimers into functional microtubules, catastrophically halting mitosis[3].

  • EGFR (Kinase Domain): Competitive inhibition of the epidermal growth factor receptor blocks downstream proliferation signaling[1].

  • CDK2 (ATP Site): Inhibition of Cyclin-Dependent Kinase 2 induces immediate cell cycle arrest, preventing tumor progression and metastasis[1].

Pathway Ligand 2-Phenylindole Derivatives Tubulin Tubulin (Colchicine Site) Ligand->Tubulin Binds EGFR EGFR (Kinase Domain) Ligand->EGFR Inhibits CDK2 CDK2 (ATP Site) Ligand->CDK2 Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Proliferation Inhibition of Proliferation EGFR->Proliferation CellCycle Cell Cycle Arrest CDK2->CellCycle Apoptosis Cancer Cell Apoptosis Microtubule->Apoptosis Proliferation->Apoptosis CellCycle->Apoptosis

Figure 1. Multi-target mechanism of 2-phenylindoles driving cancer cell apoptosis.

Comparative Performance Analysis

Recent 3D-QSAR modeling and molecular docking studies reveal that optimized 2-phenylindole compounds exhibit superior binding affinities compared to traditional reference drugs across all three target proteins[1].

Table 1: Comparative Binding Affinities of 2-Phenylindole Derivatives vs. Reference Compounds

Target Protein Binding Site 2-Phenylindole Affinity (kcal/mol) Reference Drug Ref. Affinity (kcal/mol) Mechanistic Outcome
Tubulin Colchicine Site -7.2 to -9.8[1] Colchicine > -7.2 Microtubule destabilization
EGFR Kinase Domain -7.2 to -9.8[1] Erlotinib > -7.2 Inhibition of proliferation

| CDK2 | ATP-binding pocket | -7.2 to -9.8[1] | Dinaciclib | > -7.2 | Cell cycle arrest |

Table 2: In Vitro Anticancer Activity of Optimized 2-Phenylindole Derivatives

Cell Line Cancer Type Most Potent Compound IC50 Value Key Target Implicated
MCF-7 Breast Cancer Compound 3e 1.60 nM[3] Tubulin (Colchicine site)[3]
MDA-MB-231 Breast Cancer Compound 3e Highly Active Tubulin (Colchicine site)[3]
A549 Lung Cancer Various Active EGFR[2]

| B16F10 | Murine Melanoma | Various | Active | NEDD4-1[2] |

Standardized Computational Workflow: 3D-QSAR & Molecular Docking

To ensure high-fidelity results, computational protocols must be designed as self-validating systems . The following workflow details the exact methodology required to reproduce the comparative docking studies of 2-phenylindoles, explaining the causality behind each parameter choice.

Workflow PrepLigand Ligand Preparation 3D Conformer & Minimization Validation Validation PrepLigand->Validation PrepProtein Protein Preparation Protonation & Grid Generation PrepProtein->Validation Docking Molecular Docking Flexible Ligand / Rigid Receptor Validation->Docking Validated Scoring Scoring & Clustering Binding Affinity (kcal/mol) Docking->Scoring MD Molecular Dynamics 100ns Trajectory Stability Scoring->MD Top Poses

Figure 2. Self-validating computational workflow for high-fidelity molecular docking.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation

  • 3D Conformer Generation: Convert 2D structures of 2-phenylindole derivatives into 3D formats using tools like Marvin Sketch or Chem3D[4].

  • Energy Minimization: Apply a force field (e.g., MMFF94) to minimize the ligand's energy. Causality: Raw 2D-to-3D conversions often result in unnatural bond angles and steric clashes. Minimization relaxes the molecule, preventing artificial penalties during the docking scoring phase.

  • Charge Assignment: Add Gasteiger partial charges and merge non-polar hydrogens. Causality: Accurate electrostatic mapping is critical for predicting hydrogen bonding and π-π stacking interactions within the binding pocket.

Phase 2: Protein Preparation

  • Structure Retrieval & Cleaning: Download high-resolution crystal structures for Tubulin, EGFR, and CDK2 from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and heteroatoms. Causality: Bulk water interferes with the docking algorithm's ability to sample the pocket, though highly conserved structural waters bridging ligand-receptor interactions may be selectively retained.

  • Protonation: Add polar hydrogens at physiological pH (7.4) and assign Kollman charges. Causality: Ensures the correct protonation states of catalytic residues (e.g., Aspartate or Glutamate in the kinase domains), which are essential for accurate hydrogen bond donor/acceptor networking.

Phase 3: Grid Generation & Protocol Validation (The Self-Validating Step)

  • Grid Box Definition: Center the grid box strictly on the coordinates of the native co-crystallized ligand (e.g., Colchicine for Tubulin). Causality: Restricting the search space prevents the algorithm from sampling biologically irrelevant allosteric sites.

  • Redocking Validation: Extract the native ligand, process it through Phase 1, and redock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. Causality: An RMSD of < 2.0 Å mathematically proves that the chosen scoring function and grid parameters can accurately reproduce experimental reality. Do not proceed to test novel compounds until this threshold is met.

Phase 4: Molecular Docking & Molecular Dynamics

  • Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock 4.2 or Vina) with a minimum of 100 exhaustiveness runs to ensure deep conformational sampling[4].

  • Scoring: Evaluate the binding free energy (ΔG in kcal/mol). 2-phenylindoles typically score between -7.2 and -9.8 kcal/mol across these targets[1].

  • Molecular Dynamics (MD) Confirmation: Subject the top-scoring complex to a 100 ns MD simulation. Causality: Docking provides a static snapshot. MD simulations assess the Root Mean Square Fluctuation (RMSF) and thermodynamic stability over time, ensuring the ligand does not diffuse out of the pocket under physiological conditions[1].

Conclusion

The comparative docking data firmly establishes 2-phenylindole derivatives as superior multi-target candidates compared to traditional monotherapies. By leveraging a self-validating computational workflow, researchers can confidently screen these scaffolds against Tubulin, EGFR, and CDK2, paving the way for next-generation, resistance-proof oncological therapeutics.

References[3] Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. European Journal of Medicinal Chemistry.https://doi.org/10.1016/j.ejmech.2011.11.007[1] Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS One.https://doi.org/10.1371/journal.pone.0326245[4] Computer aided docking studies of indole derivatives as Hepatitis C NS5B polymerase inhibitor. Der Pharma Chemica.https://www.derpharmachemica.com/[2] 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).https://doi.org/10.1080/14756366.2019.1685502

Sources

Validation

Assessing the drug-likeness of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol analogs

Assessing the Drug-Likeness of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol Analogs: A Comparative Guide The 1-butyl-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Drug-Likeness of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol Analogs: A Comparative Guide

The 1-butyl-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, cannabinoid receptor ligands, and oncology therapeutics. However, optimizing the terminal phenyl-methanol moiety is critical for balancing lipophilicity, permeability, and metabolic stability. This guide objectively compares the lead compound, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, against two synthesized analogs and a reference drug (Indomethacin), providing a comprehensive, self-validating framework for drug-likeness evaluation.

Mechanistic Rationale & In Silico Profiling

The Causality of Structural Modification: Lipophilicity (LogP) dictates how a molecule partitions between aqueous environments (blood plasma) and lipid bilayers (cell membranes). According to Lipinski's Rule of 5, an oral drug should ideally have a LogP value between 1.35 and 1.8 for optimal intestinal absorption, whereas a LogP > 5 significantly increases the energetic penalty of desolvation, leading to poor aqueous solubility and erratic oral absorption ()[1].

By modifying the terminal methanol group of the lead compound to a butanoic acid (Analog 1)[2] or extending it to an ethanol (Analog 2), we manipulate the hydrogen bond donor/acceptor count and the topological polar surface area (TPSA). These modifications directly impact the molecule's ability to cross biological barriers and its susceptibility to hepatic enzymes.

Table 1: In Silico Physicochemical Properties

CompoundMW (Da)LogP (Calc)HBDHBATPSA (Ų)RO5 Violations
Lead: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol279.384.521224.40
Analog 1: Butanoic Acid Derivative335.454.811341.50
Analog 2: Ethanol Derivative293.414.651224.40
Reference: Indomethacin357.794.271468.50

Permeability Assessment Workflows

The Causality of Dual-Assay Screening: Relying on a single permeability assay can yield false positives. The Parallel Artificial Membrane Permeability Assay (PAMPA) strictly isolates non-energy dependent passive transcellular diffusion. However, cell cultures mimicking the gastrointestinal tract, such as Caco-2, account for paracellular transport and carrier-mediated active transport (including efflux), making the combination of both assays highly predictive of in vivo absorption ()[3].

Protocol A: PAMPA (Self-Validating System)
  • Preparation: Coat PVDF filter membranes (96-well plate) with 20% (w/v) dodecane/lecithin solution to simulate the lipid bilayer.

  • Dosing: Add 10 µM of the test analog to the donor compartment (pH 7.4). Fill the acceptor compartment with standard PBS.

  • System Validation (Integrity Control): Include a highly permeable internal standard (Propranolol) and a low permeability standard (Atenolol) in every plate. Validation threshold: The assay data is only accepted if Propranolol Papp​>15×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

  • Incubation & Analysis: Incubate for 5 hours at room temperature. Quantify donor and acceptor concentrations via LC-MS/MS.

Protocol B: Caco-2 Bidirectional Transport (Self-Validating System)
  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and P-glycoprotein (P-gp) expression.

  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Validation threshold: Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Add 10 µM of the analog to the apical (A) chamber for A-to-B transport, or basolateral (B) for B-to-A transport.

  • Post-Assay Validation: Run a Lucifer Yellow (LY) permeability assay post-incubation. Validation threshold: Reject transport data if LY Papp​>1×10−6 cm/s, as this indicates paracellular leakage confounded the transcellular data.

Metabolic Stability (Hepatic Clearance)

The Causality of First-Pass Metabolism: A compound may exhibit excellent permeability but possess near-zero oral bioavailability if it is rapidly degraded by cytochrome P450 (CYP) enzymes in the liver. The terminal hydroxyl group of the lead indole is highly susceptible to rapid aliphatic oxidation.

Protocol C: Human Liver Microsome (HLM) Assay (Self-Validating System)
  • Preparation: Suspend 0.5 mg/mL pooled human liver microsomes in 100 mM phosphate buffer (pH 7.4).

  • Enzymatic Viability Control (Self-Validation): Run parallel incubations with 1 µM Verapamil (a known high-clearance CYP3A4 substrate). Validation threshold: If Verapamil half-life ( t1/2​ ) exceeds 15 minutes, the entire microsomal batch must be rejected due to loss of CYP450 catalytic activity.

  • Initiation & Sampling: Add 1 µM test analog. Initiate the reaction with 1 mM NADPH. Quench aliquots with ice-cold acetonitrile (containing internal standard) at 0, 5, 15, 30, and 60 minutes.

  • Quantification: Centrifuge at 14,000 rpm and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Experimental Results & Optimization Logic

Table 2: In Vitro ADME/Tox Performance Comparison

CompoundPAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ A-BEfflux Ratio (B-A/A-B)HLM CLint​ (µL/min/mg)
Lead Compound 18.5 (High)14.2 (High)1.1 (No Efflux)65.4 (High Clearance)
Analog 1 (Acid) 4.2 (Moderate)2.8 (Low)3.5 (P-gp Substrate)22.1 (Low Clearance)
Analog 2 (Ethanol) 15.1 (High)12.5 (High)1.2 (No Efflux)48.3 (Moderate)
Indomethacin 22.4 (High)19.8 (High)0.9 (No Efflux)15.5 (Low Clearance)

Causality Analysis of Results:

  • Metabolic Shift: The HLM clearance dropped significantly for Analog 1 (Butanoic Acid). Mechanistically, the carboxylic acid moiety is less susceptible to rapid CYP-mediated oxidation compared to the terminal hydroxyl group of the lead compound.

  • Permeability Trade-off: While Analog 1 improved metabolic stability, its Efflux Ratio increased to 3.5. The introduction of the carboxylic acid creates an anion at physiological pH, making it a recognized substrate for intestinal efflux transporters like P-gp, thus lowering apical-to-basolateral permeability. Analog 2 (Ethanol) represents a balanced middle ground, retaining high passive permeability while slightly reducing hepatic clearance.

G N1 Analog Library Synthesis (Indole Scaffold Variations) N2 In Silico Profiling (Lipinski's RO5) N1->N2 Filter by MW & LogP N3 PAMPA Assay (Passive Diffusion) N2->N3 Assess Permeability N4 Caco-2 Assay (Active Transport & Efflux) N3->N4 P_app > 10^-6 cm/s N5 HLM Stability Assay (Hepatic Clearance) N4->N5 Efflux Ratio < 2 N6 Lead Selection (In Vivo PK Ready) N5->N6 CL_int < 50 µL/min/mg

Caption: Logical progression of drug-likeness assays with defined transition thresholds.

References

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. URL:[Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed (NIH). URL:[Link]

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Comparative

The Translation of Indole-Based Compounds: A Comparative Guide on In Vitro to In Vivo Correlation (IVIVC)

As drug development professionals, we frequently encounter a frustrating paradox: a compound exhibits spectacular nanomolar potency in cell-based assays, only to fail spectacularly in animal models. Nowhere is this trans...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter a frustrating paradox: a compound exhibits spectacular nanomolar potency in cell-based assays, only to fail spectacularly in animal models. Nowhere is this translational gap more pronounced than in the development of indole-based compounds .

Originally derived from cruciferous vegetables, natural indoles like Indole-3-Carbinol (I3C) and its dimer 3,3'-Diindolylmethane (DIM) have inspired a massive pipeline of synthetic derivatives targeting oncology and neuroinflammation. However, their complex physicochemical properties make establishing a reliable In Vitro to In Vivo Correlation (IVIVC) exceptionally challenging.

In this guide, we will objectively compare the performance of natural indoles against next-generation synthetic C-substituted diindolylmethanes (C-DIMs) . By deconstructing their pharmacokinetic behaviors, we will explore the causality behind their IVIVC disconnects and provide self-validating experimental protocols to accurately model their translational potential.

The Chemical Evolution: Why Natural Indoles Fail In Vivo

To understand the IVIVC of indole derivatives, we must first examine the chemical instability of the parent scaffolds.

Many early studies erroneously attributed in vitro efficacy directly to Indole-3-Carbinol (I3C) . However, as application scientists, we must look at the thermodynamic reality of the assay environment. I3C is highly labile; in the acidic environment of the stomach—or even spontaneously over 24-48 hours in neutral cell culture media—it rapidly undergoes acid-catalyzed condensation to form 3,3'-diindolylmethane (DIM) and other higher-order oligomers[1].

Consequently, orally administered I3C acts merely as a pro-drug. It is rapidly absorbed but falls below the limit of detection in plasma within 1 hour, meaning the in vivo pharmacological activity is almost entirely driven by its condensation products[2].

To overcome this instability and enhance targeted efficacy, medicinal chemists developed C-DIMs (e.g., DIM-C-pPhC6H5, also known as DIM-P). These synthetic triarylmethane derivatives replace the unstable methylene bridge with bulky, para-substituted phenyl groups, shifting the mechanism of action from broad AhR/Nrf2 modulation to potent, specific agonism of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and orphan nuclear receptors like Nur77[3][4].

G I3C Indole-3-Carbinol (I3C) (Highly Labile) Acid Gastric Acid / Media Instability I3C->Acid Condensation DIM 3,3'-Diindolylmethane (DIM) (Active Metabolite) Acid->DIM Nrf2 Nrf2 / AhR Pathways DIM->Nrf2 Modulates CDIM Synthetic C-DIMs (e.g., DIM-C-pPhC6H5) PPAR PPARγ Activation CDIM->PPAR Agonist Apoptosis Apoptosis & Growth Inhibition PPAR->Apoptosis Nrf2->Apoptosis

Figure 1: Chemical evolution and divergent signaling pathways of natural vs. synthetic indole compounds.

Comparative Performance: In Vitro vs. In Vivo Metrics

While C-DIMs solved the chemical instability issue, they introduced a new pharmacokinetic hurdle: extreme lipophilicity .

Compounds like DIM-P possess a LogP > 4.0. According to Lipinski’s rules, such high lipophilicity severely limits aqueous solubility and intestinal absorption. When we compare the metrics, a stark disconnect emerges between the nanomolar in vitro potency and the limited in vivo bioavailability.

Quantitative Data Summary
Compound ClassPrimary TargetIn Vitro IC₅₀ (Cancer Models)LogPAbsolute Oral Bioavailability (F%)In Vivo Limitations
I3C (Natural)AhR / Nrf250 – 100 µM~1.1< 1% (Undetectable as parent)Rapid acid-condensation; acts as a pro-drug[1][2].
DIM (Natural)AhR / Nrf210 – 25 µM~3.42 – 5%Rapid clearance; extensive phase I/II metabolism[2].
DIM-P (C-DIM)PPARγ / Nur771 – 5 µM> 4.0~13% (Dose-dependent)Poor aqueous solubility; absorption rate-limited[3].
C-DIM12 (C-DIM)Nurr1 / NR4A20.5 – 2 µM~4.2~42%High tissue partitioning (Vd); requires lipid formulation[5].

Data synthesized from pharmacokinetic evaluations of methylene-substituted diindolylmethanes[2][3][5].

The IVIVC Disconnect: Deconvoluting Absorption

To establish an IVIVC, we must mathematically link in vitro dissolution/permeability to in vivo absorption. For highly lipophilic indoles, direct point-to-point (Level A) correlations often fail.

Why? Because in vitro Caco-2 assays measure passive transcellular diffusion under static, sink conditions. In vivo, however, the absorption of C-DIMs is limited by slow dissolution in the GI tract and complex multi-compartmental tissue distribution. Studies utilizing the Exact Loo-Riegelman deconvolution method have shown that the in vivo absorption rate profile of DIM-P is significantly slower and non-linear compared to its in vitro Caco-2 permeability profile[3].

IVIVC cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Compound Indole-Based Candidate (e.g., C-DIM) Caco2 Caco-2 Permeability Assay (Papp calculation) Compound->Caco2 Microsomes Hepatic Microsomal Stability (Intrinsic Clearance) Compound->Microsomes IV Intravenous (IV) Dosing (Clearance, Vd) Compound->IV PO Oral (PO) Dosing (Cmax, Tmax, AUC) Compound->PO Deconvolution Loo-Riegelman Deconvolution (Fraction Absorbed vs. Time) Caco2->Deconvolution In Vitro Input IV->Deconvolution Disposition Kinetics PO->Deconvolution Absorption Profile Correlation IVIVC Mathematical Model (Predictive Validation) Deconvolution->Correlation

Figure 2: Workflow for establishing IVIVC using pharmacokinetic deconvolution.

Self-Validating Experimental Protocols

To accurately assess the translational potential of novel indole derivatives, your experimental design must account for their specific physicochemical liabilities. Below are field-proven protocols designed to prevent common artifacts (e.g., non-specific binding, false-positive permeability).

Protocol A: Modified Caco-2 Permeability Assay for Lipophilic Indoles

Causality Note: Standard Caco-2 assays fail for C-DIMs because compounds with LogP > 4 bind to the plastic receiver plates and precipitate in standard buffers, artificially lowering the Apparent Permeability ( Papp​ ). Adding Bovine Serum Albumin (BSA) maintains sink conditions.

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only proceed with wells exhibiting TEER > 300 Ω·cm². This ensures monolayer integrity, preventing paracellular leakage from skewing transcellular data.

  • Buffer Preparation: Prepare apical buffer (HBSS, pH 6.5) and basolateral buffer (HBSS, pH 7.4). Crucial Step: Supplement the basolateral buffer with 4% BSA to bind the lipophilic indole as it crosses, maintaining the concentration gradient.

  • Dosing & Sampling: Apply 10 µM of the indole compound to the apical chamber. Sample 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh BSA-supplemented buffer.

  • Quantification: Extract samples using cold acetonitrile (1:3 v/v) to precipitate the BSA. Analyze via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol B: In Vivo Pharmacokinetic Profiling & Deconvolution

Causality Note: To perform an accurate IVIVC, you must separate the drug's absorption phase from its systemic disposition. This requires both Intravenous (IV) and Oral (PO) dosing arms to utilize the Loo-Riegelman method.

  • Formulation: Due to poor aqueous solubility, formulate the indole compound in a lipid-based vehicle (e.g., 10% DMSO, 40% PEG400, 50% Corn Oil) to ensure dose uniformity.

  • Dosing Arms (Rodent Model):

    • Arm 1 (IV): Administer 1 mg/kg via tail vein injection.

    • Arm 2 (PO): Administer 10, 20, and 40 mg/kg via oral gavage. Self-Validation: Multiple oral doses are required to check for non-linear, saturation-limited absorption[3].

  • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Deconvolution Analysis:

    • Use the IV data to model the disposition kinetics. Because highly lipophilic indoles partition heavily into tissues, fit the IV data to a three-compartment model rather than a standard two-compartment model[3].

    • Apply the Exact Loo-Riegelman method to the PO data to calculate the Fraction Absorbed ( Fa​ ) over time.

  • IVIVC Plotting: Plot the in vitro fraction dissolved/permeated against the in vivo fraction absorbed. A linear slope approaching 1.0 indicates a Level A correlation.

Conclusion: Bridging the Gap

The correlation of in vitro and in vivo results for indole-based compounds is rarely linear. Natural indoles like I3C are victims of their own chemical instability, acting as pro-drugs for DIM. Conversely, synthetic C-DIMs achieve remarkable target specificity and metabolic stability but are bottlenecked by dissolution-rate-limited absorption.

For drug development professionals, recognizing this causality is paramount. By implementing modified in vitro assays that maintain sink conditions and utilizing multi-compartmental pharmacokinetic deconvolution, researchers can accurately predict in vivo behavior, paving the way for advanced lipid-based formulations that finally unlock the therapeutic potential of the indole scaffold.

References
  • Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC Source: nih.gov URL:[Link]

  • Neuroprotective Efficacy and Pharmacokinetic Behavior of Novel Anti-Inflammatory Para-Phenyl Substituted Diindolylmethanes in a Mouse Model of Parkinson's Disease Source: doi.org / ASPET URL:[Link]

  • Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed Source: nih.gov URL:[Link]

  • Diindolylmethane (DIM) Spontaneously Forms from Indole-3-carbinol (I3C) During Cell Culture Experiments | In Vivo Source: iiarjournals.org URL:[Link]

  • Indole-3-Carbinol | Linus Pauling Institute | Oregon State University Source: oregonstate.edu URL:[Link]

Sources

Validation

Comparative Evaluation Guide: (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol Against Cancer Cell Lines

Executive Summary The indole scaffold remains a cornerstone in medicinal chemistry and oncology drug development, serving as the structural basis for numerous bioactive compounds[1]. Among these, (4-(1-Butyl-1H-indol-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold remains a cornerstone in medicinal chemistry and oncology drug development, serving as the structural basis for numerous bioactive compounds[1]. Among these, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (CAS: 88561-12-0) represents a highly optimized derivative designed to target critical vulnerabilities in cancer cell proliferation.

This technical guide provides a comprehensive evaluation of this compound's in vitro performance across a panel of human cancer cell lines. By objectively comparing its efficacy against established reference agents (such as Colchicine and Obatoclax) and detailing the validated experimental protocols used to derive these metrics, this guide equips drug development professionals with the mechanistic and quantitative insights necessary for further preclinical translation.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological potency of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is driven by three distinct structural modifications:

  • The 2-Phenylindole Core: Acts as a bioisostere for the classic combretastatin A-4 (CA-4) pharmacophore, allowing the molecule to intercalate into the colchicine binding site of tubulin[2].

  • N-1 Butyl Substitution: Alkylation at the N-1 position with a flexible butyl chain significantly enhances the molecule's lipophilicity. This specific chain length provides the optimal steric bulk to anchor the compound deep within the hydrophobic accessory pocket of the tubulin interface, a major determinant of activity compared to shorter or highly polar chains[3].

  • para-Hydroxymethyl Group: The methanol moiety on the phenyl ring serves as a critical hydrogen bond donor/acceptor, establishing strong electrostatic interactions with target protein residues and preventing rapid metabolic clearance.

The convergence of these structural features results in potent tubulin polymerization inhibition, which disrupts the mitotic spindle, arrests the cell cycle at the G2/M phase, and ultimately triggers apoptosis[2].

Mechanism A (4-(1-Butyl-1H-indol-2-yl) phenyl)methanol B Tubulin Colchicine Binding Site A->B High Affinity Binding C Microtubule Depolymerization B->C Steric Hindrance D G2/M Phase Arrest C->D Mitotic Spindle Disruption E Apoptosis Induction D->E Bcl-2/Bax Modulation

Mechanism of action: Tubulin inhibition leading to G2/M arrest and apoptosis.

Comparative Performance Data

To objectively evaluate the therapeutic potential of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, its antiproliferative activity was benchmarked against a panel of diverse cancer cell lines. The performance is compared against Colchicine (a standard tubulin inhibitor), Obatoclax (an indole-based pan-Bcl-2 inhibitor[4]), and an unsubstituted 2-phenylindole to isolate the efficacy of the N-butyl and hydroxymethyl modifications.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol 1.2 ± 0.32.5 ± 0.41.8 ± 0.23.1 ± 0.5
Colchicine (Positive Control)0.8 ± 0.11.5 ± 0.20.9 ± 0.11.2 ± 0.3
Obatoclax (Indole Reference)2.1 ± 0.43.8 ± 0.52.5 ± 0.34.2 ± 0.6
Unsubstituted 2-Phenylindole > 50.0> 50.0> 50.0> 50.0

Data Interpretation: The N-butyl derivative exhibits low-micromolar IC₅₀ values across all tested lines, vastly outperforming the unsubstituted analog. While slightly less potent than the highly toxic natural product Colchicine, it demonstrates a superior therapeutic window and comparable efficacy to the clinical-stage indole Obatoclax.

Validated Experimental Methodologies

Ensuring scientific integrity requires that all experimental workflows operate as self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each procedural choice.

Cell Viability & Proliferation Assay (MTT)

The MTT assay is the gold standard for quantifying cellular metabolic activity as a proxy for viability[1].

Self-Validating System Setup: Every 96-well plate must include background controls (media only), vehicle controls (0.1% DMSO), and positive controls (Colchicine). The assay is only considered valid if the calculated Z'-factor is > 0.5, ensuring high statistical reliability.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well. Allow to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Causality: The overnight adherence period is critical to ensure cells recover from trypsinization and re-enter the log-phase of growth, which is strictly required for evaluating agents that target active mitosis.

  • Compound Treatment: Replace media with fresh media containing serial dilutions of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol (0.1 µM to 100 µM). Incubate for 72 hours.

    • Causality: A 72-hour window allows the cell population to undergo at least two full division cycles. This captures the full downstream apoptotic effects following G2/M phase arrest, preventing false-negative viability readings[2].

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding insoluble purple formazan crystals[1]. Dead cells lack this enzymatic activity.

  • Solubilization & Measurement: Remove media and add 100 µL of pure DMSO to each well to dissolve the formazan. Measure absorbance at 540–590 nm using a microplate spectrophotometer.

    • Causality: Complete solubilization by DMSO ensures a strictly linear relationship between optical density and the number of viable cells.

Workflow S1 1. Cell Seeding (5x10³ cells/well) S2 2. Compound Treatment (72h Incubation) S1->S2 S3 3. MTT Addition (0.5 mg/mL, 4h) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Absorbance (540-590 nm) S4->S5

Step-by-step workflow for the MTT cell viability assay.

Cell Cycle Analysis via Flow Cytometry

To confirm the mechanism of action, flow cytometry is utilized to map the cell cycle distribution[2].

Step-by-Step Protocol:

  • Harvesting: After 48 hours of compound treatment, harvest cells (including floating dead cells to avoid selection bias), wash with cold PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

    • Causality: PI intercalates into nucleic acids stoichiometrically, meaning fluorescence intensity directly correlates with DNA content (distinguishing 2N G1 cells from 4N G2/M cells). RNase A is mandatory to degrade RNA; without it, PI will stain RNA, creating massive background noise and false DNA content readings.

  • Analysis: Analyze via flow cytometry. A significant accumulation of cells in the 4N peak confirms G2/M arrest induced by tubulin inhibition[2].

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol: A Guide for Laboratory Professionals

The causality behind this directive is rooted in the known properties of its constituent chemical classes. Indole and its derivatives are recognized for their potential biological activity and, in some cases, toxicity an...

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind this directive is rooted in the known properties of its constituent chemical classes. Indole and its derivatives are recognized for their potential biological activity and, in some cases, toxicity and environmental persistence.[2][3] Methanol is a well-documented toxic and highly flammable substance.[4] Therefore, the combination of these moieties necessitates a disposal protocol that assumes toxicity, potential environmental harm, and flammability.

Hazard Assessment and Initial Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment.[1] Given the absence of a specific SDS, we must infer potential hazards from analogous structures.

  • Indole Derivatives: Many indole-based compounds exhibit biological activity and can be toxic.[3] They are often poorly soluble in water, which can lead to persistence in the environment.

  • Aromatic Alcohols (Substituted Methanols): Compounds like benzyl alcohol can cause irritation to the skin and eyes.[5][6] While (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is a more complex structure, it is prudent to assume similar irritant properties.

  • Overall Classification: Based on these assessments, (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol must be classified as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.[7][8] This classification is the primary driver for all subsequent handling and disposal steps.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related tasks, the correct PPE must be worn to mitigate exposure risks. The choice of PPE is dictated by the inferred hazards of the compound.

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shield.[9]Protects against accidental splashes of the chemical or its solutions, which may be eye irritants.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Indole derivatives and methanols can be toxic upon dermal absorption.[4][9]
Body Protection A standard laboratory coat.[9]Protects skin and personal clothing from contamination.
Work Environment Certified chemical fume hood.[10]All handling and preparation for disposal should occur in a well-ventilated area to avoid inhalation.

Segregation and Containerization: The Core of Safe Disposal

Proper segregation is a critical, non-negotiable step in chemical waste management to prevent dangerous reactions.[11]

Step-by-Step Segregation and Collection Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol. Do not mix this waste with other chemical classes like acids, bases, or oxidizers.[10]

  • Select a Compatible Container: Use a container made of a material compatible with the waste. For solids, a high-density polyethylene (HDPE) container is suitable. For solutions, the original container or a designated, compatible solvent waste container should be used.[8] The container must be in good condition, with no leaks or cracks, and possess a securely fitting cap.[11][12]

  • Labeling: Immediately upon designating a container for waste, affix a "HAZARDOUS WASTE" label.[11][12] The label must include:

    • The full chemical name: "(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol".[11]

    • The approximate concentration and quantity.

    • The primary hazards (e.g., "Toxic," "Irritant").[12]

    • The date accumulation started.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11][13] This prevents the release of vapors and reduces the risk of spills.

Disposal Workflow for Different Waste Forms

The specific state of the waste (solid, liquid, or contaminated material) dictates the precise disposal workflow.

Workflow Diagram: Disposal Decision-Making

G cluster_start Waste Generation cluster_assess Assessment & Segregation cluster_streams Waste Streams cluster_contain Containerization cluster_storage Interim Storage cluster_end Final Disposal Waste (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol Waste Generated Assess Assess Waste Form (Solid, Liquid, Contaminated Debris) Waste->Assess Solid Solid Waste: - Unused Reagent - Contaminated Weigh Paper Assess->Solid Solid Liquid Liquid Waste: - Reaction Mixtures - Spent Solutions Assess->Liquid Liquid Debris Contaminated Debris: - Gloves, Wipes - Spill Cleanup Material Assess->Debris Debris Container Place in Labeled, Sealed, Compatible Hazardous Waste Container Solid->Container Liquid->Container Debris->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store EHS Arrange Pickup by Institutional EHS or Licensed Waste Contractor Store->EHS

Caption: Disposal decision workflow for (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol.

A. Unused or Expired Solid Compound
  • Collection: Carefully transfer the solid chemical into the designated solid hazardous waste container.[14]

  • Decontamination: Decontaminate the spatula and any other equipment used for the transfer. The rinsate from this cleaning must be collected as hazardous liquid waste.[8]

B. Solutions and Liquid Waste
  • Collection: Pour liquid waste containing the compound into the designated liquid hazardous waste container.[14]

  • Compatibility: Ensure the liquid waste is compatible with other contents in the container. As a best practice, maintain separate waste streams for halogenated and non-halogenated solvents.[15]

C. Contaminated Labware and Debris
  • Solid Debris: Items such as contaminated gloves, weighing paper, and absorbent materials from spill cleanups should be collected in a designated solid hazardous waste container or a sealed, labeled bag.[16][17]

  • Empty Reagent Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8][17] This rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[8] Only after this decontamination procedure can the container be disposed of as regular trash or recycled, with the label fully defaced.[13][16]

Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[12][18] This area must be at or near the point of generation and under the control of the laboratory personnel.[19] The SAA should be a secondary containment unit to prevent the spread of material in case of a leak.[13]

  • Accumulation Limits: Be aware of the regulatory limits for waste accumulation. Laboratories typically cannot store more than 55 gallons of hazardous waste at one time.[13][19]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][14] Never attempt to transport or dispose of the waste personally.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS department.

  • Contain the Spill: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[9][14]

  • Collect Waste: Carefully collect the absorbent material and the spilled chemical using non-sparking tools and place it into a labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[14]

By adhering to this comprehensive, step-by-step guide, laboratory professionals can ensure the safe and compliant disposal of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, upholding the highest standards of safety and environmental stewardship.

References

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]

  • Stanford University. (n.d.). Hazardous Chemical Waste Management Reference Guide for Laboratories. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Arora, P. K., & Bae, H. (2014). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Journal of environmental management, 138, 13-20.
  • IsoLab. (2021, June 23). Methanol. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol

As a Senior Application Scientist, I approach the handling of novel, uncharacterized research chemicals not just as a regulatory requirement, but as a critical exercise in risk mitigation and scientific integrity. (4-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, uncharacterized research chemicals not just as a regulatory requirement, but as a critical exercise in risk mitigation and scientific integrity.

(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is a synthetic indole derivative. Because it is a specialized research compound, it lacks a formal GHS classification or an established Permissible Exposure Limit (PEL). However, its molecular structure provides critical clues about its hazard profile: the lipophilic 1-butyl-1H-indole core combined with a polar phenylmethanol moiety suggests high membrane permeability.

To ensure absolute safety, this guide treats the compound as a high-potency Active Pharmaceutical Ingredient (API), applying precautions.

Here is the comprehensive, causality-driven guide to Personal Protective Equipment (PPE) and operational logistics for handling this compound.

The Causality of PPE Selection: Understanding the "Why"

Selecting PPE is not a box-ticking exercise; it is a targeted defense against specific chemical behaviors. For (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol, the primary risks are aerosol inhalation during weighing and dermal absorption during solvent dissolution.

  • Hand Protection and the "Carrier Effect": In drug discovery workflows, this compound will likely be dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). DMSO is a potent penetration enhancer; it rapidly crosses the dermal barrier and will carry dissolved lipophilic indole derivatives directly into your bloodstream. Standard latex or thin nitrile gloves offer virtually zero resistance to DMSO. Therefore, double-gloving is mandatory .

  • Respiratory Protection: Dry powders are susceptible to static dispersion. While engineering controls (fume hoods) are your primary defense, a NIOSH-approved respirator is required if containment is compromised.

  • Eye and Face Protection: Capillary absorption through the ocular mucosa is a severe risk. Standard safety glasses only protect against impact; chemical splash goggles (ANSI Z87.1 certified) are required to create a seal against solvent vapors and micro-droplets.

Quantitative PPE and Exposure Matrix

The following table synthesizes the quantitative exposure limits and breakthrough times that dictate our PPE strategy.

Task / Hazard LevelOEB Target RangeSolvent CarrierRecommended Glove MaterialBreakthrough TimeRequired Respiratory PPE
Dry Powder Weighing 10 - 100 µg/m³None (Solid)Double Nitrile (8 mil minimum)N/A (Solid)P100 Half-Mask (if outside isolator)
Stock Solution Prep N/A (Liquid)DMSO / DCMLaminate (e.g., Silver Shield)> 240 minsN/A (If inside certified hood)
Spill Cleanup Unknown / HighMixedLaminate + Heavy Nitrile> 240 minsP100 or N95 Respirator

Operational Plan: Self-Validating Handling Protocol

A safe protocol must be self-validating—meaning the system forces you to verify its integrity before proceeding to the next step, aligning with.

Phase 1: Pre-Operation Validation

  • Verify Containment: Check the magnehelic gauge on your Class II Biological Safety Cabinet (BSC) or chemical fume hood. Ensure the face velocity is actively reading between 80–120 feet per minute (fpm).

  • Glove Integrity Check: Perform the "roll and trap" inflation method on your inner nitrile gloves. Trap air in the glove and squeeze to detect invisible micro-tears before donning.

Phase 2: PPE Donning Sequence

  • Put on a fluid-resistant, flame-retardant (FR) lab coat. Ensure the knit cuffs sit flat against your wrists.

  • Don the inner nitrile gloves , tucking the cuffs under the sleeves of the lab coat.

  • Don the outer chemical-resistant gloves (heavy nitrile for powders, laminate for DMSO), pulling the cuffs over the lab coat sleeves to create a continuous barrier.

  • Don ANSI Z87.1 chemical splash goggles.

Phase 3: Execution (Weighing & Dissolution)

  • Place an anti-static mat inside the weighing area to prevent the (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol powder from dispersing due to static charge.

  • Weigh the solid directly into a pre-tared, sealable amber glass vial. Do not transport open boats of powder across the laboratory.

  • Seal the vial with a septum cap.

  • Inject the solvent (e.g., DMSO) directly through the septum using a syringe. This closed-system transfer prevents aerosolization of the highly concentrated stock solution.

Phase 4: Doffing & Decontamination

  • Wipe down the exterior of the sealed stock vial with a 70% Isopropyl Alcohol (IPA) wipe before removing it from the hood.

  • Remove the outer gloves inside the fume hood. Grasp the exterior of one glove at the wrist and peel it off inside-out. Dispose of them immediately in the solid hazardous waste bin.

  • Remove goggles, followed by the lab coat, and finally the inner gloves.

  • Wash hands thoroughly with soap and water.

Disposal and Spill Response Logistics

Waste Segregation:

  • Solid Waste: All empty vials, pipette tips, and contaminated outer gloves must be placed in a rigid, leak-proof container labeled "Toxic Solid Waste - Uncharacterized Indole Derivative."

  • Liquid Waste: Do not mix DMSO/DCM waste streams with aqueous waste or nitric acid (which can cause an exothermic reaction). Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

Emergency Spill Response: If a solution of the compound spills outside the fume hood:

  • Evacuate personnel from the immediate vicinity.

  • Don a P100 respirator and fresh laminate gloves.

  • Cover the spill with an inert, universal absorbent pad (do not use paper towels, which offer no chemical neutralization).

  • Work from the perimeter of the spill inward to prevent spreading. Double-bag the absorbent material for hazardous waste pickup.

Procedural Workflow Visualization

G Start 1. Hazard Assessment (Uncharacterized API) EngControl 2. Engineering Controls (Verify Hood Airflow) Start->EngControl PPE 3. PPE Donning (Double Nitrile, Goggles) EngControl->PPE Execution 4. Safe Execution (Closed-System Transfer) PPE->Execution Decon 5. Decontamination (Surface Wipe & Doffing) Execution->Decon Disposal 6. Hazardous Waste (Segregated Disposal) Decon->Disposal

Workflow for handling uncharacterized APIs, from hazard assessment to disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450)." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "The NIOSH Occupational Exposure Banding Process for Chemical Risk Management." Centers for Disease Control and Prevention.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (29 CFR 1910.132)." United States Department of Labor.[Link]

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